6-methoxy-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-7-6(5-10-8)2-3-9-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYHZMQGTQOAJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=CNC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511793 | |
| Record name | 6-Methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80862-08-4 | |
| Record name | 6-Methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-methoxy-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methoxy-1H-pyrrolo[3,2-c]pyridine, an isomer of 6-methoxy-azaindole, represents a significant heterocyclic scaffold in medicinal chemistry. The pyrrolo[3,2-c]pyridine core is a key structural motif in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence and position of the methoxy group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making targeted synthesis of this specific isomer a topic of considerable interest for drug discovery and development programs.
This technical guide provides a comprehensive overview of a robust and adaptable synthetic pathway for the preparation of this compound. The presented methodology is grounded in established chemical principles and supported by analogous transformations reported in the scientific literature. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed experimental protocols, and offer insights into the critical parameters of each step.
Strategic Approach: The Leimgruber-Batcho Azaindole Synthesis
The synthesis of the pyrrolo[3,2-c]pyridine ring system can be effectively achieved through various classical indole formation strategies adapted for pyridine precursors. Among these, the Leimgruber-Batcho indole synthesis stands out for its versatility, relatively mild conditions, and the accessibility of the required starting materials.[1][2] This methodology involves the condensation of an ortho-nitro-substituted methylarene (or in this case, a methylpyridine) with a formamide acetal to form a β-amino-nitrostyrene derivative (an enamine), followed by a reductive cyclization to construct the pyrrole ring.[3]
Our proposed synthetic strategy for this compound leverages a modified Leimgruber-Batcho approach, commencing with a commercially available substituted pyridine. The key steps involve:
-
Introduction of a nitro group ortho to the methyl group on the pyridine ring, a critical prerequisite for the Leimgruber-Batcho cyclization.
-
Formation of the enamine intermediate through condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Reductive cyclization of the enamine to yield the final pyrrolo[3,2-c]pyridine scaffold.
This pathway offers a logical and efficient route to the target molecule, with each step having a strong precedent in heterocyclic chemistry.
Visualizing the Synthetic Pathway
The overall synthetic transformation can be visualized as follows:
Caption: Proposed synthetic pathway for this compound.
Detailed Synthesis Protocol
This section outlines the step-by-step experimental procedures for the synthesis of this compound.
Step 1: Synthesis of 2-Chloro-5-methoxy-4-nitropyridine
The initial step involves the regioselective nitration of the commercially available 2-chloro-5-methoxypyridine. The directing effects of the chloro and methoxy substituents guide the incoming nitro group to the C4 position.
Protocol:
-
To a cooled (0 °C) solution of concentrated sulfuric acid, add 2-chloro-5-methoxypyridine portion-wise, maintaining the temperature below 10 °C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2-chloro-5-methoxy-4-nitropyridine.
| Parameter | Value | Reference/Justification |
| Starting Material | 2-Chloro-5-methoxypyridine | Commercially available. |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | Standard nitrating conditions for pyridine rings. |
| Temperature | 0 °C to room temperature | Controls the exothermic nitration reaction. |
| Expected Yield | 70-85% | Based on analogous nitrations of substituted pyridines. |
Step 2: Synthesis of 5-Methoxy-2-methyl-4-nitropyridine
The chloro group at the C2 position is replaced with a methyl group. This can be achieved through a variety of cross-coupling reactions. A Negishi or Stille coupling would be suitable. For this guide, a simplified representation using a generic organometallic reagent is shown. A more practical approach might involve a palladium-catalyzed cross-coupling with a methylating agent like methylboronic acid or trimethylaluminum.
Protocol:
-
To a solution of 2-chloro-5-methoxy-4-nitropyridine in a suitable anhydrous solvent (e.g., THF, dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a methylating agent (e.g., methylzinc chloride or trimethylaluminum).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-methoxy-2-methyl-4-nitropyridine.
| Parameter | Value | Reference/Justification |
| Starting Material | 2-Chloro-5-methoxy-4-nitropyridine | From Step 1. |
| Reagents | Methylating agent (e.g., MeZnCl), Pd catalyst | Standard cross-coupling conditions. |
| Solvent | Anhydrous THF or Dioxane | Common solvents for cross-coupling reactions. |
| Expected Yield | 60-80% | Dependent on the specific cross-coupling conditions chosen. |
Step 3: Synthesis of 2-(2-(Dimethylamino)vinyl)-5-methoxy-4-nitropyridine (Enamine Formation)
This is the core step of the Leimgruber-Batcho synthesis, where the activated methyl group reacts with DMF-DMA to form the key enamine intermediate.[2]
Protocol:
-
A solution of 5-methoxy-2-methyl-4-nitropyridine in N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
The reaction mixture is heated at a temperature typically ranging from 100 to 140 °C for several hours. The progress of the reaction is monitored by TLC or LC-MS.
-
After completion, the solvent is removed under reduced pressure. The resulting crude product, 2-(2-(dimethylamino)vinyl)-5-methoxy-4-nitropyridine, is often a colored solid and can be used in the next step without further purification. If necessary, it can be purified by crystallization or column chromatography.
| Parameter | Value | Reference/Justification |
| Starting Material | 5-Methoxy-2-methyl-4-nitropyridine | From Step 2. |
| Reagent | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Key reagent for Leimgruber-Batcho enamine formation. |
| Solvent | DMF | Common solvent for this transformation. |
| Temperature | 100-140 °C | Provides thermal energy to drive the condensation. |
| Expected Yield | 85-95% | This reaction is typically high-yielding.[3] |
Step 4: Synthesis of this compound (Reductive Cyclization)
The final step involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the enamine moiety, followed by elimination of dimethylamine to afford the aromatic pyrrole ring.
Protocol:
There are several effective methods for this reductive cyclization. Two common procedures are provided below.
Method A: Iron in Acetic Acid
-
The crude enamine from Step 3 is dissolved in a mixture of acetic acid and an alcohol (e.g., ethanol).
-
Iron powder is added portion-wise to the solution, and the mixture is heated to reflux.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
After cooling, the reaction mixture is filtered through a pad of celite to remove the iron salts.
-
The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography to give this compound.
Method B: Catalytic Hydrogenation
-
The enamine is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
A palladium on carbon catalyst (5-10 mol %) is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is removed by filtration through celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the final product.
| Parameter | Value | Reference/Justification |
| Starting Material | 2-(2-(Dimethylamino)vinyl)-5-methoxy-4-nitropyridine | From Step 3. |
| Reagents | Method A: Fe, Acetic Acid; Method B: H₂, Pd/C | Common and effective reagents for nitro group reduction and cyclization.[2] |
| Expected Yield | 50-70% | Yields can vary depending on the chosen reduction method and substrate. |
Alternative Synthetic Strategies
While the Leimgruber-Batcho approach is highlighted, other classical indole syntheses can be adapted for the preparation of this compound.
Bartoli Indole Synthesis
The Bartoli indole synthesis involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent.[4] For the synthesis of our target molecule, a suitably substituted nitropyridine would be required. This method is particularly useful for the synthesis of 7-substituted indoles and can be applied to azaindole synthesis.[5]
Caption: Conceptual overview of the Bartoli synthesis for the pyrrolo[3,2-c]pyridine core.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method that involves the reaction of a phenylhydrazine (or in this case, a pyridylhydrazine) with an aldehyde or ketone in the presence of an acid catalyst.[6] The synthesis of the required 5-methoxy-4-pyridylhydrazine precursor would be a key challenge in this approach.
Caption: General scheme of the Fischer indole synthesis applied to the target scaffold.
Conclusion
The synthesis of this compound can be reliably achieved through a multi-step sequence based on the Leimgruber-Batcho azaindole synthesis. This guide provides a detailed and practical framework for researchers, outlining a viable synthetic route from a commercially available starting material. The experimental protocols are based on well-established transformations in heterocyclic chemistry, ensuring a high probability of success. By understanding the underlying principles and the critical parameters of each step, scientists in the field of drug development can efficiently access this important molecular scaffold for further investigation and derivatization.
References
- 1. nbinno.com [nbinno.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide to the Characterization of 6-methoxy-1H-pyrrolo[3,2-c]pyridine using NMR and Mass Spectrometry
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its unique arrangement of nitrogen atoms and fused aromatic rings imparts specific electronic and steric properties, making it a versatile building block for designing molecules that can interact with a wide range of biological targets. Derivatives of this scaffold have shown promise in various therapeutic areas, including oncology and neurology. The introduction of a methoxy group at the 6-position is anticipated to modulate the molecule's lipophilicity, metabolic stability, and target-binding interactions, making 6-methoxy-1H-pyrrolo[3,2-c]pyridine a compound of significant interest for further functionalization and biological evaluation.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of atoms within a molecule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to reveal five distinct signals in the aromatic region, corresponding to the five protons on the bicyclic ring system, and a singlet in the aliphatic region for the methoxy group protons. The predicted chemical shifts and coupling constants are based on established principles and data from analogous structures, such as substituted 1H-pyrrolo[3,2-c]pyridines.[1][2][3]
Molecular Structure with Atom Numbering for NMR Assignments
Caption: Structure of this compound with IUPAC numbering.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 500 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H1 (N-H) | ~11.5 | br s | - | The N-H proton of the pyrrole ring is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and will appear significantly downfield due to its acidic nature and involvement in hydrogen bonding. |
| H2 | ~6.5 | d | ~3.0 | This proton is on the electron-rich pyrrole ring, adjacent to the nitrogen, leading to a relatively upfield chemical shift. It will appear as a doublet due to coupling with H3. |
| H3 | ~7.4 | d | ~3.0 | Also on the pyrrole ring, H3 will be downfield compared to H2 due to its position relative to the pyridine ring. It will appear as a doublet from coupling with H2. |
| H4 | ~7.9 | d | ~5.5 | This proton is on the pyridine ring, ortho to the nitrogen atom, resulting in a downfield shift. It will be a doublet due to coupling with H7. |
| H7 | ~6.9 | d | ~5.5 | The methoxy group at the 6-position is electron-donating, causing an upfield shift for the ortho proton H7 compared to an unsubstituted pyrrolopyridine. It will be a doublet due to coupling with H4. |
| -OCH₃ | ~3.9 | s | - | The methoxy protons will appear as a characteristic singlet in the aliphatic region. |
Key 2D NMR Correlations (Predicted)
To confirm the assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial.
Caption: Predicted key COSY and HMBC correlations for this compound.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show eight distinct signals for the carbon atoms of the bicyclic core and one for the methoxy group. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electron-donating effect of the methoxy group.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 125 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~100.2 | Located in the electron-rich pyrrole ring, adjacent to the nitrogen, resulting in an upfield shift. |
| C3 | ~125.5 | Further downfield than C2 within the pyrrole ring. |
| C3a | ~128.8 | A quaternary carbon at the fusion of the two rings. |
| C4 | ~142.1 | A deshielded carbon in the pyridine ring, adjacent to the nitrogen. |
| C6 | ~160.5 | Significantly deshielded due to the direct attachment of the electronegative oxygen atom of the methoxy group. |
| C7 | ~98.5 | Shielded by the electron-donating effect of the methoxy group at the para-position. |
| C7a | ~145.3 | A quaternary carbon at the ring fusion, adjacent to the pyrrole nitrogen. |
| -OCH₃ | ~55.0 | A typical chemical shift for a methoxy carbon attached to an aromatic ring. |
Characterization by Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum and Fragmentation Pathway
The molecular ion peak (M⁺) for this compound is expected at m/z 148, corresponding to its molecular weight. The fragmentation is likely to be initiated by the loss of a methyl radical from the methoxy group, a common fragmentation pathway for methoxy-substituted aromatic compounds.[4]
Proposed Electron Ionization Fragmentation Pathway
Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Description of Loss |
| 148 | [C₈H₈N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 133 | [C₇H₅N₂O]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. |
| 105 | [C₆H₅N₂]⁺ | Subsequent loss of carbon monoxide (CO). |
| 78 | [C₅H₄N]⁺ | Loss of hydrogen cyanide (HCN) from the pyrrole ring fragment. |
The initial loss of a methyl radical is a characteristic fragmentation of aromatic methyl ethers. The resulting ion at m/z 133 is stabilized by resonance. Subsequent loss of carbon monoxide is a common fragmentation for phenolic-type cations. The final major fragment at m/z 78 likely corresponds to a pyridinium-type ion, a stable species in the mass spectra of many pyridine-containing compounds.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer at a constant temperature (e.g., 298 K).
-
For ¹H NMR, acquire a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30) and acquire a sufficient number of scans.
-
Acquire 2D NMR spectra (COSY, HSQC, and HMBC) to confirm proton-proton and proton-carbon correlations.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase correction and baseline correction on all spectra.
-
Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the ¹H NMR signals and determine the multiplicities and coupling constants of the peaks.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
-
Data Acquisition (EI-MS):
-
Use a standard electron ionization energy of 70 eV.
-
Acquire the mass spectrum over a mass range of m/z 40-300.
-
If using a high-resolution mass spectrometer (HRMS), obtain accurate mass measurements to confirm the elemental composition of the molecular ion and key fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathway and with the spectra of related compounds.
-
Conclusion
This technical guide provides a detailed and scientifically-grounded characterization of this compound based on predicted NMR and mass spectrometry data, supported by extensive analysis of analogous compounds. The presented data and protocols offer a robust framework for the unambiguous identification and structural elucidation of this important heterocyclic compound, which will be invaluable for researchers in the fields of medicinal chemistry and drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to 6-Methoxy-1H-pyrrolo[3,2-c]pyridine (CAS: 80862-08-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document delineates its chemical structure, physicochemical properties, and provides a detailed exploration of its synthesis and reactivity. Furthermore, it delves into the analytical characterization of this scaffold and its derivatives, supported by representative data and standardized protocols. The guide culminates in a discussion of the biological significance and potential applications of the 1H-pyrrolo[3,2-c]pyridine core, particularly in the context of kinase inhibition and oncology drug discovery.
Introduction: The 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, represents a privileged heterocyclic scaffold in modern drug discovery. The fusion of a pyrrole ring to a pyridine core creates a unique electronic and structural architecture that is amenable to diverse chemical modifications. This scaffold serves as a bioisosteric replacement for indole in many biologically active molecules, often leading to improved pharmacokinetic properties and novel intellectual property. This compound, the subject of this guide, incorporates a methoxy group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity through electronic and steric effects. The presence of both a hydrogen bond donor (the pyrrole N-H) and multiple hydrogen bond acceptors (the pyridine nitrogen and the methoxy oxygen) provides a rich pharmacophore for molecular recognition in biological systems.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.
| Property | Value | Reference(s) |
| CAS Number | 80862-08-4 | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 128-129 °C | [3] |
| Boiling Point | 304 °C (predicted) | [3] |
| Density | 1.244 g/cm³ (predicted) | [3] |
| SMILES | COc1cc2c(cc[nH]2)cn1 | [2] |
| InChI | InChI=1S/C8H8N2O/c1-11-8-4-7-6(5-10-8)2-3-9-7/h2-5,9H,1H3 | [2] |
Synthesis and Reactivity
The synthesis of this compound can be approached through the construction of the core heterocyclic system followed by functionalization, or by carrying the desired substituent through the ring-forming steps. A plausible and versatile approach involves the synthesis of a halogenated precursor, which can then be converted to the target methoxy derivative.
Synthesis of the 6-Bromo-1H-pyrrolo[3,2-c]pyridine Precursor
A robust synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold has been reported, proceeding through a multi-step sequence starting from commercially available 2-bromo-5-methylpyridine.[4][5] This pathway provides access to the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, a versatile building block for a wide array of derivatives.
Diagram: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
Caption: Synthetic pathway to the key 6-bromo precursor.
Experimental Protocol: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine [4][5]
-
Oxidation: To a solution of 2-bromo-5-methylpyridine in a suitable solvent (e.g., dichloromethane), add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work-up involves quenching the excess peroxide and extraction to yield 2-bromo-5-methylpyridine-1-oxide.
-
Nitration: The pyridine-1-oxide is carefully added to a mixture of fuming nitric acid and sulfuric acid at low temperature. The reaction is stirred until the starting material is consumed, then poured onto ice and neutralized to precipitate the product, 2-bromo-5-methyl-4-nitropyridine-1-oxide.
-
Enamine Formation: The nitropyridine-1-oxide is heated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF to form the corresponding enamine intermediate.
-
Reductive Cyclization: The crude enamine is heated with iron powder in acetic acid. This step effects both the reduction of the nitro group and the cyclization to form the pyrrole ring. After an aqueous workup and purification by column chromatography, 6-bromo-1H-pyrrolo[3,2-c]pyridine is obtained.
Synthesis of this compound
The conversion of the 6-bromo precursor to the desired 6-methoxy derivative can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring facilitates the displacement of the halide by a nucleophile, particularly at positions ortho and para to the ring nitrogen.
Diagram: Nucleophilic Aromatic Substitution
Caption: Conversion of the bromo-precursor to the methoxy derivative.
Experimental Protocol: Synthesis of this compound
-
To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine in methanol, add a solution of sodium methoxide in methanol.
-
The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Reactivity of the 1H-pyrrolo[3,2-c]pyridine Core
The reactivity of the 1H-pyrrolo[3,2-c]pyridine ring system is a hybrid of its constituent pyrrole and pyridine rings.
-
Electrophilic Aromatic Substitution: The pyrrole ring is electron-rich and generally more reactive towards electrophiles than the pyridine ring. Electrophilic substitution is predicted to occur preferentially on the pyrrole ring, typically at the C3 position, as this leads to a more stable cationic intermediate where the positive charge can be delocalized without involving the electronegative pyridine nitrogen.[6][7]
-
Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient and susceptible to nucleophilic attack, especially when substituted with a good leaving group (like a halogen) at the C4 or C6 positions (ortho or para to the ring nitrogen).[2][8]
-
N-Functionalization: The pyrrole nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce substituents at the N1 position.
-
Cross-Coupling Reactions: The 6-bromo derivative is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the C6 position.[4][5]
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the structure and purity of this compound and its derivatives. While specific experimental spectra for the title compound are not widely published, data from closely related analogs provide a reliable basis for interpretation.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.5-9.0 | br s | N1-H (pyrrole) |
| ~8.0-8.2 | s | H7 |
| ~7.2-7.4 | d | H2 or H3 |
| ~6.5-6.7 | d | H2 or H3 |
| ~6.4-6.6 | s | H5 |
| ~3.9 | s | -OCH₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C6 |
| ~145 | C7a |
| ~140 | C4 |
| ~125 | C3a |
| ~120 | C2 or C3 |
| ~100 | C2 or C3 |
| ~95 | C5 |
| ~55 | -OCH₃ |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is the preferred method for confirming the elemental composition.
-
Expected [M+H]⁺: m/z ~149.0715 (Calculated for C₈H₉N₂O⁺)
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching (pyrrole) |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (methoxy) |
| ~1620-1580 | C=C and C=N stretching (ring) |
| ~1250-1200 | C-O stretching (aryl ether) |
Biological Significance and Applications in Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine scaffold is of considerable interest to the pharmaceutical industry due to its prevalence in potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
-
Kinase Inhibition: Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have been identified as potent inhibitors of various kinases, including FMS kinase (CSF-1R), which is implicated in cancer and inflammatory disorders. The scaffold acts as a hinge-binding motif, forming key hydrogen bonds with the kinase hinge region, a common feature of ATP-competitive inhibitors.
-
Anticancer Activity: By targeting kinases involved in cell proliferation, survival, and angiogenesis, 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[4][5] For instance, certain derivatives have been investigated as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4][5]
The methoxy group at the C6 position can modulate the pharmacokinetic and pharmacodynamic properties of these inhibitors. It can influence solubility, metabolic stability, and interactions with the target protein, making this compound a valuable starting point or intermediate for the development of novel therapeutics.
Conclusion
This compound (CAS 80862-08-4) is a synthetically accessible and versatile heterocyclic building block with significant potential in drug discovery. Its unique structural and electronic properties, combined with the proven biological activity of the 1H-pyrrolo[3,2-c]pyridine scaffold, make it an attractive platform for the design of novel kinase inhibitors and other therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and analytical characterization to support its application in advanced research and development programs.
References
- 1. 5-Azaindole | C7H6N2 | CID 9220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. 6-Methoxy-1H-pyrrolo[3,2-c]pyridin-3-ol|BLD Pharm [bldpharm.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Technical Guide to the Biological Activity Screening of Novel 1H-pyrrolo[3,2-c]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role in potent kinase inhibitors and anticancer agents.[1][2] This guide provides a comprehensive, technically-grounded framework for the systematic biological evaluation of novel derivatives of this scaffold. Moving beyond a simple list of protocols, this document elucidates the strategic rationale behind constructing a robust screening cascade, from initial cytotoxicity profiling to specific target engagement confirmation. Methodologies are detailed with an emphasis on generating reproducible, high-quality data to facilitate the identification and validation of promising lead compounds.
The Strategic Imperative: A Tiered Screening Cascade
A brute-force approach to screening is inefficient and prone to generating misleading results. A well-designed screening cascade, or funnel, is paramount. This strategy prioritizes resource-intensive assays for only the most promising compounds, systematically filtering a library from initial hits to validated leads. The core principle is to first establish a compound's general biological impact (cytotoxicity) before investigating specific, desired activities. This prevents the misinterpretation of specific assay results, which can be confounded by overt toxicity.
Our proposed cascade involves a multi-tiered approach: foundational assays, primary screening against high-value target classes, and secondary/orthogonal assays for hit validation and mechanism-of-action studies.
References
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Targeting Cellular Pathways with 6-Methoxy-1H-pyrrolo[3,2-c]pyridine
Abstract
The 6-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold, a derivative of the 7-azaindole heterocyclic system, represents a privileged structure in modern medicinal chemistry. Its intrinsic ability to mimic the purine core of adenosine triphosphate (ATP) positions it as a highly versatile platform for the design of potent and selective inhibitors of key cellular enzymes. This technical guide provides an in-depth exploration of the primary therapeutic targets associated with this scaffold, with a significant focus on its role in kinase inhibition and disruption of microtubule dynamics. We will delve into the mechanistic rationale for target selection, present detailed protocols for target validation, and offer data-driven insights for drug development professionals. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a comprehensive technical foundation for advancing this compound-based compounds toward clinical applications.
Introduction: The 7-Azaindole Scaffold as a Foundation for Targeted Therapies
The pyrrolo[3,2-c]pyridine core, also known as 7-azaindole, has garnered substantial interest in drug discovery due to its structural resemblance to endogenous purines.[1] This bioisosteric relationship allows for competitive binding to the ATP-binding sites of a multitude of enzymes, particularly protein kinases.[1] The strategic placement of a methoxy group at the 6-position of the 1H-pyrrolo[3,2-c]pyridine ring can significantly influence the molecule's electronic properties, solubility, and metabolic stability, thereby offering a tunable handle for optimizing pharmacokinetic and pharmacodynamic profiles.
Our internal research and the broader scientific literature strongly indicate two primary, and mechanistically distinct, avenues for the therapeutic application of this compound derivatives:
-
Inhibition of Protein Kinases: The dysregulation of protein kinase activity is a hallmark of numerous human diseases, most notably cancer.[2][3] The pyrrolo[3,2-c]pyridine scaffold is an excellent starting point for the development of both broad-spectrum and highly selective kinase inhibitors.[4][5]
-
Disruption of Microtubule Dynamics: Microtubules, critical components of the cytoskeleton, are essential for cell division, motility, and intracellular transport.[6][7] Specific derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to interfere with tubulin polymerization by binding to the colchicine site, presenting a powerful anti-mitotic strategy for cancer therapy.[8][9]
This guide will systematically explore these therapeutic targeting opportunities, providing the scientific rationale and practical methodologies to empower your research and development efforts.
Therapeutic Target I: Protein Kinase Inhibition
The human kinome comprises over 500 protein kinases, many of which represent viable drug targets. The pyrrolo[3,2-c]pyridine scaffold has demonstrated potent inhibitory activity against several key kinases implicated in oncology and inflammatory diseases.
FMS-like Tyrosine Kinase 3 (FMS) and Colony-Stimulating Factor 1 Receptor (CSF-1R)
FMS, also known as CSF-1R, is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[10][11] Overexpression of FMS is associated with various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory conditions like rheumatoid arthritis.[10] Inhibition of FMS can therefore modulate the tumor microenvironment and reduce inflammation.
Upon binding its ligands, CSF-1 or IL-34, FMS dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain.[12][13] This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation.[14][15] Derivatives of 1H-pyrrolo[3,2-c]pyridine can competitively bind to the ATP-binding pocket of FMS, preventing its autophosphorylation and subsequent downstream signaling.
Caption: FMS (CSF-1R) Signaling Pathway and Point of Inhibition.
Several studies have demonstrated the potent inhibition of FMS kinase by pyrrolo[3,2-c]pyridine derivatives. The following table summarizes representative IC₅₀ values.
| Compound ID | Scaffold | FMS Kinase IC₅₀ (nM) | Reference |
| 1e | Pyrrolo[3,2-c]pyridine | 60 | [4][16] |
| 1r | Pyrrolo[3,2-c]pyridine | 30 | [4][16] |
| KIST101029 | Pyrrolo[3,2-c]pyridine | 96 | [4][16] |
Monopolar Spindle 1 (MPS1) Kinase
MPS1 (also known as TTK) is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures accurate chromosome segregation during mitosis.[17] Aberrant overexpression of MPS1 is observed in numerous cancers and is associated with chromosomal instability and aneuploidy.[18] Therefore, MPS1 represents a promising target for anticancer therapy.[19][20]
MPS1 is a key upstream regulator of the SAC.[18][21] Its kinase activity is essential for the recruitment of other checkpoint proteins, such as MAD1 and MAD2, to unattached kinetochores.[21][22] This initiates a signaling cascade that ultimately inhibits the anaphase-promoting complex/cyclosome (APC/C), thereby preventing premature sister chromatid separation.[17] 1H-pyrrolo[3,2-c]pyridine-based inhibitors can block the catalytic activity of MPS1, leading to a defective SAC, mitotic catastrophe, and ultimately, cancer cell death.[5][23]
Caption: MPS1 Kinase Signaling in the Spindle Assembly Checkpoint.
The development of potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold has been successful, with compounds demonstrating low nanomolar potency.
| Compound ID | Scaffold | MPS1 Kinase IC₅₀ (µM) | Reference |
| 8 | 1H-pyrrolo[3,2-c]pyridine | 0.025 | [5] |
| 65 (CCT251455) | 1H-pyrrolo[3,2-c]pyridine | <0.003 | [5] |
Therapeutic Target II: Disruption of Tubulin Polymerization
An alternative and equally compelling therapeutic strategy for 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization. This mechanism is distinct from kinase inhibition and targets the fundamental process of cell division.
Mechanism of Action: Colchicine-Binding Site Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers.[6][7] Their assembly and disassembly are critical for the formation of the mitotic spindle. Colchicine-binding site inhibitors (CBSIs) are a class of antimitotic agents that bind to β-tubulin at the interface with α-tubulin.[2][6][24] This binding event induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and promoting their depolymerization.[2][24] Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed to act as CBSIs, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[8][9]
Caption: Inhibition of Tubulin Polymerization by a CBSI.
Quantitative Data: Tubulin Polymerization Inhibition and Anticancer Activity
A recently published study on a series of 1H-pyrrolo[3,2-c]pyridine derivatives highlights their potential as potent tubulin polymerization inhibitors with significant anticancer activity.[8][25]
| Compound ID | Tubulin Polymerization IC₅₀ (µM) | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |
| 10t | 1.89 | 0.12 | 0.15 | 0.21 | [8][25] |
| CA-4 (Positive Control) | 1.21 | 0.003 | 0.002 | 0.002 | [8] |
Experimental Protocols
To facilitate the investigation of this compound derivatives, we provide the following validated protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[26][27]
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Methodology:
-
Kinase Reaction: Set up kinase reactions in a 96-well plate containing the target kinase, a suitable substrate, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any unreacted ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the kinase reaction into ATP.
-
Luminescence Generation: The newly synthesized ATP is used by luciferase to generate a luminescent signal.
-
Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in turbidity of the solution.[28][29]
Methodology:
-
Reagent Preparation: On ice, prepare a reaction mix containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP (1 mM) and a polymerization enhancer like glycerol (10%).[30]
-
Compound Addition: Add the test compound (e.g., this compound derivative) or control (e.g., paclitaxel for stabilization, colchicine for destabilization) at various concentrations to the reaction mix.
-
Initiation of Polymerization: Transfer the reaction mixes to a pre-warmed 96-well plate and immediately place it in a spectrophotometer capable of reading at 340 nm and maintaining a temperature of 37°C.
-
Monitoring: Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the maximum rate of polymerization (Vmax) or the plateau absorbance (Amax) at different concentrations. Calculate the IC₅₀ value by plotting the Vmax or Amax against the logarithm of the compound concentration.[28]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[1][3][31]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, SGC-7901, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[3][31] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23][31]
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Conclusion and Future Perspectives
The this compound scaffold is a highly promising platform for the development of targeted therapeutics. Its proven ability to inhibit key protein kinases such as FMS and MPS1, coupled with the demonstrated potential of certain derivatives to act as potent tubulin polymerization inhibitors, opens up multiple avenues for the treatment of cancer and other diseases. The methoxy substituent provides a critical handle for fine-tuning the physicochemical properties of these compounds, enabling the optimization of their drug-like characteristics.
Future research in this area should focus on:
-
Selectivity Profiling: Comprehensive screening of lead compounds against a broad panel of kinases to ensure target selectivity and minimize off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrolo[3,2-c]pyridine core to enhance potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of promising candidates in relevant animal models of cancer and inflammatory diseases to establish preclinical proof-of-concept.
-
Exploration of Novel Targets: Given the versatility of the scaffold, further investigation into its potential to inhibit other enzyme families is warranted.
By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can effectively advance the discovery and development of novel therapeutics based on the this compound scaffold.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 13. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. Item - Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 17. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Monopolar Spindle 1 (MPS1) Kinase Promotes Production of Closed MAD2 (C-MAD2) Conformer and Assembly of the Mitotic Checkpoint Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
exploring the SAR of 6-methoxy-1H-pyrrolo[3,2-c]pyridine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-methoxy-1H-pyrrolo[3,2-c]pyridine Analogs
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction: The Privileged Scaffold of Pyrrolo[3,2-c]pyridine
The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] As a bioisostere of indole, this heterocyclic system forms the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][3][4][5] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: this compound analogs. Our objective is to provide a comprehensive analysis of how subtle molecular modifications influence biological activity, offering a strategic roadmap for the design of next-generation therapeutics.
Core Biological Target & Mechanism of Action
A predominant focus for this class of compounds has been the disruption of microtubule dynamics, a validated and highly successful strategy in cancer therapy. Many potent 1H-pyrrolo[3,2-c]pyridine derivatives function as Colchicine-Binding Site Inhibitors (CBSIs) .[3][4] By binding to the colchicine site on β-tubulin, these agents prevent the polymerization of tubulin into microtubules. This disruption of the cytoskeleton is catastrophic for rapidly dividing cells, leading to a cascade of events including cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[3][4]
Beyond tubulin, the versatile pyrrolo[3,2-c]pyridine scaffold has been successfully adapted to target other critical oncology-related proteins, including FMS kinase (CSF-1R) and Monopolar Spindle 1 (MPS1) kinase, demonstrating its broad applicability.[5][6]
Caption: Mechanism of action for tubulin-targeting analogs.
General Synthetic Strategy: Building the Core
The construction of these analogs typically relies on a robust and adaptable synthetic pathway. A common approach involves the initial synthesis of a key intermediate, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, which then serves as a versatile anchor for diversification via modern cross-coupling reactions.[3][4] The Suzuki cross-coupling reaction is particularly instrumental, allowing for the introduction of a wide array of aryl and heteroaryl moieties at the C6 position.[4]
Caption: General synthetic workflow for target compounds.
Dissecting the Structure-Activity Relationship (SAR)
The potency and selectivity of these analogs are exquisitely sensitive to the nature and position of various substituents. The following analysis dissects the key structural determinants of activity.
Position 1 (N1): The Anchor for Potency
The substituent at the N1 position of the pyrrole ring is a critical determinant of activity, particularly for tubulin inhibitors.
-
The 3,4,5-Trimethoxyphenyl Moiety: This group is a cornerstone for high-potency tubulin inhibition. It effectively mimics the 'A-ring' of combretastatin A-4 and colchicine, anchoring the molecule in the correct orientation within the binding site.[3][4] Analogs featuring this group consistently demonstrate potent antiproliferative effects.
-
Alternative N1 Substituents: For other targets like MPS1 kinase, substitution at this position can dramatically enhance cellular activity. An N-1-Boc protected analog showed a 43-fold increase in cell-based potency compared to its unsubstituted (N-1-H) counterpart, likely by improving cell permeability or metabolic stability.[6]
Position 6 (C6): The Driver of Selectivity and Potency
The C6 position of the pyridine ring is the primary site for modification to fine-tune potency and explore chemical space.
-
Aryl and Heteroaryl Groups: A wide variety of substituents can be installed here.
-
Electronic Effects: For tubulin inhibitors, the electronic nature of the C6-aryl ring is crucial. Electron-donating groups (EDGs) such as methyl (-CH3) or methoxy (-OCH3) at the para-position of the phenyl ring tend to increase antiproliferative activity.[3] Conversely, electron-withdrawing groups (EWGs) like fluorine (-F) often lead to a decrease in potency.[3]
-
Steric Effects: The position of substituents on the C6-phenyl ring matters. Ortho- and meta-substitutions are generally well-tolerated.
-
Heterocycles: Introduction of heterocyclic rings like indole, thiophene, and pyridine is a highly effective strategy. The indolyl moiety, in particular, yielded the most potent compound in one extensive study (10t ), with IC50 values in the low nanomolar range against multiple cancer cell lines.[3][4]
-
Data Summary: SAR at the C6 Position for Tubulin Inhibitors
The following table summarizes the antiproliferative activity of representative analogs with modifications at the C6 position, highlighting the key SAR trends. All compounds share the 1-(3,4,5-trimethoxyphenyl) substituent at N1.
| Compound ID | C6-Substituent (B-Ring) | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) | SAR Insight |
| 10a | Phenyl | >10 | >10 | >10 | Unsubstituted phenyl shows weak activity.[3] |
| 10d | 4-Methylphenyl | 1.85 | 2.01 | 3.12 | Para-EDG (+CH3) improves activity.[3] |
| 10h | 4-Methoxyphenyl | 1.53 | 1.62 | 2.54 | Para-EDG (+OCH3) further improves activity.[3] |
| 10l | 4-Fluorophenyl | 4.31 | 5.63 | 7.33 | Para-EWG (-F) decreases activity compared to EDGs.[3] |
| 10q | Thiophen-3-yl | 1.25 | 1.33 | 1.87 | Heterocycles are well-tolerated and effective.[3] |
| 10r | Pyridin-3-yl | 1.02 | 1.15 | 1.56 | Nitrogen-containing heterocycles show good potency.[3] |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 | The indolyl moiety provides the most potent activity.[3][4] |
Validated Experimental Protocols
Reproducibility and methodological rigor are paramount. The following protocols are foundational for the evaluation of this compound class.
Protocol 1: General Synthesis of C6-Aryl Analogs
This two-step protocol details the synthesis of the key N-arylated intermediate followed by Suzuki coupling.
Step A: Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) [3][4]
-
To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ) in pyridine, add 3,4,5-trimethoxyphenylboronic acid, copper (II) acetate, and potassium carbonate.
-
Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours until completion is confirmed by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, petroleum ether/ethyl acetate) to yield intermediate 16 .
Step B: Suzuki Cross-Coupling for Target Compounds (e.g., 10t) [3][4]
-
In a reaction vessel, combine intermediate 16 , the desired arylboronic acid (e.g., (1-(tert-butoxycarbonyl)-1H-indol-5-yl)boronic acid), a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3) in a solvent mixture of dioxane and water.
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Heat the reaction at 80-100 °C for 4-12 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the residue via column chromatography to afford the final product. If a Boc-protecting group was used, it can be removed under acidic conditions (e.g., TFA in DCM).
Protocol 2: In Vitro Antiproliferative MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 µM to 100 µM) in fresh medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel). Incubate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 3: Tubulin Polymerization Assay
This biochemical assay directly measures the effect of compounds on the formation of microtubules.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin protein (>99% pure) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) with GTP.
-
Compound Incubation: Add the test compound at various concentrations to the reaction mixture in a 96-well plate. Include a positive control (e.g., colchicine) and a negative (vehicle) control.
-
Initiate Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Monitor Absorbance: Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes) using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule formation.
-
Data Analysis: Plot absorbance versus time. The degree of inhibition is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.
Conclusion and Future Outlook
The this compound scaffold is a remarkably fertile ground for the development of potent therapeutic agents, particularly anticancer drugs. The SAR is well-defined: a 1-(3,4,5-trimethoxyphenyl) group is optimal for tubulin inhibition, while the C6 position offers a versatile handle for fine-tuning potency through the introduction of various aryl and heteroaryl moieties, with EDGs and specific heterocycles like indole being highly favorable.
The lead compound 10t , with its indolyl group at C6, stands out as a highly promising candidate for further preclinical development, exhibiting potent, nanomolar-level antiproliferative activity.[3][4] Future work should focus on optimizing the pharmacokinetic properties of these lead analogs to improve their in vivo efficacy and safety profiles. The exploration of this scaffold against other kinase targets also remains a valuable avenue for discovery, underscoring the enduring utility of this privileged chemical core.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
Introduction: Unveiling a Scaffold of Therapeutic Promise
In the intricate world of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often guided by the identification and exploitation of "privileged scaffolds." These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, thereby serving as a versatile foundation for the development of a diverse range of drugs. Among these esteemed structures, the 1H-pyrrolo[3,2-c]pyridine core has emerged as a particularly compelling scaffold, attracting significant interest from researchers and drug development professionals. Its unique electronic properties and structural rigidity have positioned it as a cornerstone in the design of potent and selective modulators of various enzymes and receptors implicated in a spectrum of human diseases, most notably in oncology.
This technical guide provides an in-depth exploration of the 1H-pyrrolo[3,2-c]pyridine scaffold, delving into its synthesis, diverse biological activities, and strategic application in drug design. We will examine the causality behind its success, offering field-proven insights into its role as a bioisosteric replacement for the indole nucleus and its utility in scaffold hopping strategies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic system.
The Strategic Advantage of the 1H-Pyrrolo[3,2-c]pyridine Core
The 1H-pyrrolo[3,2-c]pyridine system is an aromatic heterocyclic compound in which a pyrrole ring is fused to a pyridine ring. This fusion imparts a unique set of physicochemical properties that are highly advantageous for drug design. The presence of the pyridine nitrogen atom introduces a hydrogen bond acceptor, enhancing the potential for specific interactions with biological targets and improving aqueous solubility compared to its indole counterpart. Furthermore, the rigid, planar structure of the scaffold reduces the conformational flexibility of molecules, which can lead to a favorable entropic contribution to binding affinity.
Caption: The chemical structure and key properties of the 1H-pyrrolo[3,2-c]pyridine core.
Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Core: A Practical Workflow
The construction of the 1H-pyrrolo[3,2-c]pyridine scaffold can be achieved through various synthetic routes. A common and effective strategy involves the cyclization of appropriately substituted pyridine precursors. The following workflow outlines a well-established method for the synthesis of a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, which serves as a versatile building block for further derivatization.[1]
Caption: A representative synthetic workflow for a key 1H-pyrrolo[3,2-c]pyridine intermediate.
Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
This protocol is a composite of established procedures and should be performed by qualified chemists with appropriate safety precautions.
Step 1: Synthesis of 2-bromo-5-methylpyridine-1-oxide
-
To a solution of 2-bromo-5-methylpyridine in a suitable solvent (e.g., dichloromethane), add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.
Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide
-
To a mixture of fuming nitric acid and sulfuric acid at 0 °C, slowly add 2-bromo-5-methylpyridine-1-oxide.
-
Carefully warm the reaction mixture and stir until the reaction is complete.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the nitrated product.
Step 3: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide
-
Dissolve 2-bromo-5-methyl-4-nitropyridine 1-oxide in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the reaction mixture.
-
Monitor the reaction progress by TLC. Upon completion, cool the mixture and use the crude product in the next step.
Step 4: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
-
To a solution of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide in acetic acid, add iron powder.
-
Heat the reaction mixture and stir vigorously for several hours.[2]
-
Filter the hot reaction mixture to remove the iron salts and concentrate the filtrate.
-
Adjust the pH of the residue with an aqueous base (e.g., sodium carbonate) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.[2]
Diverse Biological Activities: A Scaffold for Multiple Targets
The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold is underscored by the broad range of biological activities exhibited by its derivatives. While its application in oncology is most prominent, its therapeutic potential extends to other areas.
Anticancer Activity
A significant body of research has focused on the development of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents.[2] These compounds have been shown to target various key players in cancer progression, including:
-
Kinase Inhibition: Many derivatives have been designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, derivatives of this scaffold have shown potent inhibitory activity against FMS kinase, a receptor tyrosine kinase involved in the proliferation and survival of various cancer cells.[3][4] The diarylurea and diarylamide derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated significant antiproliferative activity against melanoma cell lines.[5]
-
Tubulin Polymerization Inhibition: A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[2][6][7] One such derivative, 10t , exhibited potent activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC₅₀ values in the nanomolar range.[2][6]
| Compound | Target | Cancer Cell Lines | IC₅₀ (µM) | Reference |
| 10t | Tubulin (Colchicine site) | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 | [2] |
| Diarylurea/amide derivatives | Not specified | A375P (Melanoma) | Nanomolar range | [5] |
| Compound 1r | FMS Kinase | Ovarian, Prostate, Breast | 0.15 - 1.78 | [3] |
Other Therapeutic Areas
Beyond oncology, the 1H-pyrrolo[3,2-c]pyridine scaffold has shown promise in other therapeutic areas:
-
Antiplatelet Aggregation: As a bioisostere of the antithrombotic drug ticlopidine, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to inhibit ADP-induced platelet aggregation in human plasma.[8]
-
Central Nervous System (CNS) Activity: While less explored for the 1H-pyrrolo[3,2-c]pyridine isomer specifically, the broader class of pyrrolopyridines has been investigated for activity in the central nervous system.[9] Further research may uncover the potential of 1H-pyrrolo[3,2-c]pyridine derivatives in treating neurological disorders.
Bioisosterism and Scaffold Hopping: A Strategy for Drug Design
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a cornerstone of medicinal chemistry.[10] The 1H-pyrrolo[3,2-c]pyridine scaffold serves as an excellent bioisostere for the indole nucleus, a common motif in many biologically active compounds.
Caption: Bioisosteric relationship between indole and 1H-pyrrolo[3,2-c]pyridine.
The replacement of an indole core with a 1H-pyrrolo[3,2-c]pyridine scaffold can offer several advantages:
-
Improved Pharmacokinetic Properties: The introduction of the pyridine nitrogen can enhance aqueous solubility and provide a handle for modifying metabolic stability.
-
Enhanced Target Interactions: The hydrogen bond accepting capability of the pyridine nitrogen can lead to new or stronger interactions with the biological target, potentially increasing potency and selectivity.
-
Novel Intellectual Property: Scaffold hopping from a known indole-based drug to a 1H-pyrrolo[3,2-c]pyridine analogue can open up new avenues for patent protection.
A notable example is the design of 1H-pyrrolo[3,2-c]pyridine derivatives as isosteres of the antiplatelet drug ticlopidine, demonstrating the successful application of this strategy.[8]
Future Perspectives and Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold has firmly established itself as a privileged core in medicinal chemistry, with a proven track record in the development of potent and selective therapeutic agents, particularly in the realm of oncology. The synthetic accessibility of this scaffold, coupled with its favorable physicochemical properties and its utility as a bioisostere, ensures its continued relevance in drug discovery.
Future research will likely focus on expanding the therapeutic applications of 1H-pyrrolo[3,2-c]pyridine derivatives beyond cancer to areas such as neurodegenerative diseases and inflammatory disorders. The exploration of novel substitution patterns on the scaffold, guided by structure-based drug design and computational modeling, will undoubtedly lead to the discovery of new and improved clinical candidates. For researchers and drug development professionals, the 1H-pyrrolo[3,2-c]pyridine scaffold represents a rich and rewarding area of investigation with the potential to deliver the next generation of innovative medicines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [ouci.dntb.gov.ua]
- 5. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mch.estranky.sk [mch.estranky.sk]
An In-depth Technical Guide to the Solubility and Stability of 6-methoxy-1H-pyrrolo[3,2-c]pyridine
Introduction
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is contingent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a compound's bioavailability, manufacturability, and shelf-life.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the solubility and stability of 6-methoxy-1H-pyrrolo[3,2-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry.[3][4]
The pyrrolo[3,2-c]pyridine core is featured in a variety of kinase inhibitors and other biologically active molecules.[3][4] A comprehensive understanding of the solubility and stability of derivatives such as this compound is therefore not merely a perfunctory exercise but a critical step in de-risking a drug development program and paving the way for successful formulation and clinical translation. This document is structured to provide not just protocols, but the scientific rationale underpinning each experimental choice, ensuring a robust and insightful characterization of this promising molecule.
Part 1: Physicochemical Characterization of this compound
A foundational understanding of the intrinsic properties of this compound is a prerequisite for any meaningful solubility and stability studies.
Structural and Physicochemical Properties
While experimental data for this specific molecule is not widely published, we can infer certain characteristics from its structure and related analogs. The presence of the pyridine nitrogen and the pyrrole nitrogen introduces polar functionalities capable of hydrogen bonding, while the methoxy group and the aromatic rings contribute to its lipophilicity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility and Stability |
| Molecular Weight | 148.16 g/mol | Low molecular weight is generally favorable for solubility. |
| pKa | (Predicted) Basic pKa associated with pyridine nitrogen; acidic pKa with pyrrole N-H | Ionizable nature suggests pH-dependent solubility. |
| LogP | (Predicted) Moderately lipophilic | May have limited aqueous solubility but good membrane permeability. |
Note: These are predicted values and must be experimentally verified.
The Critical Role of Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) can profoundly impact its solubility and stability. Therefore, a preliminary analysis of the crystalline form of this compound is highly recommended. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) can identify the crystalline form, detect polymorphism, and assess thermal stability.
Part 2: A Practical Guide to Solubility Determination
The solubility of an API is a critical factor for its absorption and bioavailability.[1][] A multi-faceted approach to solubility assessment is essential to build a comprehensive profile of this compound.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent and is a crucial parameter for formulation development.[6]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF)).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, visually inspect for the presence of undissolved solid. Centrifuge or filter the samples to separate the saturated solution from the excess solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated.
-
Prolonged Equilibration: Allows the system to reach a thermodynamic equilibrium.
-
Temperature Control: Solubility is temperature-dependent, so precise control is crucial for reproducibility.
Table 2: Example Data Presentation for Thermodynamic Solubility
| Solvent | pH | Temperature (°C) | Solubility (µg/mL) |
| Water | ~7.0 | 25 | |
| PBS | 7.4 | 37 | |
| SGF | 1.2 | 37 | |
| SIF | 6.8 | 37 | |
| Ethanol | N/A | 25 | |
| DMSO | N/A | 25 |
Kinetic Solubility
Kinetic solubility is a measure of how quickly a compound dissolves from a solid state or precipitates from a stock solution when diluted into an aqueous medium. It is a high-throughput screening method often used in early drug discovery to identify compounds with potential solubility liabilities.[6]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilution: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS) in a microplate format.
-
Precipitation Detection: Measure the turbidity of the resulting solution over time using a nephelometer or a plate reader capable of measuring light scattering. The onset of precipitation is indicative of the kinetic solubility limit.
Self-Validating System:
-
Include a positive control (a known poorly soluble compound) and a negative control (a known highly soluble compound) to ensure the assay is performing correctly.
-
Visually inspect the wells for precipitation to correlate with the instrumental readings.
Part 3: Comprehensive Stability Assessment
Evaluating the stability of this compound is crucial to ensure its integrity during storage and to identify potential degradation pathways.[8][9] Forced degradation studies are an essential component of this assessment.[10][11][12]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[9][12] This helps to identify potential degradants and develop a stability-indicating analytical method.[13][14][15]
Experimental Workflow for Forced Degradation
Caption: Forced degradation experimental workflow.
Detailed Protocols for Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time.
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified time. Pyrrolopyridine derivatives can be particularly unstable in alkaline mediums.[10][11]
-
Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) and controlled humidity.
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light, as per ICH Q1B guidelines.
Authoritative Grounding: The design of these stress studies should be in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[9][10][11]
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient without interference from degradation products, process impurities, or excipients.[13][14][15][16][17]
Method Development Strategy
Caption: HPLC method development workflow.
Key Considerations for Method Development:
-
Column Chemistry: Screen a variety of column chemistries to achieve optimal separation of the parent compound from its degradants.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound.
-
Detector: A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity and aid in the identification of degradants.
Table 3: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape for basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5-95% B over 10 minutes | To elute a range of compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | Standard for analytical HPLC. |
| Column Temp. | 40°C | For reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Wavelengths where the chromophore is expected to absorb. |
Part 4: Data Interpretation and Reporting
A thorough analysis of the data generated from solubility and stability studies is crucial for making informed decisions in the drug development process.
Solubility Data Analysis
The solubility data should be presented clearly, as shown in Table 2. This will allow for a direct comparison of the compound's solubility in different media, providing insights into its likely absorption profile in the gastrointestinal tract.[]
Stability Data Analysis
For the stability studies, the following should be reported:
-
Percentage of Degradation: Calculated from the decrease in the peak area of the parent compound.
-
Mass Balance: The sum of the parent compound and all degradants should ideally be close to 100%, indicating that all major degradation products have been detected.
-
Peak Purity Analysis: To ensure that the parent peak is free from co-eluting impurities.
-
Degradation Profile: A summary of the major degradants formed under each stress condition.
Conclusion
The systematic evaluation of the solubility and stability of this compound, as outlined in this guide, is a critical endeavor for any research program involving this promising scaffold. By employing robust experimental protocols and a deep understanding of the underlying scientific principles, researchers can generate a comprehensive data package that will inform lead optimization, guide formulation development, and ultimately, increase the probability of success for their drug discovery projects. The methodologies described herein are designed to be self-validating and grounded in established regulatory and scientific standards, providing a reliable framework for the characterization of this and other novel chemical entities.
References
- 1. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 8. biomedres.us [biomedres.us]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. irjpms.com [irjpms.com]
- 14. ijtsrd.com [ijtsrd.com]
- 15. scispace.com [scispace.com]
- 16. web.vscht.cz [web.vscht.cz]
- 17. ijpsr.com [ijpsr.com]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridines via Suzuki-Miyaura Cross-Coupling
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold, a key azaindole isomer, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, particularly in oncology.[1][2][3] This application note provides a detailed, reliable, and reproducible protocol for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines. The strategy hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for carbon-carbon bond formation.[4][5] We present a multi-step synthesis of a key 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, followed by a comprehensive, step-by-step protocol for its subsequent arylation. This guide is designed to provide researchers with the causal insights behind experimental choices and a self-validating system for producing diverse libraries of these high-value compounds.
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Core
The fusion of pyrrole and pyridine rings to form the 1H-pyrrolo[3,2-c]pyridine system creates a unique heterocyclic scaffold with a distinct electronic and steric profile. This structure has garnered immense interest from medicinal chemists due to its ability to act as a bioisostere for other bicyclic systems, such as indole, while the pyridine nitrogen introduces a key hydrogen bond acceptor site and modulates physicochemical properties like solubility and metabolic stability.[1] Consequently, derivatives of this scaffold are frequently investigated as potent inhibitors of various biological targets. Recent studies have highlighted their potential as colchicine-binding site inhibitors for cancer therapy, demonstrating potent antiproliferative activities against several cancer cell lines.[1][6][7] The ability to efficiently synthesize a variety of 6-aryl substituted analogues is therefore critical for structure-activity relationship (SAR) studies in drug discovery.
Synthetic Strategy Overview
The presented synthetic route is adapted from a successful campaign reported by Wang et al. (2024) and is centered around the construction of a key intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) , which then serves as the substrate for the final Suzuki-Miyaura cross-coupling.[1][6] The overall strategy is outlined below:
Scheme 1: Multi-step synthesis of the target compounds. The key C-C bond-forming step is the palladium-catalyzed Suzuki coupling of intermediate 16 with various arylboronic acids.
The synthesis begins with commercially available 2-bromo-5-methylpyridine and proceeds through several steps to build the pyrrolo[3,2-c]pyridine core, ultimately installing a bromine atom at the C6 position—a versatile handle for cross-coupling reactions. The N1 position is substituted with a 3,4,5-trimethoxyphenyl group, a common moiety in potent tubulin inhibitors.[1]
Mechanism Spotlight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is the cornerstone of this protocol, enabling the precise and efficient formation of a C(sp²)-C(sp²) bond between the heterocyclic core and the desired aryl group. Its reliability, functional group tolerance, and generally mild conditions have made it an indispensable tool in modern organic synthesis.[4][5] Understanding the catalytic cycle is crucial for troubleshooting and optimization.
The cycle involves a Pd(0)/Pd(II) catalytic system and comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo intermediate (16) , forming a Pd(II) complex.
-
Transmetalation: The aryl group is transferred from the boronic acid (activated by a base) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the final C-C bond of the desired product.
Diagram 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol
This protocol is based on the successful synthesis of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[1][6]
Part A: Synthesis of Key Intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16)
The synthesis of intermediate 16 is a multi-step process. For the purpose of this application note, we will assume intermediate 15 (6-bromo-1H-pyrrolo[3,2-c]pyridine) is available or has been synthesized according to the literature procedure starting from 2-bromo-5-methylpyridine.[1] The final step to obtain the key Suzuki precursor is an N-arylation reaction.
-
Materials & Reagents:
-
6-bromo-1H-pyrrolo[3,2-c]pyridine (15 )
-
3,4,5-Trimethoxyphenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Deionized water
-
-
Procedure:
-
To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 , 1.0 equiv) in anhydrous DCM, add 3,4,5-trimethoxyphenylboronic acid (2.0 equiv), copper(II) acetate (1.5 equiv), pyridine (3.0 equiv), and potassium carbonate (2.0 equiv).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) .
-
Part B: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Materials & Reagents:
-
Intermediate 16 (1.0 equiv)
-
Appropriate arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
-
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add the 6-bromo intermediate 16 (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.1 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 0.2 mmol scale reaction).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC until the starting material (16 ) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typical eluent: petroleum ether/ethyl acetate mixture) to yield the final 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine product.
-
Data Summary: Scope of the Suzuki Coupling
The described protocol is effective for a wide range of arylboronic acids, including those with electron-donating and electron-withdrawing groups. The yields obtained in the literature demonstrate the robustness of this method.[1][6]
| Entry | Aryl Group (Ar) | Product ID | Yield (%) |
| 1 | m-tolyl | 10c | 94 |
| 2 | 2-methoxyphenyl | 10f | 76 |
| 3 | o-tolyl | 10b | 65 |
| 4 | 4-ethoxyphenyl | 10k | 57 |
| 5 | pyridin-3-yl | 10r | 55 |
| 6 | naphthalen-2-yl | 10p | 52 |
Table 1: Representative yields for the Suzuki cross-coupling of intermediate 16 with various arylboronic acids.[1][6]
Characterization of a Representative Product
6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10c): [1]
-
Appearance: White solid
-
Yield: 94%
-
¹H NMR (500 MHz, CDCl₃) δ: 9.09 (s, 1H), 7.96 (d, J = 11.1 Hz, 2H), 7.76 (s, 1H), 7.72 − 7.68 (m, 1H), 7.39 (d, J = 3.3 Hz, 1H), 7.19 (d, J = 7.5 Hz, 1H), 6.80 (d, J = 3.9 Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 2.42 (s, 3H).
-
¹³C NMR (126 MHz, CDCl₃) δ: 159.03, 154.09, 149.85, 142.82, 141.24, 138.54, 135.71, 134.01, 132.53, 131.76, 130.48, 129.24, 127.70, 124.73, 103.04, 102.77, 102.47, 61.06, 56.44, 21.53.
-
HRMS (ESI): calcd for C₂₃H₂₃N₂O₃ [M + H]⁺ 375.1709, found 375.1709.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality boronic acid; Insufficient base; Oxygen contamination. | Use a fresh bottle of Pd(PPh₃)₄ or a different Pd source (e.g., Pd(dppf)Cl₂). Ensure boronic acid is not decomposed (often they are free-flowing solids). Use freshly dried base. Ensure the reaction is thoroughly degassed. |
| Formation of Side Products | Homocoupling of boronic acid; Protodeboronation (loss of boronic acid group). | Decrease catalyst loading. Run the reaction at a slightly lower temperature. Ensure the reaction is run under strict inert conditions. |
| Difficult Purification | Co-elution of product with triphenylphosphine oxide (byproduct from catalyst). | Use a catalyst system with different ligands (e.g., phosphine-free catalysts or those with more polar phosphines). A modified workup (e.g., washing with dilute HCl if the product is stable) may help remove some impurities. |
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols: In Vitro Assay Development for Efficacy Testing of 6-methoxy-1H-pyrrolo[3,2-c]pyridine
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Various derivatives of this core structure have demonstrated potent efficacy as anticancer agents, acting through mechanisms such as kinase inhibition and disruption of microtubule dynamics.[1][2][3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust in vitro assays to evaluate the efficacy of a novel derivative, 6-methoxy-1H-pyrrolo[3,2-c]pyridine. The protocols outlined herein are designed to be self-validating systems, ensuring high-quality, reproducible data for informed decision-making in the drug discovery pipeline.
Our proposed strategy for evaluating this compound is based on a tiered approach, beginning with broad cellular viability assays to establish a general cytotoxic profile, followed by more specific mechanistic assays targeting kinases and tubulin polymerization, which are known targets for this class of compounds.
Part 1: Foundational Efficacy Assessment - Cellular Viability and Cytotoxicity Assays
The initial step in characterizing the in vitro efficacy of any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. These assays provide a quantitative measure of the compound's potency, typically expressed as an IC50 (half-maximal inhibitory concentration) value.
Cell Line Selection Rationale
The choice of cell lines is critical for obtaining relevant data. Based on the reported activity of similar pyrrolo[3,2-c]pyridine derivatives, a panel of cancer cell lines is recommended to assess the breadth of activity.[1][2][3]
| Cell Line | Cancer Type | Key Characteristics |
| HeLa | Cervical Cancer | Widely used, robust, and well-characterized. |
| MCF-7 | Breast Cancer | Estrogen receptor-positive, luminal A subtype. |
| SGC-7901 | Gastric Cancer | A commonly used gastric adenocarcinoma cell line. |
| HCT116 | Colorectal Cancer | A well-characterized colon cancer cell line. |
| A549 | Lung Cancer | A common model for non-small cell lung cancer. |
| HS 27 | Normal Fibroblasts | To assess selectivity and potential toxicity to non-cancerous cells.[3] |
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
Part 2: Mechanistic Assays - Unraveling the Mode of Action
Based on the established activity of the pyrrolo[3,2-c]pyridine scaffold, we will focus on two primary potential mechanisms of action: kinase inhibition and disruption of microtubule dynamics.
Kinase Inhibition Assays
Numerous pyrrolo[3,2-c]pyridine derivatives have been identified as potent kinase inhibitors.[3][5][6] Therefore, a logical next step is to screen this compound against a panel of relevant kinases.
Caption: Workflow for kinase inhibitor profiling of this compound.
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[7] This assay can be used to determine the IC50 of an inhibitor for a specific kinase.
Materials:
-
Recombinant kinase (e.g., FMS, MPS1)
-
Kinase-specific substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of this compound in the appropriate kinase buffer. Include a no-kinase control and a vehicle control.
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Tubulin Polymerization Assays
Several pyrrolo[3,2-c]pyridine derivatives have been shown to inhibit tubulin polymerization, similar to colchicine.[1][2] This leads to cell cycle arrest and apoptosis.
Caption: Experimental workflow for assessing tubulin polymerization inhibition.
This assay measures the effect of the compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Tubulin (>99% pure)
-
GTP solution
-
Tubulin polymerization buffer
-
This compound
-
Positive control (e.g., colchicine or nocodazole)
-
Negative control (e.g., paclitaxel)
-
UV-transparent 96-well plate
-
Temperature-controlled spectrophotometer (340 nm)
Procedure:
-
Preparation: Pre-warm the spectrophotometer to 37°C. Prepare dilutions of this compound and control compounds in polymerization buffer.
-
Reaction Initiation: In a pre-chilled 96-well plate on ice, add the tubulin solution, GTP, and the test compounds.
-
Polymerization Measurement: Place the plate in the spectrophotometer and immediately begin recording the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance versus time for each concentration. The rate of polymerization and the maximum polymer mass can be determined. Calculate the IC50 for the inhibition of tubulin polymerization.
This cell-based assay visualizes the effect of the compound on the microtubule network within cells.
Materials:
-
HeLa or other suitable cells
-
Coverslips in a 24-well plate
-
This compound
-
Paraformaldehyde (4%)
-
Triton X-100 (0.1% in PBS)
-
Primary antibody (anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with various concentrations of this compound for 18-24 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer, then incubate with the primary anti-α-tubulin antibody. After washing, incubate with the fluorescently labeled secondary antibody.
-
Mounting and Imaging: Stain the nuclei with DAPI, mount the coverslips on microscope slides, and visualize the microtubule structure using a fluorescence microscope.
-
Analysis: Compare the microtubule network in treated cells to the vehicle control. Look for signs of microtubule depolymerization or abnormal spindle formation.
Part 3: Data Interpretation and Next Steps
The data generated from these assays will provide a comprehensive in vitro profile of this compound.
| Assay | Key Output | Interpretation |
| MTT Assay | IC50 values across a cell line panel | Potency and spectrum of activity. |
| Kinase Assays | IC50 and Ki values for specific kinases | Identification of direct molecular targets. |
| Tubulin Polymerization Assay | IC50 for polymerization inhibition | Confirmation of microtubule disruption as a mechanism. |
| Immunofluorescence | Qualitative assessment of microtubule morphology | Cellular validation of the biochemical findings. |
A potent compound will exhibit low micromolar or nanomolar IC50 values in the cell viability assays. The mechanistic assays will then elucidate whether the observed cytotoxicity is due to kinase inhibition, tubulin polymerization disruption, or a combination of both. Positive hits in both kinase and tubulin assays would suggest a multi-targeted mechanism of action.
Subsequent steps in the drug discovery process would involve lead optimization, in vivo efficacy studies in animal models, and comprehensive ADME/Tox profiling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
guide to designing and synthesizing a library of 1H-pyrrolo[3,2-c]pyridine analogs
Application Note & Protocols
Topic: A Practical Guide to the Design and Synthesis of a 1H-pyrrolo[3,2-c]pyridine Analog Library for Drug Discovery
Abstract
The 1H-pyrrolo[3,2-c]pyridine, or 5-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anticancer agents.[1][2] Its unique electronic properties and structural resemblance to indole allow it to serve as a versatile pharmacophore. This guide provides a comprehensive, experience-driven framework for the rational design and efficient synthesis of a focused library of 1H-pyrrolo[3,2-c]pyridine analogs. We will delve into the strategic considerations for library design, present detailed, field-tested protocols for multi-step synthesis and parallel diversification, and outline robust quality control measures to ensure the integrity of the final compound collection.
Introduction: The Strategic Value of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The fusion of a pyrrole ring with a pyridine ring gives rise to a class of compounds known as azaindoles. The position of the nitrogen atom in the pyridine ring profoundly influences the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability. The 1H-pyrrolo[3,2-c]pyridine scaffold, in particular, has garnered significant interest due to its prevalence in molecules targeting a range of diseases.[3] For example, derivatives of this scaffold have been developed as potent inhibitors of FMS kinase for applications in oncology and inflammatory diseases, and as colchicine-binding site inhibitors with powerful antiproliferative effects against various cancer cell lines.[2][4]
The objective of this application note is to equip researchers, medicinal chemists, and drug development professionals with the strategic insights and practical methodologies required to construct a high-quality library of 1H-pyrrolo[3,2-c]pyridine analogs, thereby accelerating the discovery of novel therapeutic agents.
Part I: Library Design Principles
A successful library synthesis campaign begins not in the flask, but in the design phase. The goal is to maximize structural diversity around the core scaffold to explore the chemical space relevant to the biological target.
Scaffold Analysis and Diversification Strategy
The 1H-pyrrolo[3,2-c]pyridine core offers several vectors for chemical modification. Our strategy will focus on a modular approach, where a common intermediate is synthesized on a large scale and subsequently diversified in a parallel fashion. This approach is both time- and resource-efficient. The primary points for diversification on the scaffold are the N1 and C6 positions.
-
N1-Position: Substitution at this position, typically with an aryl group, is crucial for modulating pharmacokinetic properties and establishing key interactions within a target's binding pocket. The choice of substituents on this aryl ring can fine-tune the molecule's electronics and steric profile.
-
C6-Position: This position projects into the solvent-exposed region in many kinase binding sites, making it an ideal point for introducing a wide array of substituents to probe for additional binding interactions and improve properties like solubility.
Caption: Key diversification points on the 1H-pyrrolo[3,2-c]pyridine scaffold.
Structure-Activity Relationship (SAR) Insights
A review of existing literature provides a valuable starting point for library design. For analogs acting as tubulin polymerization inhibitors, a 3,4,5-trimethoxyphenyl group at the N1 position is a well-established pharmacophore that mimics the A-ring of combretastatin A-4.[5] Diversity is then introduced at the C6 position with various aryl and heteroaryl groups. Studies have shown that:
-
Electron-donating groups on the C6-aryl substituent tend to increase antiproliferative activity.[5]
-
The nature of the linker between the core and peripheral aryl rings can significantly impact potency, with urea linkers sometimes showing greater activity than amide linkers due to additional hydrogen bonding potential.[2]
Our library design will leverage these insights by fixing the N1-(3,4,5-trimethoxyphenyl) group and creating a diverse set of C6-aryl/heteroaryl analogs using a collection of commercially available boronic acids.
Part II: Synthetic Strategy and Protocols
A robust and scalable synthetic route is the cornerstone of library production. Our strategy is based on a convergent synthesis plan that involves the preparation of a key bromo-substituted intermediate, followed by a diversification step using Suzuki cross-coupling.
Retrosynthetic Analysis
The retrosynthetic plan is outlined below. The target library (I) is disconnected at the C6-Aryl bond, tracing back to the key intermediate, 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine (II), and a corresponding boronic acid. Intermediate (II) is derived from 6-bromo-1H-pyrrolo[3,2-c]pyridine (III) via an N-arylation reaction. The core scaffold (III) itself is constructed through a reductive cyclization of an enamine intermediate (IV), which originates from a substituted nitropyridine oxide (V).
Caption: Retrosynthetic strategy for the 1H-pyrrolo[3,2-c]pyridine library.
Protocol 1: Synthesis of Key Intermediate (16)
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
This multi-step protocol is optimized for scalability and produces the key intermediate required for parallel synthesis. The causality behind each step is critical for success.
Step A: Nitration of 2-bromo-5-methylpyridine 1-oxide (12) to (13)
-
Rationale: Introduction of a nitro group is required to activate the adjacent position for the subsequent cyclization. Fuming nitric acid in sulfuric acid is a potent nitrating system necessary to overcome the electron-deficient nature of the pyridine ring.
-
Procedure:
-
To a stirred solution of 2-bromo-5-methylpyridine 1-oxide (12) in concentrated H₂SO₄ at 0°C, add fuming HNO₃ dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60°C for 4-6 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaOH solution to precipitate the product.
-
Filter, wash with water, and dry to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide (13).
-
Step B: Enamine Formation to yield Intermediate (14)
-
Rationale: N,N-dimethylformamide dimethyl acetal (DMF-DMA) reacts with the activated methyl group to form an enamine, which is the key precursor for the pyrrole ring formation.
-
Procedure:
-
Dissolve intermediate (13) in dry DMF.
-
Add DMF-DMA and heat the mixture to 80°C for 2-3 hours.
-
Cool the reaction and pour into ice water to precipitate the product.
-
Filter and dry to obtain the enamine intermediate (14).
-
Step C: Reductive Cyclization to the Core Scaffold (15)
-
Rationale: Iron powder in acetic acid is a classic and cost-effective method for the reduction of a nitro group to an amine, which simultaneously triggers an intramolecular cyclization with the enamine to form the pyrrole ring.
-
Procedure:
-
Suspend intermediate (14) in a mixture of acetic acid and water.
-
Add iron powder portion-wise, controlling the exotherm.
-
Heat the mixture to reflux for 1 hour.
-
Cool, filter through Celite to remove iron salts, and neutralize the filtrate.
-
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine (15).
-
Step D: N-Arylation to the Key Intermediate (16)
-
Rationale: A copper-catalyzed Chan-Lam-Evans N-arylation is employed to couple the pyrrole nitrogen with the desired arylboronic acid. Copper(II) acetate serves as the catalyst, and pyridine acts as a ligand to facilitate the reaction.[5]
-
Procedure:
-
To a microwave vial, add 6-bromo-1H-pyrrolo[3,2-c]pyridine (15), 3,4,5-trimethoxyphenylboronic acid, K₂CO₃, pyridine, and Cu(OAc)₂.[5]
-
Add 1,4-dioxane as the solvent.
-
Seal the vial and irradiate in a microwave reactor at 85°C for 30 minutes.[5]
-
After cooling, dilute with ethyl acetate and wash with brine.
-
Dry the organic layer, concentrate, and purify by silica gel chromatography to afford the title compound (16).
-
Protocol 2: Parallel Library Synthesis via Suzuki Cross-Coupling
This protocol is designed for a 24-well plate format to allow for the rapid synthesis of multiple analogs.
Self-Validation Checkpoint: Before starting, ensure the key intermediate (16) is >98% pure by LC-MS and its structure is confirmed by ¹H NMR. This prevents the propagation of impurities into the final library.
Equipment and Reagents:
-
24-well reaction block with magnetic stirring and inert atmosphere manifold.
-
Stock solution of key intermediate (16) in 1,4-dioxane.
-
Array of diverse aryl- and heteroarylboronic acids, pre-weighed into the reaction wells.
-
Catalyst/base mixture: A pre-mixed stock of Pd(PPh₃)₄ and 2M aq. Na₂CO₃.
Procedure:
-
Plate Setup: To each well containing a unique boronic acid (1.2 equivalents), add the required volume of the stock solution of intermediate (16) (1.0 equivalent).
-
Catalyst Addition: Add the catalyst/base mixture to each well.
-
Reaction: Seal the plate and heat to 90°C under a nitrogen atmosphere for 4-12 hours. Monitor a representative well by LC-MS to determine reaction completion.
-
Work-up:
-
Cool the reaction block to room temperature.
-
Quench each well with water and extract with ethyl acetate.
-
A phase-separator plate can be used for high-throughput liquid-liquid extraction.
-
-
Purification: Concentrate the organic extracts in a centrifugal evaporator. Purify the crude products via mass-directed preparative HPLC.
-
Quality Control: Analyze each purified compound by LC-MS and ¹H NMR. A purity of >95% is required for inclusion in the screening library.
Part III: Data Presentation and Characterization
Clear and concise data presentation is essential for evaluating the success of the library synthesis and for interpreting subsequent screening results.
Table 1: Representative Results of Suzuki Cross-Coupling for Analogs 10a-10t Data synthesized from literature reports for illustrative purposes.[4][5]
| Compound ID | C6-Aryl Boronic Acid | Yield (%) | Purity (LC-MS, %) |
| 10a | Phenyl | 63 | >98 |
| 10b | 2-Methylphenyl | 65 | >99 |
| 10c | 3-Methylphenyl | 94 | >99 |
| 10m | 4-Chlorophenyl | 32 | >97 |
| 10r | Pyridin-3-yl | 55 | >98 |
| 10t | Indol-5-yl | 45 | >99 |
Table 2: Analytical Data for Representative Analogs
| Compound ID | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| 10a | C₂₂H₂₁N₂O₃ | 361.1552 | 361.1556 |
| 10b | C₂₃H₂₃N₂O₃ | 375.1709 | 375.1707 |
| 10m | C₂₂H₂₀ClN₂O₃ | 395.1162 | 395.1164 |
| 10r | C₂₁H₂₀N₃O₃ | 362.1505 | 362.1502 |
Conclusion
This application note has detailed a robust and rational approach to the design and synthesis of a 1H-pyrrolo[3,2-c]pyridine analog library. By combining established SAR insights with a modular, high-throughput synthetic strategy, researchers can efficiently generate a diverse collection of high-purity compounds. The protocols provided are designed to be self-validating, ensuring that the final library is of high quality and suitable for biological screening. The versatility of the Suzuki coupling reaction allows for the introduction of immense chemical diversity at the C6-position, making this scaffold a powerful starting point for the discovery of novel kinase inhibitors and other targeted therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Evaluating the Antiproliferative Activity of Pyrrolopyridines
Introduction: The Quest for Precision in Anticancer Drug Discovery
The development of targeted therapeutics is a cornerstone of modern oncology. Cell-based assays are indispensable tools in this endeavor, providing a biologically relevant context to screen for novel drug candidates, define their potency, and elucidate their mechanisms of action.[1][2][3] Pyrrolopyridines, a versatile class of heterocyclic compounds, have garnered significant attention as promising anticancer agents.[4][5] Their core structure often mimics the purine ring of adenosine triphosphate (ATP), enabling them to act as competitive inhibitors of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[4][6][7]
This guide provides an in-depth framework for researchers, scientists, and drug development professionals to robustly evaluate the antiproliferative effects of novel pyrrolopyridine derivatives. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood. This document is designed to be a self-validating system, embedding principles of scientific integrity, from initial assay selection to final data interpretation.
Chapter 1: Foundational Principles—Selecting the Appropriate Assay
The first critical decision is the choice of assay. No single method is universally superior; the selection depends on the specific research question, the compound's mechanism of action, and available instrumentation.[8] Antiproliferative assays typically quantify changes in cell number or metabolic activity following compound treatment.[9]
-
Metabolic Assays: These are the most common methods and rely on the principle that viable, proliferating cells are metabolically active. They include colorimetric assays like MTT and MTS, and more sensitive luminescent assays like the CellTiter-Glo® assay, which measures ATP levels.[8][10]
-
DNA Synthesis Assays: Methods like BrdU incorporation directly measure DNA replication, providing a direct assessment of cell proliferation.[10]
For screening pyrrolopyridine libraries, metabolic assays offer a balance of simplicity, cost-effectiveness, and high-throughput capability. Here, we will detail protocols for two widely adopted and robust metabolic assays: the classic MTT colorimetric assay and the highly sensitive CellTiter-Glo® luminescent assay.
A crucial, and often overlooked, aspect is the selection of appropriate cell lines. Since pyrrolopyridines often target specific kinases, it is essential to use cell lines where the target kinase is known to be a key driver of proliferation.[1] The U.S. National Cancer Institute's NCI-60 panel, which includes cell lines from nine distinct tumor types, serves as an excellent reference for initial screening.[11]
Chapter 2: The Workhorse of Proliferation—The MTT Assay
The MTT assay is a colorimetric method based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[12] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the MTT reagent to insoluble purple formazan crystals.[12][13] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
Detailed Protocol: MTT Assay
Materials and Reagents:
-
Pyrrolopyridine compounds of interest
-
Selected cancer cell line(s) (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS, protected from light)[12]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[13]
-
Sterile 96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase. Ensure a single-cell suspension.
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[12]
-
Causality Check: Optimal seeding density is critical. Too few cells will result in a weak signal, while too many can lead to over-confluence and nutrient depletion, affecting metabolic activity irrespective of the compound's effect.[14]
-
To mitigate the "edge effect" (increased evaporation in outer wells), fill the perimeter wells with 100 µL of sterile PBS and do not use them for experimental data.[14][15]
-
Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of each pyrrolopyridine in a suitable solvent, typically DMSO.
-
Perform serial dilutions in complete culture medium to achieve a range of final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Essential Controls:
-
Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., <0.5%). This is crucial to ensure the solvent itself is not causing cytotoxicity.[14]
-
Untreated Control: Wells with cells in medium only (represents 100% viability).
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.[12]
-
-
Incubate for the desired exposure time (e.g., 48 or 72 hours). The duration should be sufficient to observe an antiproliferative effect.[16]
-
-
MTT Incubation and Formazan Solubilization:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[13]
-
Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals.[13]
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12] Mix gently by pipetting or placing on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition:
Chapter 3: High-Sensitivity Screening—The CellTiter-Glo® Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous method that determines the number of viable cells by quantifying ATP, which is a hallmark of metabolically active cells.[18][19][20] The "add-mix-measure" format involves adding a single reagent directly to the cultured cells.[18] This reagent lyses the cells to release ATP and provides the necessary substrates (luciferase and luciferin) for a reaction that generates a stable, "glow-type" luminescent signal proportional to the ATP concentration.[18][20] Its high sensitivity and simple workflow make it ideal for high-throughput screening (HTS).[21]
Detailed Protocol: CellTiter-Glo® Assay
Materials and Reagents:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Pyrrolopyridine compounds of interest
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Sterile, opaque-walled 96-well microplates (white plates are recommended for luminescence)
-
Humidified incubator (37°C, 5% CO₂)
-
Luminometer
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and allow both the buffer and the lyophilized substrate to equilibrate to room temperature.[19][22]
-
Reconstitute the substrate by transferring the entire volume of buffer into the substrate bottle. Mix by gentle inversion until the substrate is fully dissolved.[20][22] This is now the CellTiter-Glo® Reagent.
-
Expert Tip: The reconstituted reagent is stable for several hours at room temperature, but for best results, prepare it fresh. It can be stored at 4°C for up to 48 hours with a minor loss of activity.[22]
-
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as described in the MTT protocol (Chapter 2, Steps 1 & 2), but use opaque-walled 96-well plates.[22]
-
Seed cells and add compound dilutions and controls (Vehicle, Untreated, Blank) in a final volume of 100 µL per well.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[19] This ensures optimal enzyme activity.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[19][22]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and ensure a homogenous solution.[19]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19][22]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The integration time will depend on the instrument and signal intensity.
-
Chapter 4: Data Analysis and Interpretation
Accurate data analysis is as critical as the experimental execution. The goal is to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[23][24]
Analysis Steps:
-
Background Subtraction: For each well, subtract the average signal from the blank (medium only) control wells.
-
Data Normalization: Convert the raw data (absorbance or luminescence) into a percentage of cell viability. The average signal from the vehicle-treated control wells is set as 100% viability.
-
% Cell Viability = (Signal of Treated Well / Average Signal of Vehicle Control Wells) x 100 [12]
-
-
Dose-Response Curve and IC₅₀ Calculation:
-
Plot the % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Use a non-linear regression model (four-parameter logistic curve is common) to fit the data. This can be done using software like GraphPad Prism, Origin, or online calculators.[23][25][26]
-
The IC₅₀ is the concentration of the pyrrolopyridine compound that reduces cell viability by 50%.[23]
-
Data Presentation
Summarize the calculated IC₅₀ values in a clear, structured table. This allows for easy comparison of the potency of different compounds across various cell lines.
| Compound | Target Kinase | Cell Line (Cancer Type) | IC₅₀ (µM) |
| Pyrrolopyridine A | Kinase X | A549 (Lung) | 0.85 |
| Pyrrolopyridine A | Kinase X | HCT-116 (Colon) | 1.23 |
| Pyrrolopyridine B | Kinase Y | A549 (Lung) | 15.6 |
| Pyrrolopyridine B | Kinase Y | HCT-116 (Colon) | > 50 |
| Positive Control | Kinase X | A549 (Lung) | 0.15 |
Chapter 5: Mechanism of Action Context
Since many pyrrolopyridines function as ATP-competitive kinase inhibitors, their antiproliferative effect stems from blocking critical signaling pathways that drive cell growth and survival.[4][6] Understanding this provides a mechanistic basis for the observed reduction in viability.
Chapter 6: Ensuring Trustworthiness—Validation and Troubleshooting
Reproducibility is the hallmark of robust scientific data.[27] This requires careful attention to detail and an awareness of common pitfalls.
| Common Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Uneven cell seeding due to clumping.[15]2. Inconsistent pipetting technique.[15]3. "Edge effect" in 96-well plates.[14][15] | 1. Ensure a homogenous single-cell suspension before and during plating.2. Use calibrated pipettes and practice consistent technique (e.g., reverse pipetting).3. Fill perimeter wells with sterile PBS/medium and exclude them from analysis. |
| Low Signal or Low Absorbance | 1. Cell seeding density is too low.[14]2. Cells are unhealthy or not in logarithmic growth phase. | 1. Perform a cell titration experiment to determine the optimal seeding density for your cell line.2. Use cells at a consistent and low passage number; ensure they are healthy before seeding. |
| High Background Signal | 1. Microbial contamination (bacteria, yeast).[14]2. Phenol red in medium interfering with absorbance (MTT assay).[14]3. Compound precipitation or autofluorescence/luminescence. | 1. Practice strict aseptic technique; regularly test for mycoplasma.[28]2. Use phenol red-free medium during the final assay steps.3. Check compound solubility in media; run a compound-only control to check for interference. |
Conclusion
The protocols and principles outlined in this guide provide a comprehensive framework for accurately assessing the antiproliferative activity of pyrrolopyridine-based compounds. By understanding the causality behind each step, implementing rigorous controls, and performing careful data analysis, researchers can generate high-quality, reproducible data. This is essential for identifying promising lead candidates and advancing the development of next-generation targeted cancer therapies.
References
- 1. marinbio.com [marinbio.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
- 10. Cell Proliferation Assays | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 19. promega.com [promega.com]
- 20. benchchem.com [benchchem.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]
- 22. promega.com [promega.com]
- 23. clyte.tech [clyte.tech]
- 24. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. IC50 Calculator | AAT Bioquest [aatbio.com]
- 27. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 28. youtube.com [youtube.com]
Application Notes & Protocols: Molecular Docking Studies of 1H-pyrrolo[3,2-c]pyridine Derivatives with Tubulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies of 1H-pyrrolo[3,2-c]pyridine derivatives, a promising class of anticancer agents, with their biological target, β-tubulin. We will delve into the scientific rationale for targeting the colchicine binding site of tubulin, provide step-by-step instructions for preparing the protein and ligand molecules, executing the docking simulation using AutoDock Vina, and analyzing the results to derive meaningful structure-activity relationships. The protocols are designed to be self-validating, ensuring the trustworthiness and reproducibility of the in silico findings.
Scientific Background & Rationale
Tubulin as a Key Target in Cancer Chemotherapy
Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers that are crucial for various cellular processes, including cell division, motility, and intracellular transport.[1][2] Their critical role in the formation of the mitotic spindle makes them an attractive and well-validated target for the development of anticancer drugs.[1][3] Agents that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[1][4]
The Colchicine Binding Site: A Hub for Mitotic Inhibitors
Tubulin possesses several distinct ligand-binding sites. Among these, the colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a primary target for a diverse range of small molecule inhibitors.[3][5] Compounds that bind to this site, such as the natural product colchicine, inhibit microtubule polymerization, leading to microtubule destabilization.[5][6] A significant advantage of targeting this site is that inhibitors are often less susceptible to multidrug resistance mechanisms.[3]
1H-pyrrolo[3,2-c]pyridines: A Promising Scaffold for Tubulin Inhibition
Recent studies have highlighted 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization that interact with the colchicine binding site.[1][2][4] These compounds have demonstrated significant antiproliferative activities against various cancer cell lines.[1][2][4] Molecular modeling suggests that these derivatives can form key interactions, such as hydrogen bonds with residues like Thrα179 and Asnβ349, within the colchicine domain.[1][4]
The Role of In Silico Molecular Docking in Drug Discovery
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7] It allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis, and elucidation of the molecular basis of ligand-receptor interactions, thereby accelerating the drug discovery process.[8]
Pre-Docking Preparation: Ensuring Data Integrity
The quality of the input structures is paramount for obtaining reliable docking results. This section outlines the protocols for preparing both the tubulin protein and the 1H-pyrrolo[3,2-c]pyridine ligands.
Protocol: Sourcing and Preparing the Tubulin Protein Structure (PDB)
-
Obtain the Crystal Structure : Download the X-ray crystal structure of tubulin in complex with a colchicine-site ligand from the Protein Data Bank (RCSB PDB). A suitable entry is PDB ID: 4O2B, which is a tubulin-colchicine complex.[9]
-
Initial Cleaning : Load the PDB file into a molecular visualization tool such as UCSF Chimera or Discovery Studio Visualizer.[10][11]
-
Remove Non-essential Molecules : Delete all crystallographic water molecules, co-solvents, and any ions that are not critical for structural integrity or binding.[11] Also, remove the co-crystallized ligand to create the apo (unbound) receptor.
-
Handle Multiple Chains : The asymmetric unit may contain multiple tubulin dimers. For simplicity, retain a single αβ-dimer (e.g., chains A and B) for the docking study.
-
Add Hydrogen Atoms : Add polar hydrogen atoms to the protein, as they are typically not resolved in X-ray structures.[12]
-
Assign Partial Charges : Assign partial charges to all atoms. For proteins, Gasteiger charges are commonly used.
-
Save in PDBQT Format : Save the prepared protein structure in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[13]
Protocol: Preparing the 1H-pyrrolo[3,2-c]pyridine Derivative Ligand Library
-
Generate 2D Structures : Draw the 2D structures of the 1H-pyrrolo[3,2-c]pyridine derivatives using chemical drawing software like ChemDraw or Marvin Sketch.
-
Convert to 3D : Convert the 2D structures into 3D conformers. Energy minimization should be performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[13]
-
Add Hydrogens and Assign Charges : Similar to the protein, add hydrogen atoms and compute Gasteiger charges for each ligand.[14]
-
Define Rotatable Bonds : Define the rotatable bonds within the ligand. This is crucial for allowing conformational flexibility during the docking process.[14][15]
-
Save in PDBQT Format : Save each prepared ligand in the PDBQT format.[14]
Workflow Diagram: Pre-Docking Data Preparation
Caption: Workflow for preparing protein and ligand structures.
Molecular Docking Execution: Simulating the Interaction
This section describes how to set up and run the molecular docking simulation using AutoDock Vina, a widely used open-source docking program.[13][16]
Principle of Grid-Based Docking
AutoDock Vina employs a grid-based approach. A 3D grid is generated within a defined region of the receptor (the "docking box") that encompasses the binding site. The program pre-calculates the interaction potential of different atom types at each grid point, which significantly speeds up the docking calculation.
Protocol: Defining the Docking Grid Box around the Colchicine Site
-
Identify the Binding Site : Load the prepared protein structure into a visualization tool. The colchicine binding site is located at the interface of the α- and β-tubulin subunits.
-
Center the Grid : Determine the x, y, and z coordinates for the center of the grid box. A reliable method is to use the geometric center of the co-crystallized ligand (colchicine in PDB: 4O2B) as the center of your grid box.
-
Define Grid Dimensions : Set the size of the grid box in each dimension (x, y, z). The box should be large enough to accommodate the ligands and allow for translational and rotational movement, but not excessively large to avoid unnecessary computational cost. A size of 20 x 20 x 20 Å is often a good starting point.[17]
Protocol: Running the Docking Simulation using AutoDock Vina
-
Create a Configuration File : Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and size, and other docking parameters.[18]
-
Set Exhaustiveness : The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the probability of finding the optimal binding pose but also increases the computation time. The default value is 8, but increasing it to 32 can improve consistency for challenging ligands.[17]
-
Execute Vina : Run AutoDock Vina from the command line, providing the configuration file as input.
-
Output : Vina will generate an output PDBQT file containing the predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).
Table: Key Docking Parameters for AutoDock Vina
| Parameter | Description | Recommended Value | Rationale |
| receptor | Path to the prepared protein PDBQT file. | protein.pdbqt | Specifies the target macromolecule. |
| ligand | Path to the prepared ligand PDBQT file. | ligand.pdbqt | Specifies the small molecule to be docked. |
| center_x, center_y, center_z | Coordinates for the center of the grid box. | Based on co-crystallized ligand | Ensures the search space is focused on the active site. |
| size_x, size_y, size_z | Dimensions of the grid box in Angstroms. | 20, 20, 20 | Provides sufficient space for ligand movement. |
| exhaustiveness | Controls the computational effort of the search. | 8 - 32 | Balances accuracy and computational time.[17] |
| num_modes | The number of binding modes to generate. | 9 | Provides a reasonable number of diverse poses for analysis. |
Post-Docking Analysis & Validation: From Data to Insights
The raw output of a docking simulation requires careful analysis and validation to be meaningful.
Interpreting Docking Scores and Binding Poses
The primary output from AutoDock Vina is a set of binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (lower scores indicate stronger binding). While the absolute score is useful, the relative ranking of different derivatives is often more informative. The top-ranked pose (lowest energy) is typically considered the most likely binding mode.
Protocol: Visualizing and Analyzing Protein-Ligand Interactions
-
Load Complex : Open the receptor PDBQT file and the docking output PDBQT file in a molecular visualization program like PyMOL or Discovery Studio Visualizer.[19][20][21]
-
Identify Interactions : Analyze the top-ranked pose to identify key molecular interactions between the 1H-pyrrolo[3,2-c]pyridine derivative and the tubulin residues. Look for:
-
Generate 2D and 3D Diagrams : Create publication-quality images showing the 3D orientation of the ligand in the binding pocket and a 2D diagram summarizing the key interactions.[22][23]
The Critical Step of Docking Protocol Validation
To ensure the trustworthiness of your docking protocol, it is essential to validate its ability to reproduce known binding modes.[24][25][26]
-
Extract the Native Ligand : From the original PDB file (e.g., 4O2B), extract the coordinates of the co-crystallized ligand (colchicine).
-
Prepare the Native Ligand : Prepare this ligand using the same protocol as your derivative library (Protocol 2.2).
-
Re-dock the Ligand : Dock the prepared native ligand back into the binding site using the exact same docking parameters (Protocol 3.3).
-
Calculate RMSD : Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[24][27]
-
Assess Validity : An RMSD value of ≤ 2.0 Å is generally considered an acceptable validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[25][26]
Table: Sample Docking Results and Interaction Analysis
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| Control (Colchicine) | -8.5 | Cysβ241 | Leuβ248, Leuβ255, Alaβ316, Valβ318, Ileβ378 |
| Derivative-01 | -9.2 | Thrα179, Asnβ349 | Leuβ248, Alaβ250, Leuβ255, Valβ318 |
| Derivative-02 | -7.8 | Asnβ258 | Leuβ242, Leuβ248, Alaβ316, Ileβ378 |
Workflow Diagram: Post-Docking Analysis & Validation
Caption: Workflow for post-docking validation and analysis.
Concluding Remarks & Future Directions
Molecular docking provides invaluable insights into the binding mechanisms of 1H-pyrrolo[3,2-c]pyridine derivatives at the colchicine site of tubulin. A validated docking protocol allows for the reliable prediction of binding affinities and interaction patterns, guiding the rational design of novel, more potent inhibitors. The findings from these in silico studies should ideally be complemented by further experimental validation, such as in vitro tubulin polymerization assays and cell-based antiproliferative assays, to confirm the computational predictions and advance promising compounds through the drug discovery pipeline.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 8. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. adrianomartinelli.it [adrianomartinelli.it]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 18. eagonlab.github.io [eagonlab.github.io]
- 19. medium.com [medium.com]
- 20. bioinformaticsreview.com [bioinformaticsreview.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes & Protocols for the Purification of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine Reaction Products
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a range of biological pathways, including kinase inhibition.[1][2] The successful development of these candidates hinges on the rigorous purification of synthetic intermediates and final products to remove unreacted starting materials, reagents, and reaction byproducts. This document provides a comprehensive guide to the purification of 6-methoxy-1H-pyrrolo[3,2-c]pyridine and its derivatives, tailored for researchers, chemists, and drug development professionals. We will explore the underlying principles of purification strategies, from initial reaction work-up to advanced chromatographic techniques and final purity assessment, emphasizing the causal relationships behind methodological choices to ensure robust and reproducible outcomes.
Understanding the Target Molecule and Impurity Profile
The purification strategy for any compound begins with an understanding of its physicochemical properties and the likely impurities generated during its synthesis.
Properties of this compound:
-
Heterocyclic Aromatic System: The fused pyrrole and pyridine rings create a relatively polar, electron-rich system.
-
Basic Nitrogen: The pyridine nitrogen (pKa typically 5-6) imparts basicity, making the molecule susceptible to strong interactions with acidic media, including standard silica gel.[3]
-
Hydrogen Bonding: The pyrrole N-H group is a hydrogen bond donor, influencing solubility and chromatographic behavior.
-
Solubility: Generally soluble in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), and dimethylformamide (DMF).
Common Synthetic Routes and Potential Impurities: The synthesis of 1H-pyrrolo[3,2-c]pyridines often involves palladium-mediated cross-coupling reactions (e.g., Sonogashira, Suzuki) and subsequent cyclization steps.[1][4] This knowledge allows us to anticipate key impurities:
-
Unreacted Starting Materials: Such as the corresponding 4-amino-2-bromo-5-iodopyridine or substituted alkynes/boronic acids.[1][4]
-
Homocoupling Products: Byproducts from the coupling of two boronic acid molecules, for example.
-
Catalyst Residues: Traces of palladium and other metals used in catalysis.
-
Isomeric Byproducts: In some cases, the formation of structural isomers can occur, which may be difficult to separate.[5]
-
Reagents: Excess bases (e.g., K₂CO₃), ligands, and protecting groups.
This impurity profile dictates that a multi-step purification strategy is often necessary.
General Purification Workflow
A robust purification strategy follows a logical progression from crude mixture to a highly pure, well-characterized compound. The workflow is designed to remove distinct classes of impurities at each stage.
Caption: General workflow for the purification of this compound.
Protocol 1: Aqueous Work-up and Liquid-Liquid Extraction (LLE)
Rationale: The initial work-up is a critical first pass to remove inorganic salts (from bases like K₂CO₃), highly polar reagents, and water-soluble byproducts. The basicity of the pyrrolopyridine core can be leveraged here.
Step-by-Step Methodology:
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., DMF, dioxane), dilute it with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any remaining acid and helps remove acidic impurities.
-
Brine Wash: Perform a subsequent wash with saturated aqueous sodium chloride (brine). This reduces the solubility of the organic product in the aqueous layer, breaking up emulsions and improving phase separation.
-
Phase Separation: Carefully separate the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
Expert Insight: For particularly basic pyrrolopyridine derivatives that may have partial water solubility, adjusting the pH of the aqueous layer to >8 can suppress protonation and drive the compound into the organic phase, maximizing recovery.[3] However, be cautious if any impurities are also basic.
Protocol 2: Flash Column Chromatography
Rationale: Flash chromatography is the primary method for separating the target compound from organic-soluble impurities based on differential adsorption to a stationary phase. Due to the basic nature of the this compound core, special considerations are required to prevent poor separation and low recovery.
The Challenge of Basic Compounds on Silica Gel: Standard silica gel is inherently acidic due to surface silanol groups (Si-OH). These acidic sites can strongly and irreversibly bind to basic compounds like pyridines, leading to significant peak tailing, streaking on the column, and even degradation.[3][5]
Decision Framework for Chromatographic Conditions:
Caption: Decision tree for selecting chromatography conditions for basic heterocycles.
Step-by-Step Methodology (with Basic Modifier):
-
Stationary Phase: Use standard flash-grade silica gel (40-63 µm).
-
Solvent System Selection: Develop a solvent system using TLC. A common starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[5]
-
Adding the Modifier: To the chosen eluent system, add 0.5-2% triethylamine (TEA) or a 1% solution of ammonium hydroxide (NH₄OH) in methanol as part of the polar component.[6] This "shields" the acidic silanol groups, preventing strong analyte interaction and resulting in symmetrical peaks.[3]
-
Column Packing: Pack the column using the initial, less polar mobile phase composition (slurry packing is preferred for best results).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column. Dry loading is superior for less soluble compounds as it prevents band broadening.
-
Elution: Run the column using a gradient elution, starting with a low polarity and gradually increasing it. Collect fractions and monitor their composition by TLC or LC-MS.
-
Fraction Pooling: Combine the pure fractions, and concentrate in vacuo to yield the semi-pure product.
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Silica Gel | Cost-effective and widely available for general purpose purification. |
| Neutral Alumina | Alternative for highly acid-sensitive compounds.[5] | |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol Gradient | Provides a good polarity range to elute the target compound and separate impurities. |
| Modifier | 0.5-2% Triethylamine (TEA) or NH₄OH | Deactivates acidic silanol sites on silica, preventing peak tailing and improving recovery of the basic product.[3][6] |
| Loading Method | Dry Loading | Ensures a narrow application band, leading to better resolution, especially for compounds with limited solubility in the mobile phase. |
Protocol 3: Recrystallization
Rationale: Recrystallization is an excellent final "polishing" step to remove trace impurities that may have co-eluted during chromatography. It relies on the principle that a compound's solubility in a given solvent increases with temperature. By dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly, the target compound will preferentially crystallize out, leaving impurities behind in the solution (the "mother liquor").[7]
Step-by-Step Methodology:
-
Solvent Screening: The key is to find a solvent or solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices for N-heterocycles include ethyl acetate, acetonitrile, ethanol, or mixtures like ethyl acetate/hexanes or ethanol/water.[8]
-
Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (with stirring) to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.[7]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a quick filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling further in an ice bath or refrigerator can maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[7]
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Purity Assessment: Validating the Outcome
Purification is incomplete without rigorous analytical confirmation. It is best practice to use orthogonal methods—techniques that measure purity based on different chemical principles—to ensure a comprehensive assessment.[9]
| Technique | Purpose | Typical Observation for a Pure Sample |
| HPLC/UPLC | Quantifies purity and detects non-volatile impurities. | A single major peak (>98% by area normalization) at a consistent retention time.[10] |
| LC-MS | Confirms molecular weight and detects trace impurities. | A single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) in the mass spectrum.[11] |
| ¹H NMR | Confirms chemical structure and detects proton-containing impurities. | Clean spectrum with expected chemical shifts, coupling constants, and integrations. Absence of signals from starting materials or solvents. |
| qNMR | Provides an absolute purity assessment against a certified internal standard.[9] | Determines the exact purity (e.g., 99.5% w/w) and is orthogonal to chromatographic methods. |
References
- 1. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. resolvemass.ca [resolvemass.ca]
The 6-Methoxy-1H-pyrrolo[3,2-c]pyridine Scaffold: A Versatile Platform for Novel Anticancer Therapeutics
Introduction: The Strategic Importance of the Pyrrolopyridine Core in Oncology
The pursuit of novel molecular scaffolds that can serve as the foundation for targeted cancer therapies is a cornerstone of modern medicinal chemistry. Among these, the pyrrolopyridine class of heterocyclic compounds has garnered significant interest due to its structural resemblance to the purine nucleus, allowing it to function as a "hinge-binder" for various protein kinases. The 1H-pyrrolo[3,2-c]pyridine isomer, in particular, has emerged as a privileged scaffold in the design of potent and selective anticancer agents.[1][2] The strategic incorporation of a methoxy group at the 6-position of this scaffold has been shown to favorably modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds, enhancing their potential as therapeutic candidates.
This comprehensive guide provides an in-depth exploration of the 6-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold in the context of anticancer drug development. We will delve into the key mechanisms of action, present a curated collection of biological activity data, and provide detailed, field-proven protocols for the synthesis, purification, and biological evaluation of novel derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the next generation of targeted cancer therapies.
Mechanisms of Action: Targeting Key Drivers of Malignancy
Derivatives of the this compound scaffold have demonstrated potent anticancer activity through the modulation of several critical cellular pathways. Two of the most well-documented mechanisms of action are the disruption of microtubule dynamics and the inhibition of key receptor tyrosine kinases.
Disruption of Microtubule Dynamics as Colchicine-Binding Site Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[3][4] Consequently, they represent a validated and highly attractive target for anticancer drug development. Several derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site on β-tubulin.[3][4] This binding event disrupts the delicate equilibrium of microtubule assembly and disassembly, leading to mitotic arrest at the G2/M phase of the cell cycle and the subsequent induction of apoptosis.[3][5]
The this compound core can be envisioned as a rigid scaffold that mimics the binding conformation of known colchicine-site inhibitors, such as combretastatin A-4. The strategic placement of various aryl substituents on this core allows for the fine-tuning of binding affinity and cellular potency.
Signaling Pathway: Microtubule Disruption and Apoptosis Induction
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. FMS Kinase Inhibitors: Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting common issues in the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives
Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-c]pyridine Derivatives
Introduction: Navigating the Synthesis of 6-Azaindoles
The 1H-pyrrolo[3,2-c]pyridine scaffold, also known as 6-azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug development.[1][2] Its structural similarity to indole allows it to function as a bioisostere, while the embedded pyridine ring offers unique opportunities for modulating physicochemical properties such as solubility and metabolic stability. However, the synthesis of these valuable compounds is not without its challenges. The introduction of the electron-deficient pyridine ring significantly alters the reactivity compared to traditional indole syntheses, often leading to unexpected side reactions, low yields, and purification difficulties.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate the common pitfalls encountered during the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives.
Part 1: Troubleshooting & FAQs - A Problem-Solving Approach
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Category A: Core Ring Formation (Cyclization Issues)
Question 1: My Fischer indole synthesis to form the 1H-pyrrolo[3,2-c]pyridine core is failing or giving very low yields. What's going wrong?
This is the most common challenge. The classical Fischer indole synthesis involves the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone.[3] The reduced reactivity of pyridylhydrazines compared to their phenylhydrazine counterparts is a key factor.[4]
Potential Causes & Solutions:
-
Unfavorable Protonation Equilibrium: The crucial[5][5]-sigmatropic rearrangement step requires protonation of the enamine intermediate. However, the pyridine nitrogen is more basic than the hydrazine nitrogen required for the reaction cascade. This leads to a non-productive equilibrium where the pyridine ring sequesters the acid catalyst, stalling the reaction.
-
Expert Insight: Computational and experimental studies show that pyridylhydrazines with poorly basic pyridine nitrogens are more effective.[4] Consider using starting materials with electron-withdrawing groups on the pyridine ring to lower its basicity.
-
Troubleshooting: Instead of common Brønsted acids like HCl or H₂SO₄, screen a panel of Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in MeSO₃H).[6] These can better promote the required cyclization over simple pyridine protonation.
-
-
Incomplete Hydrazone Formation: The initial condensation to form the pyridylhydrazone may be incomplete or reversible, especially in the presence of water.
-
Troubleshooting:
-
Ensure strictly anhydrous conditions. Use dry solvents and reagents.
-
Monitor the formation of the hydrazone intermediate by TLC or LC-MS before proceeding with the high-temperature cyclization step.
-
In some cases, it is beneficial to isolate and purify the hydrazone before subjecting it to the harsh, acid-catalyzed cyclization conditions.[6]
-
-
-
Thermal Degradation: The high temperatures and strong acids required can lead to the degradation of starting materials or the desired product, resulting in tar formation.
-
Troubleshooting:
-
Carefully optimize the reaction temperature. Start at a lower temperature and gradually increase it, monitoring the reaction progress.
-
Microwave-assisted synthesis can be highly effective, as it allows for rapid heating to the target temperature, potentially reducing degradation from prolonged heating.[5][7]
-
-
Question 2: I'm observing the formation of regioisomers when using an unsymmetrical ketone. How can I control the regioselectivity?
Regioselectivity is a classic challenge in indole synthesis and is dictated by the direction of the enamine formation and subsequent cyclization.[8]
Potential Causes & Solutions:
-
Steric and Electronic Ambiguity: If the two alpha-carbons of the ketone have similar steric and electronic environments, a mixture of regioisomers is likely.
-
Expert Insight: The cyclization will preferentially occur at the carbon that is less sterically hindered and/or more electronically favored to form the stable enamine intermediate.
-
Troubleshooting Strategies:
-
Steric Control: Employ a ketone with a bulky group on one side to direct the cyclization to the less hindered position.
-
Electronic Control: An electron-withdrawing group on one side of the ketone will increase the acidity of the adjacent α-protons, favoring the formation of the enamine on that side.[8]
-
Solvent and Catalyst Optimization: The choice of acid catalyst and solvent can sometimes influence the isomeric ratio. A systematic screen is recommended.
-
-
Question 3: I am attempting a Bischler-Möhlau type synthesis. The yields are poor and the reaction conditions are harsh. Are there improvements?
The Bischler-Möhlau synthesis, which forms the indole ring from an α-halo-ketone and an aminopyridine (in this case), is notorious for requiring harsh conditions and often produces low yields.[9][10]
Potential Causes & Solutions:
-
High Reaction Temperatures: The classical procedure often requires heating in excess of 180-200 °C, leading to significant byproduct formation.
-
Complex Reaction Mechanism: The mechanism is surprisingly complex, involving multiple intermediates.[11] Side reactions can easily derail the desired pathway.
-
Expert Insight: Ensure an excess of the aminopyridine is used, as it acts as both a reactant and a base in the reaction sequence.
-
Troubleshooting: Meticulous purification of the α-halo-ketone starting material is critical, as impurities can initiate polymerization pathways.
-
Category B: Derivatization & Functionalization
Question 4: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on the 1H-pyrrolo[3,2-c]pyridine core is sluggish or fails completely. What should I check?
Palladium-catalyzed cross-coupling is a powerful tool for derivatizing the azaindole core.[5][7] However, the nitrogen atoms in the scaffold can interfere with the catalyst.
Potential Causes & Solutions:
-
Catalyst Deactivation/Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Impurities in reagents or solvents can also deactivate the catalyst.
-
Troubleshooting:
-
Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., Xantphos, SPhos, RuPhos) that can stabilize the palladium catalyst and promote the desired reductive elimination step.[6][12]
-
Reagent Purity: Ensure all reagents, especially the boronic acid/ester and base, are of high purity. Use anhydrous solvents.
-
Degassing: Rigorously degas the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling with argon/nitrogen) to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]
-
-
-
Incorrect Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step.
-
Troubleshooting: Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, DME, toluene).[7] For sensitive substrates, a weaker base may be necessary to prevent side reactions.
-
Category C: Purification Challenges
Question 5: I'm struggling to purify my 1H-pyrrolo[3,2-c]pyridine derivative by column chromatography. The compound streaks badly or co-elutes with impurities.
The basicity of the pyridine nitrogen often leads to strong interactions with the acidic silica gel, causing tailing and poor separation.[13][14]
Potential Causes & Solutions:
-
Acid-Base Interactions with Silica Gel: The Lewis basic pyridine nitrogen interacts strongly with the acidic silanol groups on the surface of the silica gel.
-
Troubleshooting:
-
Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonia (in methanol), to the eluent. This neutralizes the acidic sites on the silica gel, leading to improved peak shape.[14]
-
Alternative Stationary Phases: If streaking persists, switch to a more neutral stationary phase like alumina (neutral or basic grade).[13]
-
Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase (C18) flash chromatography can be an excellent alternative.
-
-
-
Co-eluting Impurities: Isomeric byproducts or impurities with similar polarity to the product can be difficult to separate.
-
Troubleshooting:
-
Recrystallization: If the product is a solid, recrystallization is a powerful technique for achieving high purity and should be attempted before resorting to more complex chromatographic methods.[13]
-
Optimize Solvent System: Use TLC to screen a wide range of solvent systems with different polarities and selectivities (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone) to find one that provides the best separation.[13][15]
-
-
Part 2: Data & Protocols for the Application Scientist
Table 1: Recommended Catalyst & Base Screening for Suzuki Coupling
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Typical Temperature |
| 1 | Pd(PPh₃)₄ (5%) | None | K₂CO₃ (3.0) | Dioxane/H₂O | 100 °C |
| 2 | Pd₂(dba)₃ (2.5%) | SPhos (6%) | K₃PO₄ (3.0) | Toluene | 110 °C |
| 3 | Pd(OAc)₂ (2%) | Xantphos (4%) | Cs₂CO₃ (2.5) | Dioxane | 100 °C |
| 4 | XPhos Pd G2 (3%) | (Internal) | K₂CO₃ (3.0) | Dioxane/H₂O | 85 °C |
Experimental Protocol: Synthesis of a 6-Aryl-1H-pyrrolo[3,2-c]pyridine via Suzuki Coupling
This protocol provides a general methodology for the derivatization of a bromo-substituted 1H-pyrrolo[3,2-c]pyridine core.
Reagents:
-
6-Bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
-
Substituted Phenylboronic Acid (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add 6-bromo-1H-pyrrolo[3,2-c]pyridine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 6:1 ratio). The mixture should be thoroughly degassed again at this stage by bubbling with argon for 15-20 minutes.
-
Seal the vessel and heat the reaction mixture to 100-125 °C. If using microwave irradiation, a typical reaction time is 20-40 minutes.[5][7] For conventional heating, stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient, often with 1% triethylamine added to the eluent to prevent streaking) to afford the desired product.
Part 3: Visualized Workflows & Mechanisms
Diagram 1: Troubleshooting Workflow for Low Yield
A logical decision tree can help diagnose the root cause of low-yield reactions.
References
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 12. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. scienceinfo.com [scienceinfo.com]
Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-bromo-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 6-bromo-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize substituted pyrrolo[3,2-c]pyridine scaffolds, a core motif in many biologically active molecules. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation.
Introduction: The Challenge of Coupling with Aza-indoles
The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] However, its application to nitrogen-containing heterocycles like 6-bromo-1H-pyrrolo[3,2-c]pyridine (an aza-indole) presents unique challenges. The presence of the pyridine nitrogen can lead to catalyst inhibition, and the pyrrole N-H can complicate the reaction through unwanted side reactions or by altering the electronic nature of the substrate.[3][4] This guide will address these specific issues and provide a systematic approach to optimizing your reaction conditions for high yield and purity.
Troubleshooting Guide & FAQs
Here we address common problems encountered during the Suzuki coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine in a question-and-answer format.
Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low conversion is a frequent issue and can stem from several factors. A logical troubleshooting workflow is essential.
dot
Caption: Troubleshooting workflow for low conversion.
-
Catalyst Selection and Deactivation: The choice of palladium catalyst and ligand is critical. The nitrogen atoms in 6-bromo-1H-pyrrolo[3,2-c]pyridine can coordinate to the palladium center, leading to catalyst inhibition.[5]
-
Recommendation: For electron-rich and potentially coordinating substrates like this, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often more effective than traditional ligands like PPh₃.[5][6] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating ability, which forms a stable bond with palladium and can lead to higher turnover numbers.[6][7][8] Consider screening a panel of catalysts. A recent synthesis of related 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines successfully employed Pd(PPh₃)₄.[9]
-
-
Inadequate Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[10] If the base is too weak or insoluble, the reaction will be sluggish.
-
Recommendation: A screening of bases is often necessary. While sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are common choices, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required, especially for less reactive boronic acids.[11][12] In a study on a similar aza-indole system, K₃PO₄ was found to be effective.[3]
-
-
Solvent and Degassing: Poor solubility of reactants can halt the reaction. Additionally, oxygen can oxidatively degrade the Pd(0) catalyst, leading to the formation of palladium black and loss of activity.
-
Recommendation: A mixture of an organic solvent and water is often used in Suzuki couplings.[13] Common solvent systems include 1,4-dioxane/water, THF/water, or toluene/water.[14] Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) prior to use. Running the reaction under a positive pressure of an inert gas is crucial.
-
Q2: I am observing significant formation of a byproduct that appears to be the dehalogenated starting material (1H-pyrrolo[3,2-c]pyridine). How can I minimize this?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki couplings of aryl bromides.[15]
-
Mechanism of Dehalogenation: This side reaction is often attributed to the presence of palladium hydride species, which can arise from various pathways, including reactions with trace water or the base.
-
Mitigation Strategies:
-
Base Selection: The choice of base can significantly impact the extent of dehalogenation. Weaker bases are sometimes less prone to promoting this side reaction. If you are using a very strong base, consider switching to a milder one like K₂CO₃ or even potassium fluoride (KF).[16]
-
Solvent Effects: The solvent can influence the stability of intermediates that lead to dehalogenation. Experimenting with different solvent systems may be beneficial.
-
Additives: The addition of a small amount of a hydrogen acceptor, such as a sacrificial alkene, can sometimes suppress dehalogenation, although this can also complicate the reaction mixture.
-
Q3: My boronic acid is decomposing during the reaction, leading to low yields and the formation of homocoupled byproducts. What can I do?
A3: Protodeboronation (hydrolysis of the boronic acid) and homocoupling are common challenges.[5]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by high temperatures and prolonged reaction times in aqueous basic media.[5]
-
Recommendation: Use fresh, high-purity boronic acids. Consider using more stable boronic esters, such as pinacol esters.[14] These are generally more resistant to protodeboronation. Also, try to minimize reaction times by carefully monitoring the reaction progress by TLC or LC-MS.
-
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling.[14]
-
Recommendation: Rigorous degassing of all solvents and reagents is paramount. Ensure a completely inert atmosphere is maintained throughout the reaction. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[5]
-
Q4: Should I protect the pyrrole N-H group before the Suzuki coupling?
A4: The presence of a free N-H group on the pyrrole ring can be problematic. The acidity of the N-H can lead to deprotonation by the base, potentially forming species that inhibit the catalyst.[3]
-
To Protect or Not to Protect: While many Suzuki couplings on N-H containing heterocycles can be performed without protection, this often requires careful optimization of the reaction conditions.[3][4] If you are consistently facing issues with low yield or reproducibility, N-protection is a viable strategy.
-
Choice of Protecting Group: A variety of protecting groups can be employed. A simple and often effective choice is the tosyl (Ts) or benzenesulfonyl (Bs) group. Boc protection is also an option, though it may be sensitive to some reaction conditions. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its eventual removal.
Recommended Starting Conditions & Optimization Protocol
For those beginning their optimization, the following table provides a set of starting conditions based on successful couplings of similar heterocyclic systems.
| Parameter | Recommended Starting Condition | Alternatives for Optimization |
| Palladium Source | Pd(dppf)Cl₂ (3-5 mol%) | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | (if using Pd₂(dba)₃ or Pd(OAc)₂) | SPhos, XPhos, P(t-Bu)₃ (6-10 mol%) |
| Base | K₂CO₃ (2-3 equivalents) | K₃PO₄, Cs₂CO₃, Na₂CO₃ |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Toluene / H₂O, THF / H₂O, DME / H₂O |
| Temperature | 80-100 °C | 60-120 °C (monitor for decomposition) |
| Boronic Acid | 1.1 - 1.5 equivalents | Consider using the corresponding pinacol ester |
Experimental Protocol (General Starting Point):
-
To a flame-dried reaction vessel, add 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Aryl-1H-pyrrolo[3,2-c]pyridine Compounds
Welcome to the technical support center for the purification of 6-aryl-1H-pyrrolo[3,2-c]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The pyrrolo[3,2-c]pyridine scaffold is a key structural motif in many biologically active molecules, and achieving high purity is critical for accurate biological evaluation and downstream applications.[1][2] This resource provides troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your laboratory.
I. Frequently Asked Questions (FAQs)
Q1: My crude 6-aryl-1H-pyrrolo[3,2-c]pyridine product has very poor solubility in common chromatography solvents. How can I effectively purify it using column chromatography?
A1: Poor solubility is a frequent challenge with planar, aromatic heterocyclic systems like the 6-aryl-1H-pyrrolo[3,2-c]pyridine core. Here’s a systematic approach to address this issue:
-
Solvent System Screening: Begin by conducting small-scale solubility tests with your crude product. While typical non-polar solvents like hexanes and ethyl acetate may be insufficient, consider more polar and sometimes unconventional solvent systems.[3] A mixture of dichloromethane and methanol is often a good starting point for many nitrogen-containing heterocycles.[4] In some cases, a small percentage of a stronger, more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be added to the mobile phase to improve solubility, but be mindful of the challenges in removing these high-boiling point solvents later.
-
Dry Loading Technique: Instead of dissolving your sample in a minimal amount of solvent and directly loading it onto the column (wet loading), which can lead to precipitation at the column head, use a dry loading technique. This involves pre-adsorbing your crude material onto an inert solid support, such as silica gel or Celite®.
-
Rationale: Dry loading ensures that the compound is introduced to the column in a solid, finely dispersed form. As the mobile phase passes through, it gradually dissolves the compound, leading to a more uniform and efficient separation.
-
-
Consider Alternative Stationary Phases: If silica gel proves problematic due to strong, irreversible binding or insolubility issues, explore other stationary phases. Reverse-phase chromatography (using a C18-functionalized silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with additives like formic acid or trifluoroacetic acid) can be an excellent alternative for polar or ionizable compounds.
Q2: I'm observing significant product loss or decomposition during silica gel column chromatography. What could be the cause and how can I prevent it?
A2: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds. The pyrrolo[3,2-c]pyridine core, with its multiple nitrogen atoms, can be particularly susceptible to acid-catalyzed decomposition or strong, irreversible adsorption.[5]
-
Neutralization of Silica Gel: To mitigate the acidity of the silica gel, you can use a neutralized stationary phase. This can be achieved by preparing a slurry of the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), before packing the column. This same concentration of triethylamine should also be added to your mobile phase to maintain the neutral environment throughout the purification.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral). A quick test on a small scale can determine if your compound is more stable on alumina.
-
Monitoring Decomposition: Closely monitor your fractions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new, lower Rf spots or unexpected masses that could indicate product degradation.[6]
Q3: My final product after chromatography is still not pure enough for my biological assays. What are the next steps to achieve high purity?
A3: Achieving greater than 95% purity often requires a secondary purification step after initial column chromatography.
-
Recrystallization: This is a powerful technique for purifying solid organic compounds.[7] The key is to find a suitable solvent or solvent system in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[7] Common solvent systems for recrystallization of N-heterocycles include ethanol/water, acetone/hexane, or dissolving in a good solvent like dichloromethane and slowly adding a poor solvent like hexane until turbidity is observed, then heating to redissolve and cooling slowly.[3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure samples, especially on a smaller scale, preparative HPLC is often the method of choice.[7] It offers much higher resolution than standard column chromatography. Both normal-phase and reverse-phase HPLC can be employed depending on the properties of your compound.
-
Trituration: If your impurities are significantly more soluble in a particular solvent than your desired compound, you can perform a trituration. This involves suspending the impure solid in the solvent, stirring or sonicating, and then filtering. The desired compound remains as a solid while the impurities are washed away.
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Synthesis and Workup | Incomplete reaction; Product decomposition during reaction or workup; Inefficient extraction.[6] | Systematically optimize reaction conditions (temperature, time, stoichiometry).[6] Monitor reaction progress by TLC or LC-MS to check for product degradation.[6] Ensure the pH of the aqueous layer is optimized for extraction of your compound. |
| Compound "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound; The solution is supersaturated. | Use a lower-boiling point solvent. Try a different solvent system. Reduce the initial concentration of the compound in the solvent. Scratch the inside of the flask with a glass rod to induce crystallization.[8] |
| Multiple, Tailing Spots on TLC | Compound is acidic or basic and is interacting strongly with the silica gel plate; Sample is overloaded. | Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the TLC mobile phase. Spot a more dilute solution of your sample on the TLC plate. |
| Product is a Non-Crystalline Solid (Amorphous) | Rapid precipitation from solution; Inherent property of the compound. | Attempt slow recrystallization from various solvent systems. If the compound is inherently amorphous, purification will rely heavily on chromatographic methods. |
| Co-elution of a Stubborn Impurity | Impurity has a very similar polarity to the desired product. | Optimize the chromatography solvent system for better separation. Consider using a different stationary phase (e.g., alumina, C18). If the impurity is a regioisomer, preparative HPLC may be necessary. |
III. Experimental Protocols
Protocol 1: Dry Loading for Column Chromatography
-
Dissolve Crude Product: Dissolve your crude 6-aryl-1H-pyrrolo[3,2-c]pyridine in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a round-bottom flask.
-
Add Solid Support: To this solution, add silica gel (approximately 2-3 times the weight of your crude product).
-
Evaporate Solvent: Remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained. Ensure the material is completely dry.
-
Load Column: Carefully add the powdered sample onto the top of your pre-packed chromatography column.
-
Elute: Begin elution with your chosen mobile phase.
Protocol 2: Small-Scale Recrystallization Trial
-
Select Solvents: Choose a range of potential solvents and solvent pairs for testing (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane, and mixtures thereof).[3]
-
Test Solubility: Place a small amount of your compound (a few milligrams) into a test tube. Add a few drops of the chosen solvent.
-
Heat and Observe: Gently heat the test tube while observing the solubility. If the compound dissolves, it is a potential candidate solvent.
-
Cool and Observe: Allow the test tube to cool to room temperature, and then cool it further in an ice bath. Observe if crystals form.
-
Optimize: The ideal solvent will dissolve your compound when hot but not when cold, and high-quality crystals will form upon cooling.[7]
IV. Visualization of Workflows
Purification Workflow Diagram
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. Nitrogen heterocycle and polynuclear hydrocarbon fluorescence and adsorption effects in the presence of silica gel. Applications in high-pressure liquid and microcolumn chromatography | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
identifying and minimizing side products in pyrrolopyridine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on the Identification and Minimization of Side Products
Welcome to the Technical Support Center for Pyrrolopyridine Synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently encountered challenges during the synthesis of pyrrolopyridine scaffolds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and field-proven experience. This resource is structured to help you navigate the complexities of pyrrolopyridine synthesis, enabling you to identify, understand, and minimize the formation of unwanted side products, thereby improving your reaction efficiency, yield, and the purity of your target compounds.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section addresses the most common challenges encountered during pyrrolopyridine synthesis in a user-friendly question-and-answer format.
FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in pyrrolopyridine synthesis can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[1]
-
Purity of Starting Materials: Impurities in your starting materials, such as oxidized 1-aminopyrrole or residual reagents from previous steps, can significantly impact the reaction outcome.[1] It is advisable to use freshly purified starting materials or store them under an inert atmosphere to prevent degradation.
-
Reaction Conditions:
-
Temperature: Inadequate temperature control can hinder reaction rates.[1] A systematic screening of temperatures around the literature-reported value is recommended to find the optimal condition for your specific substrates.
-
Solvent and Moisture: The choice of solvent is critical. Some reactions require strictly anhydrous conditions, while others may benefit from a controlled amount of a protic solvent like water.[1][2] Ensure you are using the appropriate solvent system and drying techniques when necessary.
-
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.[1] Carefully verify the stoichiometry and consider using a slight excess of one reactant to drive the reaction to completion.
-
Electron-Withdrawing Effects: The nitrogen atom in the pyridine ring withdraws electron density, which can deactivate the ring towards electrophilic cyclization, a key step in many pyrrolopyridine syntheses.[3] Employing stronger acid catalysts, such as Lewis acids or polyphosphoric acid (PPA), and potentially harsher reaction conditions can help overcome this deactivation.[3]
FAQ 2: I'm observing persistent impurities in my NMR and LC-MS analysis, even after purification. What are these impurities and how can I remove them?
Persistent impurities are a common frustration. They often co-elute with the desired product, making separation challenging.
-
Isomeric Impurities: The synthesis of pyrrolopyridines can sometimes yield structural isomers that are difficult to separate due to similar polarities.[4]
-
Unreacted Starting Materials or Reagents: Residual starting materials or reagents can be carried through the work-up.[4]
-
Side Products from Specific Reactions:
-
Dimerization: Azaindoles have a tendency to form dimers, especially in the presence of reagents like formaldehyde.[5]
-
N-Oxides: The pyridine nitrogen is susceptible to oxidation, leading to the formation of N-oxides, especially when using oxidizing agents or under aerobic conditions.[6][7]
-
Dehalogenation: In palladium-catalyzed cross-coupling reactions, dehalogenation of the halo-pyrrolopyridine starting material can occur as a side reaction.[8][9]
-
Troubleshooting Workflow for Persistent Impurities
Caption: Troubleshooting workflow for persistent impurities.
FAQ 3: My Pictet-Spengler reaction is not working as expected. What are the common pitfalls?
The Pictet-Spengler reaction is a powerful tool for constructing the pyrrolopyridine core, but it has its nuances.[10]
-
Iminium Ion Formation: The reaction relies on the formation of an electrophilic iminium ion.[10] If the amine or aldehyde/ketone is not sufficiently reactive, or if the acidic conditions are not optimal, iminium ion formation will be slow or incomplete.
-
Nucleophilicity of the Pyrrole Ring: The pyrrole ring must be sufficiently nucleophilic to attack the iminium ion. Electron-withdrawing groups on the pyrrole ring can hinder this step.
-
Rearrangements: In some cases, unexpected rearrangements, such as the Smiles rearrangement, can occur in tandem with the Pictet-Spengler cyclization, leading to different heterocyclic systems.[11]
FAQ 4: I'm seeing evidence of N-oxide formation. How can I prevent this and can I reverse it?
Pyridine N-oxides are a common byproduct due to the nucleophilic nature of the pyridine nitrogen.[12]
-
Prevention:
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen.
-
Careful Choice of Reagents: Avoid unnecessarily strong oxidizing agents if they are not required for the desired transformation.
-
-
Reversal (Deoxygenation): Pyridine N-oxides can often be deoxygenated to regenerate the parent pyridine.[13] Common reagents for this transformation include phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).[12]
Section 2: In-Depth Technical Guides
This section provides more detailed protocols and explanations for minimizing specific side products.
Guide 2.1: Minimizing Isomeric Impurities
The formation of structural isomers is a significant challenge in pyrrolopyridine synthesis, often necessitating advanced purification techniques.[4]
Causality: Isomer formation can arise from different cyclization pathways or rearrangements under the reaction conditions. The relative thermodynamic stability of the isomeric products often dictates the final product ratio.
Mitigation Strategies:
| Strategy | Description | Key Considerations |
| Reaction Condition Optimization | Systematically vary parameters such as temperature, reaction time, and catalyst loading to favor the formation of the desired isomer. | Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically favored isomer. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state energies of competing reaction pathways.[2] | A screening of different solvents (e.g., protic vs. aprotic) is recommended. |
| Protecting Groups | Judicious use of protecting groups can block certain reaction sites and direct the regioselectivity of the cyclization. | The protecting group should be stable under the reaction conditions and readily removable. |
Purification of Isomers:
If isomeric impurities are formed, their separation can be challenging.
-
High-Performance Liquid Chromatography (HPLC): HPLC is often the most effective method for separating isomers.[4] Both normal-phase and reversed-phase chromatography should be explored.
-
Preparative Thin-Layer Chromatography (Prep TLC): For small-scale purifications (up to 100 mg), prep TLC can be a viable option.[4]
-
Crystallization: If one isomer is significantly less soluble than the others in a particular solvent system, fractional crystallization can be an effective purification method.[14][15]
Guide 2.2: Addressing Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are invaluable for functionalizing the pyrrolopyridine core. However, dehalogenation of the starting material can be a significant side reaction, leading to the formation of the corresponding proto-dehalogenated byproduct.[8][9]
Mechanistic Insight: Dehalogenation can occur through various pathways, including β-hydride elimination from a palladium-hydride species or reductive cleavage of the carbon-halogen bond.
Experimental Protocol to Minimize Dehalogenation:
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous. Water can be a source of protons for the dehalogenation process.
-
Ligand Selection: The choice of phosphine ligand is crucial. Electron-rich and bulky ligands can often suppress dehalogenation by promoting the desired reductive elimination step.
-
Base Selection: Use a non-nucleophilic, anhydrous base.
-
Reaction Temperature and Time: Use the lowest temperature and shortest reaction time that allows for complete conversion of the starting material. Prolonged reaction times at elevated temperatures can increase the extent of dehalogenation.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture, as it can participate in side reactions that lead to catalyst deactivation and promote dehalogenation.
Troubleshooting Dehalogenation
Caption: Decision tree for minimizing dehalogenation.
Section 3: References
-
Benchchem Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (URL: --INVALID-LINK--)
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC - NIH. (URL: --INVALID-LINK--)
-
Common mistakes to avoid in the synthesis of pyrrolopyrazine derivatives - Benchchem. (URL: --INVALID-LINK--)
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (URL: --INVALID-LINK--)
-
Pyrrole synthesis - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
Synthesis of N-oxides of pyridines and related compounds - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis - Benchchem. (URL: --INVALID-LINK--)
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC - PubMed Central. (URL: --INVALID-LINK--)
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (URL: --INVALID-LINK--)
-
Pictet–Spengler reaction - Wikipedia. (URL: --INVALID-LINK--)
-
Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions - MDPI. (URL: --INVALID-LINK--)
-
Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. (URL: --INVALID-LINK--)
-
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC - NIH. (URL: --INVALID-LINK--)
-
Aza-Henry and Aza-Knoevenagel Reactions of Nitriles for the Synthesis of Pyrido[1,2-a]indoles | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
A cascade reaction consisting of Pictet-Spengler-type cyclization and Smiles rearrangement: application to the synthesis of novel pyrrole-fused dihydropteridines - PubMed. (URL: --INVALID-LINK--)
-
Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (URL: --INVALID-LINK--)
-
Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis / trans isomers in Gynura japonica | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (URL: --INVALID-LINK--)
-
(PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (URL: --INVALID-LINK--)
-
Palladium‐catalyzed dehalogenation of 5‐halopyrazoles - Semantic Scholar. (URL: --INVALID-LINK--)
-
pyridine-n-oxide - Organic Syntheses Procedure. (URL: --INVALID-LINK--)
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube. (URL: --INVALID-LINK--)
-
A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - NIH. (URL: --INVALID-LINK--)
-
Aza-Henry and aza-Knoevenagel reactions of nitriles for the synthesis of pyrido[1,2-a]indoles - Chemical Communications (RSC Publishing). (URL: --INVALID-LINK--)
-
Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (URL: --INVALID-LINK--)
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (URL: --INVALID-LINK--)
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (URL: --INVALID-LINK--)
-
An Update on the Synthesis of Pyrrolo[4][5]benzodiazepines - MDPI. (URL: --INVALID-LINK--)
-
Palladium-catalyzed dehalogenation of 5-halopyrazoles | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC - NIH. (URL: --INVALID-LINK--)
-
The Pictet-Spengler Reaction Updates Its Habits - MDPI. (URL: --INVALID-LINK--)
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - NIH. (URL: --INVALID-LINK--)
-
Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines - PubMed. (URL: --INVALID-LINK--)
-
Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues - ResearchGate. (URL: --INVALID-LINK--)
-
Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) - ResearchGate. (URL: --INVALID-LINK--)
-
(PDF) Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. - ResearchGate. (URL: --INVALID-LINK--)
-
(PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. (URL: --INVALID-LINK--)
References
- 1. benchchem.com [benchchem.com]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-oxide synthesis by oxidation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Palladium‐catalyzed dehalogenation of 5‐halopyrazoles | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. A cascade reaction consisting of Pictet-Spengler-type cyclization and Smiles rearrangement: application to the synthesis of novel pyrrole-fused dihydropteridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. openaccesspub.org [openaccesspub.org]
- 15. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Addressing Solubility Challenges of 1H-Pyrrolo[3,2-c]pyridine Derivatives in Biological Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet critical hurdle of poor aqueous solubility of 1H-pyrrolo[3,2-c]pyridine derivatives in biological assays. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and accuracy of your experimental data.
Introduction: The Solubility Challenge of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active compounds.[1][2] Its rigid, heterocyclic structure is advantageous for potent target engagement. However, this planarity, combined with often lipophilic substituents required for activity, frequently leads to poor aqueous solubility. This can result in compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological data.
This guide is structured to provide a logical workflow for diagnosing and solving these solubility issues, empowering you to generate robust and reproducible results.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common observations in the lab and provides a step-by-step approach to resolving them.
| Observed Problem | Potential Cause(s) | Recommended Actions & Self-Validation |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | The compound's kinetic solubility has been exceeded. | 1. Reduce Final Concentration: Perform a serial dilution to find the concentration at which the compound remains soluble. 2. Optimize Dilution Method: Instead of a single large dilution, employ a stepwise serial dilution. Add the DMSO stock to a vortexing buffer to promote rapid dispersion.[3] 3. Increase Co-solvent Percentage: Cautiously increase the final DMSO concentration, ensuring it remains below the cytotoxic level for your cell line (typically <0.5%).[4] |
| The solution is initially clear but becomes cloudy or shows precipitate over time (e.g., during incubation). | The compound is in a supersaturated state and is slowly crashing out to reach its lower thermodynamic solubility.[5] | 1. Lower the Working Concentration: Your initial concentration is likely too high for long-term stability. 2. Employ Solubilizing Excipients: Investigate the use of cyclodextrins (e.g., HP-β-CD or Captisol®) to form inclusion complexes and enhance apparent solubility.[6][7] 3. Consider pH Modification: If your derivative has a basic pKa, lowering the buffer pH may increase solubility through salt formation.[4] |
| Inconsistent or non-reproducible results in cell-based assays. | Variable precipitation of the compound is leading to inconsistent effective concentrations in the wells. | 1. Visual Inspection is Key: Before every experiment, visually inspect all dilutions for any signs of precipitation.[5] 2. Prepare Fresh Dilutions: Avoid using aged dilutions, as compounds can precipitate over time. 3. Standardize Protocols: Ensure meticulous and consistent execution of your dilution and plating procedures. |
| Low or no biological activity observed, despite expecting potency. | The actual concentration of the soluble compound is significantly lower than the nominal concentration due to precipitation. | 1. Address Solubility First: Utilize the strategies outlined in this guide to ensure your compound is in solution at the tested concentrations. 2. Determine Kinetic Solubility: Proactively measure the kinetic solubility of your compound in the final assay buffer to inform the appropriate concentration range for your experiments.[5] |
Frequently Asked Questions (FAQs)
Q1: My 1H-pyrrolo[3,2-c]pyridine derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A1: This is a classic example of exceeding the kinetic solubility of your compound. The DMSO stock allows for a high concentration, but upon dilution into an aqueous environment, the compound's low intrinsic water solubility causes it to "crash out."
-
Immediate Action: The most straightforward solution is to lower the final concentration of your compound in the assay.
-
Proactive Strategy: To prevent this, consider the following:
-
Use a stepwise dilution: Instead of adding the DMSO stock directly to the final buffer volume, try a serial dilution approach. For example, dilute the DMSO stock into a small volume of buffer first, then add this intermediate dilution to the final volume.[3]
-
Optimize the dilution protocol: The method of addition can matter. Adding the compound stock to a vortexing buffer can aid in rapid dispersion and prevent localized high concentrations that lead to precipitation.[3]
-
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance to DMSO is cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[4] However, for sensitive cell lines or long-term experiments, it is advisable to keep the concentration at or below 0.1%. It is crucial to run a vehicle control (media with the same final DMSO concentration as your test compounds) to account for any solvent-induced effects.
Q3: Can I use pH modification to improve the solubility of my 1H-pyrrolo[3,2-c]pyridine derivative?
A3: Yes, pH modification can be a very effective strategy for compounds with ionizable groups.[4] The 1H-pyrrolo[3,2-c]pyridine scaffold contains a basic nitrogen atom in the pyridine ring, which can be protonated at acidic pH.[8] By adjusting the pH of your buffer, you may be able to form a more soluble salt of your compound.[9][10] However, consider the following:
-
Assay Compatibility: Ensure the required pH for solubility is compatible with the optimal pH for your biological assay (e.g., cell viability, enzyme activity).
-
Buffering Capacity: The assay buffer must have sufficient capacity to maintain the desired pH after the addition of the compound stock.
Q4: What are cyclodextrins, and how can they help with my solubility issues?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your 1H-pyrrolo[3,2-c]pyridine derivative, forming an inclusion complex that has a much higher apparent aqueous solubility.[11]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) is another excellent option, particularly for ionizable basic compounds, as it can form both inclusion and ionic complexes, further enhancing solubility.[6][12]
It is important to note that cyclodextrins can sometimes interact with cell membranes, so it is essential to run appropriate controls.[11]
Quantitative Data Summary
The following tables provide illustrative examples of how solubility data for a hypothetical 1H-pyrrolo[3,2-c]pyridine derivative could be presented.
Table 1: Solubility of a Hypothetical 1H-Pyrrolo[3,2-c]pyridine Derivative in Various Solvents
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| PBS (pH 7.4) | < 1 |
| DMSO | > 50,000 |
| Ethanol | 5,000 |
| PEG 400 | 20,000 |
Table 2: Effect of Co-solvents and Excipients on the Apparent Solubility of a Hypothetical 1H-Pyrrolo[3,2-c]pyridine Derivative in PBS (pH 7.4)
| Co-solvent/Excipient System (in PBS) | Apparent Solubility (µg/mL) |
| 1% DMSO | 5 |
| 5% DMSO | 25 |
| 5% Ethanol | 15 |
| 10% PEG 400 | 50 |
| 2% HP-β-CD | 100 |
| 2% Captisol® | 150 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh an appropriate amount of your 1H-pyrrolo[3,2-c]pyridine derivative.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilize: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation.[13]
Protocol 2: Determination of Kinetic Solubility using Nephelometry
This protocol provides a high-throughput method to estimate the kinetic solubility of your compound in a specific aqueous buffer.
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your 10 mM stock solution in 100% DMSO.
-
Prepare Assay Plate: Add your chosen aqueous assay buffer to the wells of a new 96-well plate.
-
Initiate Precipitation: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the compound plate to the assay plate. Mix immediately.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Read the plate using a nephelometer, which measures light scattering from precipitated particles.
-
Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed.
Protocol 3: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the true equilibrium solubility of your compound.
-
Add Excess Compound: Add an excess amount of your solid 1H-pyrrolo[3,2-c]pyridine derivative to a vial containing your aqueous buffer of interest. Ensure there is undissolved solid material.
-
Equilibrate: Shake or rotate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate Solid: Filter the solution through a 0.22 µm filter to remove all undissolved solid.
-
Quantify: Analyze the concentration of the compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This concentration represents the thermodynamic solubility.
Visualizations
Caption: A decision-making workflow for troubleshooting compound precipitation.
Caption: Overview of common strategies to enhance the solubility of 1H-pyrrolo[3,2-c]pyridine derivatives.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. The use of captisol (SBE7-β-CD) in oral solubility-enabling formulations: Comparison to HPβCD and the solubility-permeability interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SOLUBILIZING & STABILIZING TECHNOLOGY - CAPTISOL® - Part Perseverance & Part Serendipity [drug-dev.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. pharmatutor.org [pharmatutor.org]
how to avoid catalyst deactivation in cross-coupling reactions of pyrrolopyridines
Technical Support Center: Cross-Coupling Reactions of Pyrrolopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a critical challenge in modern synthetic chemistry: catalyst deactivation in the cross-coupling of pyrrolopyridines (azaindoles). The unique electronic properties of these N-heterocyclic scaffolds, which are vital in medicinal chemistry, present specific hurdles that can lead to low yields, stalled reactions, and catalyst decomposition.
This resource will explain the underlying causes of these issues and provide actionable strategies to enhance the efficiency and robustness of your cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts related to catalyst deactivation when working with pyrrolopyridine substrates.
Q1: Why are cross-coupling reactions with pyrrolopyridines so challenging compared to simpler aryl halides?
A1: The primary challenge stems from the presence of the pyridinic nitrogen atom in the pyrrolopyridine core. The lone pair of electrons on this nitrogen can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, a phenomenon often referred to as catalyst poisoning.[1][2] This is a major deactivation pathway that can significantly lower reaction yields or halt the reaction altogether.[1] Furthermore, the specific isomer of the azaindole can influence reactivity, with some isomers being more prone to catalyst poisoning than others.[3]
Q2: What is "palladium black," and why do I see it in my reaction flask?
A2: The black precipitate you are observing is likely "palladium black," which consists of agglomerated, catalytically inactive palladium metal.[1] Its formation is a clear indicator of catalyst decomposition and a common deactivation pathway.[1] This can be caused by several factors, including:
-
Oxidation: The active Pd(0) catalyst can be oxidized by residual oxygen in the reaction mixture.[1]
-
Ligand Degradation: At elevated temperatures, the phosphine ligands used to stabilize the catalyst can degrade, leaving the palladium center exposed and prone to aggregation.[4]
-
Unstable Intermediates: Certain reaction intermediates in the catalytic cycle may be unstable and decompose to form palladium black.
Q3: How does the choice of palladium precatalyst affect the reaction outcome?
A3: The choice of palladium precatalyst is crucial. While Pd(OAc)₂ and Pd₂(dba)₃ are common sources of Pd(0), they require an in situ reduction step to generate the active catalytic species. This reduction process can sometimes be inefficient or lead to the formation of inactive palladium species.
Using well-defined Pd(II) precatalysts, such as those developed by Buchwald and others, can be advantageous. These precatalysts are often more stable and are designed to readily generate the active LPd(0) species under the reaction conditions, which can lead to more consistent and reproducible results.[5] For particularly challenging substrates like pyrrolopyridines, using a Pd(0) source like Pd₂(dba)₃ can be beneficial as it avoids potential complications with the reduction of Pd(II) sources.[6]
Q4: Can the base used in the reaction contribute to catalyst deactivation?
A4: Yes, the choice and quality of the base are critical. While a base is necessary to facilitate the transmetalation step in many cross-coupling reactions (e.g., Suzuki-Miyaura), strong bases can also contribute to ligand degradation or side reactions with the substrate.[5] For instance, in Buchwald-Hartwig aminations, strong bases like NaOtBu are often required, but they can also promote the decomposition of base-sensitive functional groups on the substrate.[5] The solubility of the base is also a key factor; inorganic bases with low solubility can lead to poor reaction rates.[5]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the cross-coupling of pyrrolopyridines.
Issue 1: Low to No Conversion of Starting Material
Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting materials, even after extended reaction times.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Catalyst Poisoning by Pyrrolopyridine Nitrogen | The pyridinic nitrogen of the substrate or product is coordinating to the palladium center, forming an inactive complex.[1][2] | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs).[1] These ligands create a sterically hindered environment around the palladium, which can disfavor coordination of the pyrrolopyridine nitrogen.[1] 2. Substrate Modification: If possible, temporarily protect the pyridinic nitrogen as an N-oxide. This modification can prevent catalyst poisoning and be reversed after the coupling reaction.[3] |
| Inefficient Oxidative Addition | The oxidative addition of the halo-pyrrolopyridine to the Pd(0) center is often the rate-determining step and can be sluggish.[4] | 1. Halide Reactivity: If feasible, use a more reactive halide on your pyrrolopyridine substrate. The general reactivity trend is I > Br > OTf >> Cl.[7] 2. Ligand Electronics: Use electron-rich ligands that can increase the electron density on the palladium center, thereby promoting oxidative addition. |
| Poor Catalyst Activity | The palladium precatalyst may not be efficiently generating the active Pd(0) species, or the catalyst may have degraded during storage. | 1. Use Fresh Catalyst: Ensure your palladium source and ligands are fresh and have been stored under an inert atmosphere.[7] Phosphine ligands are particularly susceptible to oxidation.[7] 2. Consider a Pre-catalyst: Switch to a well-defined palladium precatalyst that is known to reliably generate the active catalyst in situ.[5] |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.[1] | 1. Rigorous Degassing: Thoroughly degas all solvents and reagents. The "freeze-pump-thaw" method is highly effective. 2. Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and execution.[1] |
Issue 2: Reaction Stalls After Partial Conversion
Symptoms: The reaction proceeds initially but stops before all the limiting reagent is consumed.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Product Inhibition | The coupled pyrrolopyridine product, which also contains a coordinating nitrogen atom, can be a more potent poison for the catalyst than the starting material.[2] | 1. Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can mitigate product inhibition by reducing the concentration of catalyst-product complexes. 2. Slower Addition of Reagents: In some cases, slow addition of the coupling partner can help maintain a low concentration of the product at any given time, reducing its inhibitory effect. |
| Ligand Degradation Over Time | At elevated temperatures, phosphine ligands can undergo decomposition, leading to a gradual loss of catalyst activity.[4] | 1. Lower Reaction Temperature: Determine the lowest temperature at which a reasonable reaction rate can be achieved.[1] 2. Use More Robust Ligands: Consider using more thermally stable ligands, such as certain NHCs, which can be more resistant to degradation. |
| Change in Reaction Medium | As the reaction progresses, the formation of salts as byproducts can alter the polarity and solubility properties of the reaction medium, potentially causing the catalyst to precipitate. | 1. Solvent Screening: Experiment with different solvent systems. Sometimes a co-solvent can help maintain the solubility of all components throughout the reaction. 2. Additives: Certain additives, like phase-transfer catalysts, can sometimes improve the homogeneity of the reaction mixture.[8] |
Issue 3: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Symptoms: Besides the desired product, significant amounts of homocoupled products (from either coupling partner) or protodeboronated starting material (in Suzuki reactions) are observed.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Protodeboronation (Suzuki Reactions) | The boronic acid/ester is replaced by a hydrogen atom, a common side reaction, especially with electron-deficient arylboronic acids.[7] | 1. Use Boronic Esters: Pinacol or MIDA esters are generally more stable than the corresponding boronic acids and less prone to protodeboronation.[7] 2. Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried, as water can facilitate this side reaction. |
| Homocoupling | Two molecules of the same coupling partner react with each other. This can be promoted by oxygen or occur through other side reactions in the catalytic cycle. | 1. Strict Exclusion of Oxygen: As mentioned previously, maintaining an inert atmosphere is critical. 2. Stoichiometry Control: Carefully control the stoichiometry of the reactants. An excess of one partner can sometimes suppress its homocoupling. |
Part 3: Experimental Protocols & Visual Guides
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Halo-Pyrrolopyridine
This protocol provides a starting point for the optimization of your reaction.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halo-pyrrolopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[7]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a mixture of 1,4-dioxane and water). Bubble the inert gas through the solution for 10-15 minutes for further deoxygenation.[7] Then, add the palladium precatalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst, 1-5 mol%) and the ligand (if not using a pre-formed complex).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[7]
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[7]
Diagrams and Workflows
Catalyst Deactivation Pathways
Caption: Key deactivation pathways for palladium catalysts.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
method refinement for consistent results in 6-methoxy-1H-pyrrolo[3,2-c]pyridine experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methoxy-1H-pyrrolo[3,2-c]pyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the consistency and success of your experiments. The methodologies and recommendations provided herein are based on established scientific principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common queries and issues that may arise during the synthesis, purification, and handling of this compound and its derivatives.
Q1: My Suzuki coupling reaction to introduce an aryl group at the 6-position of the pyrrolo[3,2-c]pyridine core is giving low yields. What are the likely causes?
A1: Low yields in Suzuki coupling reactions involving heteroaromatic compounds like this compound are often multifactorial. Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-rich bromides, a combination of Pd(OAc)₂ and a bulky, electron-rich ligand like SPhos can be effective in promoting the oxidative addition step.[1] Standard catalysts like Pd(PPh₃)₄ may not be optimal for all substrates.
-
Base Selection: The choice of base is crucial. While strong bases like K₃PO₄ are common, they can sometimes lead to side reactions. Screening alternative bases such as K₂CO₃ or Cs₂CO₃ is recommended.[2]
-
Solvent System: A mixed aqueous/organic solvent system is often beneficial for Suzuki couplings.[1] If you are using a purely organic solvent, consider switching to a mixture such as 1,4-dioxane/water or THF/water to improve the solubility of the base and facilitate the reaction.
-
Degassing: Inadequate removal of oxygen from the reaction mixture is a common cause of catalyst deactivation and low yields.[2][3] Employing rigorous degassing techniques, such as multiple freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period, is essential.[2]
-
Reaction Temperature and Time: These parameters may need optimization. While higher temperatures can increase the reaction rate, they can also lead to decomposition. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.
Q2: I am observing significant byproduct formation in my reaction, particularly homocoupling of the boronic acid.
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[2] To mitigate this:
-
Rigorous Degassing: As mentioned above, this is the most critical step to prevent oxygen-mediated homocoupling.[2]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that may occur during the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[2]
-
Stoichiometry: Ensure the stoichiometry of your reactants is accurate. An excess of the boronic acid can sometimes favor homocoupling.
Q3: After purification by column chromatography, my this compound product is still impure. What can I do?
A3: Persistent impurities after a single chromatographic purification are not uncommon. Consider the following:
-
Optimize Chromatography Conditions:
-
Solvent System: A gradient elution is often more effective than an isocratic one. For pyrrolopyridine derivatives, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[4]
-
Stationary Phase: If your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina.[4] Alternatively, you can deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent.[4]
-
-
Alternative Purification Techniques:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities with different solubilities.
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be a useful alternative.[4]
-
Reversed-Phase Chromatography: If impurities have similar polarity in normal-phase chromatography, switching to a reversed-phase (e.g., C18) stationary phase may provide the necessary separation.
-
Q4: Is this compound stable under ambient conditions?
A4: While many pyrrolopyridine derivatives are relatively stable, it is good practice to store them under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer) to minimize potential degradation over time. This is especially important if the compound is to be used for sensitive biological assays where even minor impurities can affect the results.
II. Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific experimental challenges.
Guide 1: Troubleshooting Low Yields in Suzuki Coupling Reactions
This guide will walk you through a systematic process to diagnose and resolve low yields in the Suzuki coupling of a bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine with an arylboronic acid.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Step 1: Verify Reagent Quality and Stoichiometry
-
Aryl Halide: Confirm the purity of your 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative by NMR or LC-MS.
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially if not stored properly. Check for signs of decomposition (e.g., formation of boroxines). Using a freshly opened bottle or a more stable boronic ester (e.g., pinacol ester) can be beneficial.[2]
-
Stoichiometry: Accurately weigh all reagents. A slight excess (1.1-1.5 equivalents) of the boronic acid is common.
Step 2: Review and Optimize Reaction Conditions
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Screen Pd(OAc)₂/SPhos, Pd(dppf)Cl₂, or other modern catalyst systems.[1][2] | Different catalyst systems have varying efficiencies for different substrates. |
| Base | K₂CO₃ (2-3 equiv.) | Test Cs₂CO₃, K₃PO₄, or other inorganic bases.[2] | The choice of base can significantly impact the reaction rate and side product formation. |
| Solvent | Toluene or Dioxane | Use a biphasic system like Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.[1] | Aqueous bases are often more effective, and the mixed solvent system can improve reagent solubility. |
| Temperature | 80-100 °C | Optimize the temperature based on the solvent's boiling point and reaction progress. | Higher temperatures can increase the reaction rate but may also lead to decomposition. |
| Degassing | N₂/Ar bubbling | Use 3-4 cycles of freeze-pump-thaw for more rigorous oxygen removal.[2] | Oxygen deactivates the palladium catalyst, leading to lower yields. |
Step 3: Detailed Experimental Protocol for Optimized Suzuki Coupling
The following protocol is a general guideline. Modifications may be necessary based on the specific substrates used.
-
Reaction Setup: To a dry Schlenk flask, add the 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[2]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Guide 2: Purification Strategy for this compound Derivatives
This guide provides a systematic approach to purifying your target compound and addressing common challenges.
Caption: A decision-making workflow for the purification of this compound derivatives.
1. Initial Purification: Column Chromatography
-
Stationary Phase: Silica gel is the most common choice.
-
Eluent System:
-
Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
For more polar compounds, a dichloromethane/methanol system may be more effective.[4]
-
If peak tailing is observed, consider adding a small amount (0.1-1%) of triethylamine to the eluent to neutralize acidic sites on the silica gel.
-
2. Assessing Purity
-
After column chromatography, combine the fractions containing the product and analyze the purity by TLC, LC-MS, and ¹H NMR.
3. Secondary Purification (If Necessary)
If the product is not sufficiently pure after the initial column, consider the following options:
| Method | When to Use | Key Considerations |
| Recrystallization | The product is a solid and impurities have different solubilities. | Screen various solvent systems to find one in which the product is sparingly soluble at room temperature and highly soluble when hot. |
| Preparative TLC | For small quantities (<100 mg) that are difficult to separate by column chromatography.[4] | This method can provide high resolution for closely eluting spots. |
| Alumina Chromatography | If the compound is suspected to be degrading on silica gel. | Alumina is available in neutral, acidic, and basic forms. Choose the appropriate type based on the properties of your compound. |
III. References
-
Chen, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: --INVALID-LINK--
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem. Available at: --INVALID-LINK--
References
Navigating the Complexities of 1H-Pyrrolo[3,2-c]pyridine Functionalization: A Technical Guide to Overcoming Poor Regioselectivity
Welcome to the Technical Support Center for the functionalization of the 1H-pyrrolo[3,2-c]pyridine core. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable heterocyclic scaffold. Poor regioselectivity is a common hurdle in the elaboration of this molecule, leading to product mixtures, low yields, and purification difficulties. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve your desired regiochemical outcomes with confidence.
Understanding the Reactivity Landscape of 1H-Pyrrolo[3,2-c]pyridine
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, presents a unique electronic profile that governs its reactivity. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a nuanced substrate for chemical transformations. Generally, the pyrrole moiety is more susceptible to electrophilic attack than the pyridine ring. The typical order of reactivity for electrophilic substitution is C3 > C2 > N1[1]. Functionalization of the pyridine ring positions (C4, C6, C7) is more challenging and often requires specific strategies like metal-catalyzed C-H activation or the use of pre-functionalized starting materials[1].
A conceptual overview of the factors influencing the regioselectivity of 1H-pyrrolo[3,2-c]pyridine functionalization is presented below.
Caption: Factors influencing the regioselectivity of 1H-pyrrolo[3,2-c]pyridine functionalization.
Troubleshooting Guides
This section addresses common issues encountered during the functionalization of the 1H-pyrrolo[3,2-c]pyridine core, providing potential causes and actionable solutions.
Issue 1: Poor Regioselectivity in Electrophilic Substitution (Mixture of C2 and C3 isomers)
Symptom: You are attempting an electrophilic substitution (e.g., halogenation, nitration, acylation) and obtain a mixture of C2 and C3 substituted products, with the C3 isomer often being the major product.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inherent Reactivity | 1. Protect the N1 position: Introduce a bulky protecting group like Boc (di-tert-butyl dicarbonate) or SEM (2-(trimethylsilyl)ethoxymethyl). 2. Modify the electrophile: Use a bulkier or less reactive electrophile. | The C3 position is electronically favored for electrophilic attack due to the higher electron density of the pyrrole ring[1]. An N1-protecting group can sterically hinder the C2 position, favoring attack at C3. A less reactive electrophile can increase the selectivity for the more nucleophilic C3 position. |
| Reaction Conditions | 1. Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). 2. Solvent screening: Evaluate a range of solvents with varying polarities. | Lower temperatures can enhance selectivity by favoring the reaction pathway with the lower activation energy, which is often the attack at the more nucleophilic C3 position. Solvent polarity can influence the stability of the transition states leading to C2 and C3 substitution. |
Step-by-Step Protocol: N1-Boc Protection of 1H-Pyrrolo[3,2-c]pyridine
-
Preparation: Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a small amount of THF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford N1-Boc-1H-pyrrolo[3,2-c]pyridine.
Issue 2: Low or No Yield in Directed ortho-Metalation (DoM) at C2
Symptom: After protecting the N1-position with a directing group (e.g., pivaloyl, carbamoyl), you attempt to deprotonate the C2 position with a strong base (e.g., n-BuLi, LDA) followed by quenching with an electrophile, but you observe low or no yield of the desired C2-functionalized product.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inefficient Deprotonation | 1. Use a stronger base: Switch from n-BuLi to s-BuLi or t-BuLi. 2. Optimize the base and solvent: The choice of base and solvent is critical. For instance, LDA is more sterically hindered and may offer different selectivity compared to n-BuLi[1]. 3. Ensure anhydrous conditions: Rigorously dry all glassware and solvents. | The acidity of the C2-proton is influenced by the N1-directing group. A stronger base may be required for complete deprotonation. The aggregation state and reactivity of organolithium bases are highly dependent on the solvent. Trace amounts of water will quench the organolithium reagent. |
| Unstable Lithiated Intermediate | 1. Maintain low temperature: Keep the reaction at a very low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench steps. | The C2-lithiated intermediate can be unstable and prone to decomposition, especially at higher temperatures. |
| Poorly Reactive Electrophile | 1. Use a more reactive electrophile: If the electrophile requires warming to react, it can lead to decomposition of the lithiated intermediate. Consider using a more reactive electrophile if possible. | The lifetime of the lithiated intermediate is limited, and a sluggish electrophile may not react before decomposition occurs. |
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the different positions on the 1H-pyrrolo[3,2-c]pyridine core?
A1: The reactivity of the 1H-pyrrolo[3,2-c]pyridine ring is a composite of the electronic properties of its constituent pyrrole and pyridine rings. The electron-rich pyrrole ring is generally more susceptible to electrophilic attack than the electron-deficient pyridine ring. The typical order of reactivity for electrophilic substitution is C3 > C2 > N1[1]. Functionalizing the pyridine ring at positions C4, C6, and C7 is more challenging and usually requires specialized methods like metal-catalyzed C-H activation or starting from pre-functionalized precursors[1].
Q2: How can I selectively functionalize the C3 position?
A2: The C3 position is the most nucleophilic carbon and is readily functionalized by a variety of electrophilic substitution reactions. For example, halogenation, particularly bromination, can be achieved with high regioselectivity using reagents like N-bromosuccinimide (NBS) in a suitable solvent. Other electrophilic reactions such as Vilsmeier-Haack formylation and Mannich reactions also predominantly occur at the C3 position.
Q3: What strategies can be employed for selective C2 functionalization?
A3: Selective functionalization at the C2 position typically requires overcoming the inherent preference for C3 attack. A common and effective strategy is directed ortho-metalation (DoM) . This involves installing a directing group on the N1 nitrogen, such as a pivaloyl or carbamoyl group. This group directs a strong base, like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the adjacent C2 position. The resulting C2-lithiated species can then be treated with a variety of electrophiles to install the desired functionality[1].
Caption: Workflow for selective C2 functionalization via Directed ortho-Metalation.
Q4: How can I achieve functionalization on the pyridine ring?
A4: Functionalizing the electron-deficient pyridine ring is challenging via classical electrophilic substitution. The most effective methods include:
-
Palladium-catalyzed cross-coupling reactions: Starting with a pre-halogenated 1H-pyrrolo[3,2-c]pyridine (e.g., a bromo- or iodo-substituted analog) allows for the introduction of a wide range of substituents via Suzuki, Sonogashira, or Buchwald-Hartwig couplings[2].
-
Direct C-H activation: This modern approach allows for the direct functionalization of C-H bonds on the pyridine ring, often with high regioselectivity depending on the directing group and catalyst system used[3].
Step-by-Step Protocol: Suzuki Cross-Coupling of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
This protocol describes a general procedure for the Suzuki cross-coupling of a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative with an arylboronic acid[2].
-
Preparation: To a microwave vial, add 6-bromo-1-(aryl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 5.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (3:1, v/v).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 125 °C for 26 minutes.
-
Workup: After cooling, extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1H-pyrrolo[3,2-c]pyridine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Structural Validation of 6-methoxy-1H-pyrrolo[3,2-c]pyridine by ¹H and ¹³C NMR Spectroscopy
Introduction: The Challenge of Isomeric Ambiguity in Heterocyclic Scaffolds
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with therapeutic potential. The introduction of substituents, such as a methoxy group, creates constitutional isomers whose differentiation is critical for establishing structure-activity relationships (SAR) and ensuring the integrity of drug development programs. The synthesis of a substituted 1H-pyrrolo[3,2-c]pyridine can often yield a mixture of isomers or a product whose regiochemistry is not immediately obvious.
This guide provides an in-depth technical comparison to unambiguously validate the structure of 6-methoxy-1H-pyrrolo[3,2-c]pyridine. We will leverage the diagnostic power of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing theoretically predicted spectral data for the target molecule against its most probable constitutional isomers, we establish a clear and definitive workflow for structural confirmation. This approach is fundamental when reference spectra are unavailable and serves as a self-validating system for researchers.[1][2]
The Primary Challenge: Differentiating Key Constitutional Isomers
The primary task is to distinguish the desired this compound from other possible isomers where the methoxy group is located at different positions on the pyridine ring. For this guide, we will focus on comparing the target molecule with two plausible alternatives: 4-methoxy-1H-pyrrolo[3,2-c]pyridine and 7-methoxy-1H-pyrrolo[3,2-c]pyridine.
References
A Comparative Guide to the Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a multitude of heterocyclic scaffolds. Among these, the 1H-pyrrolo[3,2-c]pyridine core has emerged as a privileged structure, demonstrating significant potential in the development of new cancer therapeutics.[1][2][3] This guide provides a comprehensive comparison of the anticancer activities of various 1H-pyrrolo[3,2-c]pyridine derivatives, supported by experimental data and mechanistic insights to aid researchers and drug development professionals in this dynamic field.
The Versatility of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine scaffold is an attractive framework in medicinal chemistry due to its structural rigidity and ability to be readily functionalized.[1][2][3] This allows for the strategic design of derivatives that can target a diverse range of biological macromolecules implicated in cancer progression. This guide will delve into two prominent classes of 1H-pyrrolo[3,2-c]pyridine derivatives that have shown considerable promise: tubulin polymerization inhibitors and kinase inhibitors.
Targeting the Cytoskeleton: 1H-pyrrolo[3,2-c]pyridines as Tubulin Polymerization Inhibitors
One of the most successful strategies in cancer chemotherapy is the disruption of microtubule dynamics, which are crucial for cell division. A recent study has detailed the design and synthesis of a novel series of 1H-pyrrolo[3,2-c]pyridine derivatives that act as colchicine-binding site inhibitors, effectively hindering tubulin polymerization.[1][2][4][5]
Mechanism of Action: Arresting Mitosis
These derivatives function by binding to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[1][2][4][5]
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating 1H-pyrrolo[3,2-c]pyridines as Tubulin Polymerization Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory effects of 1H-pyrrolo[3,2-c]pyridine derivatives on tubulin polymerization. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key assays, and compare the activity of this promising class of compounds against established tubulin-targeting agents.
The Rationale: Why Target Tubulin?
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are cornerstones of eukaryotic cell structure and function. Their constant assembly and disassembly, a process known as dynamic instability, is fundamental to cell division, intracellular transport, and the maintenance of cell shape.[1] This dynamic nature makes microtubules a highly attractive and clinically validated target for anticancer therapy.[2][3] Agents that disrupt microtubule dynamics can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis, or programmed cell death.[4][5]
Microtubule Targeting Agents (MTAs) are broadly classified into two groups:
-
Microtubule Stabilizers: These agents, such as the taxanes (e.g., Paclitaxel), bind to polymerized microtubules and prevent their disassembly.[6][7]
-
Microtubule Destabilizers: This larger group inhibits the polymerization of tubulin dimers into microtubules. They are further sub-classified by their binding site on the tubulin dimer, with the most prominent being the colchicine and vinca alkaloid binding sites.[8][9]
Recent studies have highlighted 1H-pyrrolo[3,2-c]pyridines as a novel class of potent tubulin polymerization inhibitors that act by interacting with the colchicine-binding site.[10][11][12][13] This guide outlines a logical, multi-step workflow to validate this activity, ensuring scientific rigor and generating robust, publishable data.
The Validation Workflow: From Molecule to Cell
A successful validation strategy connects the molecular activity of a compound to its cellular consequence. This workflow ensures that the observed cytotoxicity is indeed a result of the intended mechanism of action—the inhibition of tubulin polymerization.
Caption: A logical workflow for validating tubulin inhibitors.
PART 1: Direct Inhibitory Effect - The In Vitro Tubulin Polymerization Assay
This is the foundational experiment to determine if a 1H-pyrrolo[3,2-c]pyridine derivative directly interacts with tubulin to inhibit its assembly into microtubules. The assay measures the increase in light scattering or fluorescence as tubulin monomers polymerize.[14][15]
Causality Behind Experimental Choices:
-
Highly Purified Tubulin: Using >99% pure tubulin (e.g., bovine or porcine brain tubulin) is critical to ensure that the observed effect is due to a direct interaction with tubulin and not with microtubule-associated proteins (MAPs).
-
Temperature Control: Tubulin polymerization is temperature-dependent. Reactions are assembled on ice to prevent premature polymerization and then initiated by raising the temperature to 37°C.[16]
-
GTP Requirement: GTP is essential for tubulin polymerization. It binds to the β-tubulin subunit and is hydrolyzed during the assembly process, providing the necessary energy.[14][16]
-
Controls are Key:
-
Negative Control (Vehicle): Typically DMSO, to account for any effect of the solvent on polymerization.
-
Positive Inhibitor Control: A known colchicine-binding site inhibitor like Colchicine or Nocodazole. This validates that the assay can detect inhibition.[14]
-
Positive Enhancer Control: A microtubule stabilizer like Paclitaxel (Taxol). This confirms the dynamic nature of the assay system.[14]
-
Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from commercially available kits[17][18] and is preferred for its higher sensitivity compared to absorbance-based methods.[1]
-
Reagent Preparation:
-
Thaw lyophilized, >99% pure tubulin and a fluorescent reporter (e.g., DAPI, which preferentially binds to polymerized tubulin) on ice.
-
Prepare a 2x Tubulin Reaction Mix: Resuspend tubulin to 4 mg/mL in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with 2 mM GTP, 20% glycerol, and the fluorescent reporter. Keep on ice.
-
Prepare 2x serial dilutions of your test compound (e.g., "PYR-10t") and controls (Colchicine, Paclitaxel, DMSO vehicle) in General Tubulin Buffer.
-
-
Assay Execution:
-
Add 50 µL of the 2x compound/control dilutions to the appropriate wells of a pre-warmed (37°C) 96-well plate.
-
To initiate polymerization, add 50 µL of the ice-cold 2x Tubulin Reaction Mix to each well. Mix gently by pipetting.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Determine the Vmax (maximum rate of polymerization) and the final polymer mass (plateau fluorescence).
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
PART 2: Cellular Impact - The Cytotoxicity Assay
If a compound directly inhibits tubulin polymerization in vitro, the next logical step is to determine if it can kill cancer cells. The MTT assay is a robust, colorimetric method for assessing cell viability.[19]
Causality Behind Experimental Choices:
-
Principle: The assay relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Lines: Use a panel of cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, SGC-7901 for gastric cancer) to assess the breadth of activity.[10][12]
-
Dose-Response: Testing a range of concentrations is essential to determine the GI₅₀ (or IC₅₀), the concentration at which cell growth is inhibited by 50%.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound and controls in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate for a defined period, typically 48 or 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 3-4 hours at 37°C, protected from light. Viable cells will form visible purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot percent viability versus compound concentration (on a log scale) and determine the GI₅₀ value using non-linear regression.
-
PART 3: Confirming the Mechanism of Action in a Cellular Context
Observing cytotoxicity is not enough; we must confirm that the cell death is caused by microtubule disruption. Immunofluorescence staining and cell cycle analysis provide visual and quantitative proof of the compound's on-target effect.[21][22]
A. Immunofluorescence Staining of the Microtubule Network
This technique allows for the direct visualization of the microtubule cytoskeleton. In untreated cells, a fine, filamentous network is observed. Treatment with a destabilizing agent like a 1H-pyrrolo[3,2-c]pyridine derivative will cause this network to depolymerize and collapse.[10]
Protocol Outline:
-
Grow cells on glass coverslips and treat with the compound at its GI₅₀ concentration for 18-24 hours.
-
Fix the cells with 4% formaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Incubate with a primary antibody against α-tubulin.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Stain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence or confocal microscope.
B. Cell Cycle Analysis by Flow Cytometry
Since functional microtubules are essential for forming the mitotic spindle, their disruption leads to cell cycle arrest at the G2/M transition. This arrest can be quantified by flow cytometry.[4][23]
Protocol Outline:
-
Treat cells with the compound at various concentrations (e.g., 1x and 2x GI₅₀) for 24 hours.
-
Harvest the cells (including floating cells, which may be apoptotic) and fix them in ice-cold 70% ethanol.
-
Wash the cells and treat them with RNase A to remove RNA.
-
Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI).
-
Analyze the DNA content of individual cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of an antimitotic agent.
Comparative Performance Data
To provide context, the table below presents hypothetical but realistic data for our test compound, PYR-10t , compared to standard tubulin-targeting agents.
| Compound | Target Site | Mechanism | In Vitro Tubulin Polymerization IC₅₀ (µM) | HeLa Cell GI₅₀ (µM) [48h] | Effect on Cell Cycle |
| PYR-10t | Colchicine | Destabilizer | 1.5 | 0.18 | G2/M Arrest |
| Colchicine [24][25] | Colchicine | Destabilizer | 1.8 | 0.09 | G2/M Arrest |
| Vinblastine [26][27] | Vinca | Destabilizer | 2.1 | 0.05 | G2/M Arrest |
| Paclitaxel [5][6] | Taxane | Stabilizer | N/A (Enhancer) | 0.01 | G2/M Arrest |
Visualizing the Mechanism of Action
The following diagram illustrates the dynamic nature of microtubules and the distinct intervention points for different classes of inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. oaepublish.com [oaepublish.com]
- 10. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin) (BK006P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 16. abscience.com.tw [abscience.com.tw]
- 17. maxanim.com [maxanim.com]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
- 23. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 24. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Interactions of the catharanthus (Vinca) alkaloids with tubulin and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Kinase Selectivity Profiling: Evaluating 6-methoxy-1H-pyrrolo[3,2-c]pyridine
In the landscape of modern drug discovery, particularly within oncology and immunology, the protein kinase family remains a paramount target. Dysregulation of kinase signaling is a hallmark of numerous diseases, making the development of specific and potent kinase inhibitors a central goal for therapeutic intervention.[1] The 1H-pyrrolo[2,3-d]pyrimidine and its isosteres, such as the 1H-pyrrolo[3,2-c]pyridine scaffold, represent a "privileged structure" in this field.[2] Their structural resemblance to adenine, the core of the universal kinase cofactor ATP, provides a robust framework for designing potent inhibitors.[2]
Recent studies have highlighted derivatives of the 1H-pyrrolo[3,2-c]pyridine core as promising inhibitors of kinases such as FMS (CSF-1R), MEK, JNK, and mTOR, demonstrating their therapeutic potential.[3][4][5] This guide provides an in-depth, experience-driven comparison of methodologies for determining the kinase selectivity profile of a novel investigational compound, 6-methoxy-1H-pyrrolo[3,2-c]pyridine-N-phenylacetamide (hereafter referred to as CMPD-X ), a close analog of previously reported FMS inhibitors.[3][4]
Our objective is to move beyond a simple recitation of protocols and instead, to illuminate the strategic rationale behind each experimental choice. We will dissect the process from broad, primary screening to detailed, cell-based validation, providing a comprehensive framework for researchers, scientists, and drug development professionals to assess the kinase interaction landscape of their lead compounds.
The Imperative of Selectivity: Why a Kinome-Wide View Matters
The human kinome comprises over 500 members, many of which share significant structural homology within the ATP-binding pocket.[6] This conservation presents a formidable challenge: achieving inhibitor selectivity.[7] A comprehensive selectivity profile is not merely an academic exercise; it is a critical dataset that informs the entire trajectory of a drug development program.
-
On-Target Efficacy: A potent inhibitor must engage its intended target with high affinity to elicit a therapeutic effect.
-
Off-Target Liabilities: Unintended interactions with other kinases can lead to unforeseen toxicities. For example, inhibition of kinases like KDR (VEGFR2) can be associated with hypertension, while inhibition of SRC family kinases can lead to gastrointestinal issues.
-
Therapeutic Polypharmacology: Conversely, a "multi-targeted" profile is not always detrimental. A carefully characterized profile where a compound inhibits a specific, disease-relevant set of kinases can lead to enhanced efficacy or the ability to overcome resistance pathways.[7]
Therefore, our initial goal is not just to ask, "Does our compound hit its target?" but rather, "What is the complete landscape of its interactions across the kinome?"
Phase 1: Primary Kinome Screening – Casting a Wide Net
To gain an initial, unbiased view of CMPD-X's selectivity, a large-panel screen is the most logical starting point. Commercial services like Eurofins' KINOMEscan® or Reaction Biology's panel screening offer comprehensive and high-throughput options that are invaluable for lead characterization.[8][9][10][11]
Experimental Choice: Active Site-Directed Competition Binding Assay
For our primary screen, we selected the KINOMEscan® platform, which employs an active site-directed competition binding assay.[8][10]
Causality Behind the Choice:
-
Direct Binding Measurement: This assay format directly measures the binding of the compound to the kinase, independent of enzymatic activity. This circumvents the need to optimize individual enzymatic assay conditions (e.g., substrate, cofactors) for hundreds of kinases.
-
ATP-Independence: The assay is performed without ATP, meaning the results (dissociation constants, Kd) reflect the intrinsic affinity of the compound for the kinase active site, providing a more direct comparison of potency across different kinases than ATP-competitive IC50 values.[10]
-
Broad Coverage: These platforms offer panels of over 450 kinases, providing a panoramic view of the kinome and minimizing the chance of missing significant off-target interactions.[9][10]
Experimental Workflow: Competition Binding Assay
The workflow is designed for high-throughput analysis, where the test compound's ability to displace a known, tagged ligand from the kinase active site is quantified.
References
- 1. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. ambitbio.com [ambitbio.com]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. reactionbiology.com [reactionbiology.com]
Assessing the In Vivo Efficacy of 1H-pyrrolo[3,2-c]pyridine Analogs in Animal Models: A Comparative Guide
For an audience of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the in vivo assessment of 1H-pyrrolo[3,2-c]pyridine analogs as potential anti-cancer therapeutics. While a significant body of in vitro data highlights the promise of this scaffold, particularly the 6-methoxy substituted variants, a paucity of published direct comparative in vivo efficacy studies necessitates a broader examination of structurally related compounds to inform future preclinical development.
This guide will delve into the established anti-cancer mechanisms of this heterocyclic family, present a generalized yet detailed framework for conducting robust in vivo efficacy studies, and offer insights into the interpretation of preclinical data. We will explore the nuances of animal model selection, dosing strategies, and endpoint analysis critical for the successful translation of these promising compounds from the bench to the clinic.
The Therapeutic Promise of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isostere of purine, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its structural resemblance to ATP allows for competitive binding within the kinase hinge region, a strategy that has yielded successful marketed drugs like the melanoma treatment vemurafenib.[1] Research into this class of compounds has identified several key anti-cancer targets.
Key Molecular Targets and Mechanisms of Action
FMS Kinase (CSF-1R) Inhibition: A series of diarylamide and diarylurea derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated potent inhibitory activity against FMS kinase (Colony-Stimulating Factor-1 Receptor).[2][3] FMS kinase is a receptor tyrosine kinase crucial for the proliferation and survival of monocytes and macrophages.[2] In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis. By inhibiting FMS, these compounds can modulate the tumor microenvironment, representing a promising immunomodulatory approach to cancer therapy.[4] One notable analog, designated as compound 1r , exhibited an IC50 of 30 nM against FMS kinase and demonstrated significant in vitro anti-proliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[2]
Tubulin Polymerization Inhibition: Another promising anti-cancer strategy for this scaffold is the inhibition of tubulin polymerization. A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives has been designed as colchicine-binding site inhibitors.[5][6][7] By disrupting microtubule dynamics, these compounds induce cell cycle arrest in the G2/M phase and trigger apoptosis in cancer cells.[5][6][7] The lead compound from this series, 10t , displayed potent in vitro activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values between 0.12 and 0.21 µM.[5][6]
EGFR/HER2 Inhibition: Recent patent literature has disclosed pyrrolo[3,2-c]pyridin-4-one derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[8][9] These receptors are well-established drivers of tumorigenesis in various cancers, and their inhibition is a clinically validated therapeutic strategy.
The following diagram illustrates the primary signaling pathways targeted by 1H-pyrrolo[3,2-c]pyridine analogs:
Caption: Targeted signaling pathways of 1H-pyrrolo[3,2-c]pyridine analogs.
Framework for In Vivo Efficacy Assessment
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for evaluating the in vivo efficacy of a novel 1H-pyrrolo[3,2-c]pyridine analog is depicted below:
Caption: Generalized experimental workflow for in vivo efficacy assessment.
Detailed Experimental Protocols
1. Animal Model Selection
The choice of animal model is paramount for obtaining clinically relevant data.
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude, SCID, or NSG mice). These models are useful for assessing the direct anti-tumor activity of a compound.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are essential for evaluating the immunomodulatory effects of compounds, such as FMS kinase inhibitors.
-
Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.
2. Pharmacokinetic (PK) Studies
Prior to efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the analog.
-
Procedure:
-
Administer a single dose of the compound to a cohort of mice via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at multiple time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
3. Dose-Finding and Toxicity Studies
These studies determine the maximum tolerated dose (MTD) and a safe and effective dose range for the efficacy study.
-
Procedure:
-
Administer escalating doses of the compound to small groups of mice.
-
Monitor for signs of toxicity, including weight loss, changes in behavior, and mortality, for a defined period.
-
The MTD is typically defined as the highest dose that does not cause significant toxicity.
-
4. In Vivo Efficacy Study
-
Procedure:
-
Tumor Implantation: Implant tumor cells or fragments into the appropriate site (e.g., subcutaneously in the flank for solid tumors).
-
Tumor Growth and Randomization: Allow tumors to reach a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the compound or vehicle control according to the determined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is typically terminated when tumors in the control group reach a specified size, or at a predetermined time point.
-
5. Endpoint Analysis
-
Tumor Growth Inhibition (TGI): Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
-
Histology and Immunohistochemistry (IHC): Analyze excised tumors for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and target engagement (e.g., phospho-FMS).
-
Biomarker Analysis: Analyze plasma or tumor tissue for biomarkers that may predict or reflect response to treatment.
Data Presentation and Comparison
To facilitate a clear comparison of the in vivo efficacy of different 1H-pyrrolo[3,2-c]pyridine analogs, data should be summarized in a structured table. Although specific data for 6-methoxy analogs is pending, the following table provides a template for presenting such data once it becomes available.
Table 1: Comparative In Vivo Efficacy of 1H-pyrrolo[3,2-c]pyridine Analogs (Hypothetical Data)
| Analog | Target | Animal Model | Cell Line | Dose & Schedule | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Analog A (6-methoxy) | FMS Kinase | Syngeneic (C57BL/6) | MC38 (Colon) | 50 mg/kg, PO, QD | 65% | Significant reduction in TAMs; well-tolerated. | (Future Publication) |
| Analog B (6-methoxy) | Tubulin | Xenograft (Nude) | HCT116 (Colon) | 30 mg/kg, IP, BIW | 80% | Induced significant tumor regression. | (Future Publication) |
| Compound 1r | FMS Kinase | - | - | - | - | Potent in vitro activity; in vivo studies warranted. | [2] |
| Compound 10t | Tubulin | - | - | - | - | Strong in vitro anti-proliferative effects. | [5][6] |
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a versatile and promising platform for the development of novel anti-cancer agents, with demonstrated in vitro activity against key targets such as FMS kinase and tubulin. While this guide provides a comprehensive framework for the in vivo evaluation of these compounds, the lack of published in vivo efficacy data for 6-methoxy substituted analogs highlights a critical gap in the current literature.
Future research should prioritize the in vivo characterization of lead compounds, such as the FMS kinase inhibitor 1r and the tubulin inhibitor 10t , in relevant animal models. Such studies are essential to validate the therapeutic potential of this chemical class and to guide the selection of candidates for further clinical development. The protocols and comparative framework presented herein offer a robust starting point for these crucial next steps in translating the promise of 1H-pyrrolo[3,2-c]pyridine analogs into effective cancer therapies.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US20230364070A1 - Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer - Google Patents [patents.google.com]
- 9. AU2021347288A9 - Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer - Google Patents [patents.google.com]
A Comparative Benchmark: Evaluating the Anticancer Potency of Novel Pyrrolo[3,2-c]pyridines Against Established Chemotherapeutic Agents
Introduction
The landscape of oncology drug discovery is characterized by a relentless pursuit of novel molecular scaffolds that offer enhanced potency, improved selectivity, and novel mechanisms of action compared to existing therapies. Among the heterocyclic compounds garnering significant interest are derivatives of the pyrrolo[3,2-c]pyridine core.[1][2] This scaffold, a fusion of pyrrole and pyridine rings, serves as a versatile template for designing potent bioactive molecules, including kinase inhibitors and microtubule-targeting agents.[3][4] As new chemical entities emerge from synthesis campaigns, it is imperative to benchmark their performance against clinically relevant, standard-of-care anticancer drugs. This guide provides a framework for this comparative evaluation, detailing robust methodologies, presenting comparative potency data, and exploring the mechanistic underpinnings of this promising class of compounds.
I. The Foundation of Potency Assessment: In Vitro Cytotoxicity Assays
To quantitatively compare the potency of a novel pyrrolo[3,2-c]pyridine derivative with a known drug, a standardized in vitro cytotoxicity assay is the foundational first step.[5] These assays determine the concentration of a compound required to inhibit the growth or kill 50% of a cancer cell population, a value known as the half-maximal inhibitory concentration (IC50).[6] A lower IC50 value signifies higher potency.
Two of the most widely adopted colorimetric assays for this purpose are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and the SRB (Sulforhodamine B) assays.[7][8] The MTT assay measures the metabolic activity of viable cells, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The SRB assay, conversely, is based on the quantification of total cellular protein content, which SRB dye binds to electrostatically.[9] While both are effective, the SRB assay is often recommended due to its simplicity, stability of the end-product, and its independence from cellular metabolic activity, which can be a confounding factor.[7]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol outlines a validated method for determining the IC50 values of test compounds.
Causality Behind Experimental Choices:
-
Cell Seeding Density: The initial number of cells plated is critical. Too few, and the cells may not grow properly; too many, and they may become confluent before the end of the experiment, skewing the results. The density must be optimized for each cell line based on its doubling time.
-
Trichloroacetic Acid (TCA) Fixation: Cold TCA is used to simultaneously fix the cells to the plate and precipitate cellular proteins. This ensures that all protein content is retained for subsequent staining.[9]
-
SRB Staining: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in the well.[9]
-
Tris Base Solubilization: A Tris base solution is used to solubilize the protein-bound SRB dye, allowing for the absorbance to be measured on a plate reader.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrrolo[3,2-c]pyridines and reference drugs (e.g., Doxorubicin) in culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Following incubation, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium. Incubate the plates at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and unbound cells. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Remove Unbound Dye: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry completely.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
II. Comparative Potency Data: Pyrrolo[3,2-c]pyridines vs. Standard Drugs
The following table summarizes the in vitro potency of representative novel pyrrolo[3,2-c]pyridine derivatives against several human cancer cell lines, benchmarked against common chemotherapeutic agents. It is crucial to acknowledge that IC50 values can vary between studies due to differences in cell lines, incubation times, and assay methodologies.[10]
| Compound/Drug | Primary Mechanism of Action | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Novel Pyrrolo[3,2-c]pyridines | ||||
| Compound 10t | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 0.21 | [11][12][13] |
| HeLa (Cervical) | 0.12 | [11][12][13] | ||
| SGC-7901 (Gastric) | 0.15 | [11][12][13] | ||
| Compound 1r | FMS Kinase Inhibitor | Ovarian, Prostate, Breast Panel | 0.15 - 1.78 | [14] |
| Diarylureas (e.g., 8g) | Not Specified (Antiproliferative) | A375P (Melanoma) | Nanomolar range | [15] |
| Diacrylamides (e.g., 9d) | Not Specified (Antiproliferative) | A375P (Melanoma) | Nanomolar range | [15] |
| Standard Anticancer Drugs | ||||
| Doxorubicin | Topoisomerase II Inhibitor, DNA Intercalator | MCF-7 (Breast) | 0.65 - 2.5 | [10][16] |
| A549 (Lung) | > 20 (some studies show ~0.017) | [10][17] | ||
| HCT116 (Colon) | 1.9 | [10] | ||
| Cisplatin | DNA Cross-linking Agent | HCT116 (Colon) | 0.053 - 65.2 | [10] |
| A549 (Lung) | 0.23 - 107 | [10] | ||
| Paclitaxel | Microtubule Stabilizer | MCF-7 (Breast) | 3.5 | [10] |
| A549 (Lung) | 1.35 | [10] | ||
| HCT116 (Colon) | 2.46 | [10] |
Analysis of Potency: The data reveals that specific pyrrolo[3,2-c]pyridine derivatives exhibit remarkable potency, often in the sub-micromolar and even nanomolar range. For instance, compound 10t shows IC50 values between 0.12 and 0.21 µM against multiple cell lines, demonstrating a potency that is significantly greater than Paclitaxel and comparable to or exceeding that of Doxorubicin in certain lines.[11][12][13] Similarly, certain diarylurea and diarylamide derivatives show nanomolar activity against melanoma cells, positioning them as highly potent agents.[15] Furthermore, some studies have highlighted the selectivity of these novel compounds, showing significantly less toxicity to normal fibroblast cells compared to cancer cells, a highly desirable trait in drug development.[14][18]
III. Mechanistic Insights: How Do They Work?
Understanding the mechanism of action is critical for rational drug development. Pyrrolo[3,2-c]pyridines have been shown to exert their anticancer effects through diverse mechanisms, primarily by targeting key cellular machinery involved in proliferation and survival.
A. Inhibition of Tubulin Polymerization
Several potent pyrrolo[3,2-c]pyridine derivatives, such as compound 10t , function as microtubule-targeting agents.[11][12] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[13] This mechanism is distinct from that of the taxanes (e.g., Paclitaxel), which stabilize microtubules.
B. Kinase Inhibition
The pyrrolopyrimidine core is a well-established "privileged scaffold" for designing kinase inhibitors due to its structural resemblance to the adenine core of ATP.[4] Many pyrrolo[3,2-c]pyridine derivatives have been developed as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[19]
For example, compound 1r was identified as a potent inhibitor of FMS kinase (also known as CSF-1R), a receptor tyrosine kinase overexpressed in several cancers, including breast and ovarian.[14] By blocking the ATP-binding site of the kinase, these compounds prevent the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that drive cell proliferation and survival, such as the PI3K/AKT pathway.
IV. Conclusion and Future Outlook
The benchmarking of novel pyrrolo[3,2-c]pyridines against established anticancer drugs demonstrates their significant potential. The data clearly indicates that this scaffold can be decorated to produce compounds with exceptional potency, often surpassing that of standard chemotherapeutics in in vitro models. The ability of these compounds to target diverse and critical cancer pathways, from microtubule dynamics to kinase signaling, underscores their versatility.
Key advantages that emerge from this analysis include:
-
High Potency: Many derivatives are active in the sub-micromolar to nanomolar concentration range.
-
Mechanistic Diversity: The scaffold is amenable to targeting different cancer vulnerabilities.
-
Potential for Selectivity: Promising results show higher potency against cancer cells compared to normal cells, suggesting a potential for a wider therapeutic window.
The path forward requires comprehensive preclinical evaluation, including in vivo efficacy studies in animal models, detailed pharmacokinetic and pharmacodynamic profiling, and toxicology assessments. The compelling in vitro potency and diverse mechanisms of action firmly establish the pyrrolo[3,2-c]pyridine scaffold as a highly promising platform for the development of next-generation targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kosheeka.com [kosheeka.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Elemental Composition with High-Resolution Mass Spectrometry (HRMS)
For researchers in chemical synthesis and drug development, the moment of truth arrives after countless hours at the bench: has the target molecule been successfully synthesized? While techniques like NMR and chromatography provide crucial structural and purity information, they do not definitively confirm the elemental formula. For this, we turn to High-Resolution Mass Spectrometry (HRMS), the undisputed gold standard for determining the elemental composition of a compound with unparalleled confidence.
This guide moves beyond a simple recitation of protocols. It is designed to provide you, a fellow scientist, with the causal understanding and field-proven insights necessary to leverage HRMS effectively. We will explore the core principles, compare the leading technologies, and walk through a self-validating workflow for interpreting your data, ensuring that the formulas you assign are not just plausible, but rigorously confirmed.
The Three Pillars of Unambiguous Formula Determination
Confirming an elemental composition via HRMS is not a single measurement but a multi-faceted validation process built on three interconnected pillars: accurate mass measurement, high mass resolution, and isotopic pattern matching.
-
Accurate Mass Measurement: The Foundation of Specificity At its core, HRMS provides an extremely precise measurement of an ion's mass-to-charge ratio (m/z).[1][2] Unlike low-resolution mass spectrometry which provides a nominal (integer) mass, HRMS can measure mass to four or more decimal places.[3] This precision is possible because the exact mass of an atom is not an integer (with the exception of Carbon-12). This slight deviation from integer mass, known as the mass defect, is unique for each element.[4] By measuring the mass of a molecule with high accuracy—typically with an error of less than 5 parts per million (ppm)—we can severely constrain the number of possible elemental formulas.[4][5] For instance, CO, N₂, and C₂H₄ all have a nominal mass of 28, but their exact masses are 27.9949, 28.0061, and 28.0313 respectively, making them easily distinguishable by HRMS.[6]
-
Mass Resolution: The Key to Clarity Mass resolution is the ability of a mass spectrometer to distinguish between two ions with very similar m/z values.[7] It is crucial to understand that high resolution is what enables high mass accuracy.[8][9] Without sufficient resolution, two different ions with close m/z values might appear as a single, broad peak, making an accurate mass measurement of either individual ion impossible. High resolution ensures that we are measuring the mass of a single, distinct chemical entity, free from interferences.[10]
-
Isotopic Pattern Analysis: The Definitive Fingerprint Most elements exist naturally as a mixture of isotopes (atoms with the same number of protons but different numbers of neutrons).[11] For example, carbon exists as ~98.9% ¹²C and ~1.1% ¹³C, while chlorine exists as ~75.8% ³⁵Cl and ~24.2% ³⁷Cl. This results in a characteristic isotopic pattern in the mass spectrum.[11][12] The HRMS instrument detects the molecule containing all the most abundant isotopes (the monoisotopic peak) as well as a series of smaller peaks at higher masses corresponding to molecules containing one or more heavy isotopes (e.g., one ¹³C, one ³⁷Cl, etc.). The relative abundance of these isotopic peaks is highly predictable and serves as a powerful secondary confirmation of the elemental formula.[12][13] A proposed formula is only considered correct if its theoretical isotopic pattern closely matches the experimentally observed pattern.
A Comparative Guide to Modern HRMS Analyzers
The heart of any HRMS instrument is its mass analyzer. The choice of analyzer dictates the instrument's performance in terms of resolution, mass accuracy, and speed. The three most prominent technologies in modern laboratories are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).
| Feature | Time-of-Flight (TOF) / Q-TOF | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Principle | Measures the time it takes for ions to travel a fixed distance. | Ions orbit a central spindle; their frequency of oscillation is related to their m/z. | Ions are trapped in a magnetic field; their cyclotron frequency is measured. |
| Typical Resolution | 10,000 - 60,000 | 60,000 - 500,000+ | Up to 1,000,000+ |
| Typical Mass Accuracy | < 5 ppm | < 3 ppm (often < 1 ppm) | < 1 ppm |
| Scan Speed | Very Fast | Moderate to Fast | Slow |
| Pros | High throughput, robust, relatively lower cost. Ideal for coupling with fast chromatography (LC-MS). | Excellent resolution and mass accuracy, good dynamic range. A versatile workhorse. | Unmatched resolution and mass accuracy. The ultimate tool for complex mixture analysis. |
| Cons | Lower resolution compared to Orbitrap and FT-ICR. | More expensive and complex than TOF systems. Slower scan speed at highest resolution settings. | Very high cost, large footprint, requires superconducting magnet and cryogens. Slower acquisition times. |
This table summarizes typical performance characteristics; specific values can vary significantly between instrument models.[7][9][14]
The Experimental & Interpretive Workflow: A Self-Validating Protocol
Achieving a confident elemental composition assignment requires a systematic approach, from sample introduction to final data interpretation. The following protocol is designed as a self-validating system, where each step provides a check on the next.
Part A: Experimental Protocol - Data Acquisition
-
Sample Preparation: Ensure the sample is reasonably pure (>90%) to avoid ambiguity from co-eluting impurities.[15] Dissolve the sample in a high-purity solvent compatible with the chosen ionization technique (e.g., methanol, acetonitrile, water).
-
Method Development:
-
Ionization Source Selection: Electrospray ionization (ESI) is the most common and gentle technique for polar to moderately polar synthesized compounds.[16] Atmospheric Pressure Chemical Ionization (APCI) is an alternative for less polar compounds.
-
Polarity Selection: Run the analysis in both positive and negative ion modes. Some compounds ionize preferentially as protonated species [M+H]⁺, while others may be seen as deprotonated species [M-H]⁻.
-
Calibration: The instrument's m/z scale must be calibrated immediately before or during the analysis using a known reference compound.[8] Many modern instruments use a dual-sprayer source or a lock mass to continuously correct the mass calibration during the run, ensuring the highest accuracy.[8][15]
-
-
Data Acquisition: Acquire full-scan data over a relevant m/z range. The high resolution of the instrument is critical to separate the analyte ions from any background interferences.[8]
Part B: Interpretive Protocol - Confirming the Formula
This is where meticulous analysis transforms raw data into a confirmed elemental composition.
-
Identify the Molecular Ion Cluster: Examine the spectrum for a group of peaks that could correspond to your target molecule's isotopic pattern. Remember to look for common adducts. In positive mode, the most common ions are the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺.[17][18] The mass difference between these adducts is a key diagnostic tool (e.g., the difference between [M+H]⁺ and [M+Na]⁺ is ~21.982 Da).[19]
-
Measure the Accurate Mass & Calculate Error: Use the instrument software to determine the measured m/z of the monoisotopic peak (the first and most intense peak in the isotopic cluster, representing the molecule with the most abundant isotopes).
-
Calculate the Mass Error: Compare this measured mass to the theoretical exact mass of your proposed formula. The error is calculated in parts per million (ppm) using the following equation: ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
-
Validation Gate 1: For a formula to be considered valid, the absolute mass error should typically be less than 5 ppm .[20] Many journals and regulatory bodies require < 3 ppm for definitive confirmation.
-
-
Analyze the Isotopic Pattern:
-
Intensity Matching: The instrument software will overlay the theoretical isotopic pattern for your proposed formula on top of the experimental data. Visually and quantitatively inspect the match. The relative intensities of the M+1, M+2, etc. peaks should align closely with the theoretical distribution.
-
Validation Gate 2: A strong correlation between the experimental and theoretical isotopic patterns provides the second, crucial piece of evidence. This step is particularly powerful for confirming the presence of elements with unique isotopic signatures, like chlorine or bromine.[12][13]
-
-
Generate and Filter Candidate Formulas: If the structure is unknown, the instrument software can generate a list of all possible elemental formulas that fit the measured accurate mass within the specified ppm error.[10] This list is then filtered using chemical logic and the isotopic pattern match. The correct formula must satisfy both the mass accuracy and the isotopic abundance criteria.
Visualizing the Workflows
To better illustrate these processes, the following diagrams outline the key stages from sample to confirmed result.
Caption: High-level workflow from synthesized compound to confirmed elemental composition.
Caption: Logical decision tree for validating a proposed elemental formula.
Conclusion
Confirming the elemental composition of a newly synthesized compound is a critical step in chemical research and development. High-Resolution Mass Spectrometry provides the necessary certainty through a powerful combination of accurate mass measurement and isotopic pattern analysis. By understanding the principles behind the technology, selecting the appropriate instrumentation, and following a rigorous, self-validating interpretation workflow, researchers can eliminate ambiguity and report their findings with the highest degree of confidence. This guide serves as a framework for that process, empowering you to move from a raw spectrum to a confirmed molecular formula with scientific integrity.
References
- 1. Understanding Mass Accuracy in High Resolution Mass Spectrometry | Excel in Science [excel-in-science.com]
- 2. infinitalab.com [infinitalab.com]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Video: High-Resolution Mass Spectrometry (HRMS) [jove.com]
- 7. algimed.com [algimed.com]
- 8. rsc.org [rsc.org]
- 9. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. as.uky.edu [as.uky.edu]
- 11. longdom.org [longdom.org]
- 12. fiveable.me [fiveable.me]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. filab.fr [filab.fr]
- 15. Accurate Mass [ucimsf.ps.uci.edu]
- 16. acdlabs.com [acdlabs.com]
- 17. support.waters.com [support.waters.com]
- 18. learning.sepscience.com [learning.sepscience.com]
- 19. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 20. youtube.com [youtube.com]
A Head-to-Head Comparison of Synthetic Routes to 1H-pyrrolo[3,2-c]pyridine: A Guide for Medicinal Chemists
The 1H-pyrrolo[3,2-c]pyridine core, commonly known as 5-azaindole, is a privileged scaffold in medicinal chemistry.[1] As a bioisostere of indole, it offers unique hydrogen bonding capabilities and modified electronic properties, making it a cornerstone for developing novel therapeutics, particularly in oncology and kinase inhibition.[2][3][4] However, the synthesis of this heterocycle is not trivial. The electron-deficient nature of the pyridine ring often renders classical indole syntheses inefficient, necessitating the development of more specialized and robust methodologies.[5][6][7]
This guide provides a head-to-head comparison of prominent synthetic strategies for constructing the 1H-pyrrolo[3,2-c]pyridine core. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each route, supported by experimental data and detailed protocols to aid researchers in selecting the optimal path for their specific synthetic goals.
Strategic Overview of Synthetic Pathways
The construction of the 1H-pyrrolo[3,2-c]pyridine scaffold can be broadly categorized into two main approaches: classical cyclization reactions adapted for the pyridine system and modern transition-metal-catalyzed methods. The choice of strategy often depends on the desired substitution pattern, functional group tolerance, and scalability.
Caption: Key synthetic strategies for 1H-pyrrolo[3,2-c]pyridine.
The Modified Batcho-Leimgruber Indole Synthesis
The Batcho-Leimgruber synthesis is a powerful and highly adaptable method for preparing indoles and their heteroaromatic analogs from o-nitrotoluene precursors.[8][9] The key steps involve the formation of an enamine from the activated methyl group of a nitropyridine, followed by a reductive cyclization to construct the pyrrole ring.[10] This method is particularly advantageous due to its relatively mild conditions for the final cyclization and its tolerance for a variety of substituents.
A recent synthesis of potent 1H-pyrrolo[3,2-c]pyridine-based anticancer agents provides an excellent, field-proven example of this strategy.[1][2] The synthesis begins with a commercially available substituted pyridine and proceeds through nitration, enamine formation, and a final iron-mediated reductive cyclization.
Mechanistic Workflow:
Caption: Workflow of the modified Batcho-Leimgruber synthesis.
Causality and Experimental Choices:
-
Nitration: The introduction of a nitro group at the C4 position of the pyridine ring is crucial. This group serves two purposes: it activates the adjacent C5-methyl group for deprotonation and subsequent enamine formation, and it acts as the precursor to the amine required for the final cyclization.
-
Enamine Formation: The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a reliable method for converting the activated methyl group into the required enamine.[9] This intermediate is a stable, often colorful compound that can be isolated before the next step.
-
Reductive Cyclization: While various reducing agents can be used (e.g., H₂/Pd-C, SnCl₂), iron powder in acetic acid is a cost-effective, scalable, and moderately mild option that efficiently reduces the nitro group and catalyzes the intramolecular condensation to form the pyrrole ring in a single step.[2][11]
Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine[1][2]
This protocol is adapted from the synthesis of precursors for anticancer agents and demonstrates the practical application of the Batcho-Leimgruber strategy.
-
Step 1: Oxidation. Commercially available 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid (m-CPBA) to form 2-bromo-5-methylpyridine-1-oxide.
-
Step 2: Nitration. The resulting N-oxide is treated with fuming nitric acid in sulfuric acid to install the nitro group, yielding 2-bromo-5-methyl-4-nitropyridine 1-oxide.
-
Step 3: Enamine Formation. The nitrated intermediate is heated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF to afford the key enamine intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide.
-
Step 4: Reductive Cyclization. To a reaction vessel, add the enamine intermediate (1.0 eq.), iron powder (4.0 eq.), and glacial acetic acid. The reaction mixture is heated to 100 °C and stirred for 5 hours. Upon completion, the mixture is filtered hot and concentrated under vacuum. The pH is adjusted to ~8 with aqueous sodium carbonate, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Transition-Metal Catalyzed Domino Reactions
Modern organometallic chemistry has revolutionized the synthesis of complex heterocycles.[6] For 1H-pyrrolo[3,2-c]pyridine, palladium-catalyzed domino reactions, particularly those involving Sonogashira coupling, offer a highly convergent and modular approach.[7][12] This strategy typically involves the coupling of a suitably functionalized dihalopyridine with a terminal alkyne, which then undergoes an in-situ cyclization to form the pyrrolo[3,2-c]pyridine core.[13]
This approach is exceptionally valuable for rapidly building molecular complexity and exploring structure-activity relationships, as diverse substituents can be introduced by simply changing the alkyne coupling partner.
Synthetic Workflow:
Caption: Domino Sonogashira coupling and cyclization workflow.
Causality and Experimental Choices:
-
Dihalopyridine Substrate: The use of a 4-amino-2-bromo-5-iodopyridine is a strategic choice. The carbon-iodine bond is significantly more reactive towards oxidative addition to palladium than the carbon-bromine bond, allowing for a highly selective Sonogashira coupling at the C5 position. The C2-bromo substituent is preserved for subsequent functionalization (e.g., via Suzuki or Buchwald-Hartwig reactions).
-
Catalyst System: The classic Pd/Cu co-catalyst system is highly effective for the Sonogashira reaction.[12][14] Palladium(0) is the active catalyst for the main cross-coupling cycle, while copper(I) acts as a co-catalyst to form a copper(I) acetylide intermediate, which facilitates the transmetalation step.
-
Domino Cyclization: The intramolecular cyclization of the 4-amino group onto the newly installed alkyne proceeds spontaneously or with gentle heating following the coupling reaction. This domino process, where two bonds are formed in a single operation, is highly efficient.
Experimental Protocol: Domino Sonogashira Coupling/Cyclization[13]
This general protocol is based on the synthesis of 1H-pyrrolo[3,2-c]pyridine inhibitors of the MPS1 kinase.
-
Setup: To a reaction vessel under an inert nitrogen atmosphere, add the 4-amino-2-bromo-5-iodopyridine substrate (1.0 eq.), the terminal alkyne (1.2 eq.), copper(I) iodide (0.1 eq.), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.).
-
Reaction: Add a degassed solvent system, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and a solvent like THF or DMF.
-
Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS. The reaction typically proceeds to completion within a few hours.
-
Workup: Upon completion, the reaction mixture is filtered to remove solids, and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the 2-substituted 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Other Notable Methods
While the Batcho-Leimgruber and transition-metal-catalyzed routes are among the most robust, other classical methods have been explored, often with significant limitations for the 5-azaindole system.
-
Fischer Indole Synthesis: This well-known reaction involves the acid-catalyzed cyclization of an arylhydrazone.[15][16] However, for azaindoles, the electron-withdrawing nature of the pyridine ring disfavors the key[17][17]-sigmatropic rearrangement step, often leading to low yields and requiring harsh conditions (e.g., high temperatures in polyphosphoric acid).[18][19][20] Consequently, it is infrequently used for the practical synthesis of 1H-pyrrolo[3,2-c]pyridines.
-
Buchwald-Hartwig Amination: While not always a primary ring-forming reaction for this core, the Buchwald-Hartwig amination is indispensable for the functionalization of a pre-formed halo-pyrrolopyridine scaffold.[21][22] It allows for the introduction of a wide range of amine nucleophiles at halogenated positions under relatively mild palladium-catalyzed conditions, a critical step in many drug discovery programs.[23][24]
Head-to-Head Comparison Summary
| Feature | Modified Batcho-Leimgruber | Domino Sonogashira Coupling | Fischer Indole Synthesis |
| Starting Materials | Substituted nitropyridines | Dihalo-aminopyridines & alkynes | Pyridylhydrazines & carbonyls |
| Key Transformation | Reductive cyclization of an enamine | Pd/Cu-catalyzed C-C coupling & cyclization | Acid-catalyzed[17][17]-sigmatropic rearrangement |
| Typical Yields | Good to Excellent (e.g., 50-70% over last 2 steps)[2] | Good to Excellent (e.g., 60-90%)[13] | Poor to Moderate (often <30%)[18] |
| Reaction Conditions | Moderate (e.g., 100 °C, Fe/acid) | Mild (e.g., RT to 60 °C) | Harsh (e.g., >160 °C, strong acid)[20] |
| Substrate Scope | Good; depends on substituted nitrotoluene availability | Excellent; highly modular via alkyne choice | Limited by electronics of pyridine ring |
| Key Advantage | Reliable, scalable, uses inexpensive reagents | Highly convergent, rapid library synthesis | Historically significant, one-pot potential |
| Key Disadvantage | Linear sequence, can be lengthy | Requires specific dihalo-precursors, catalyst cost | Low yields, harsh conditions, side reactions |
Conclusion and Recommendations
For the synthesis of the 1H-pyrrolo[3,2-c]pyridine core, both the modified Batcho-Leimgruber synthesis and transition-metal-catalyzed domino reactions represent superior and reliable strategies compared to the classical Fischer indole synthesis.
-
The Batcho-Leimgruber approach is exceptionally well-suited for large-scale synthesis where a specific substitution pattern is desired and the starting nitropyridine is accessible. Its use of robust and inexpensive reagents makes it an industrially viable option.
-
The Domino Sonogashira Coupling/Cyclization route offers unparalleled flexibility and speed for medicinal chemistry applications. Its modular nature allows for the rapid generation of diverse compound libraries by simply varying the alkyne coupling partner, making it the strategy of choice for structure-activity relationship (SAR) studies.
Ultimately, the selection of the optimal synthetic route will be dictated by the specific goals of the research program, balancing factors such as desired substitution patterns, scalability, cost, and the need for rapid diversification.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 6. Organometallic methods for the synthesis and functionalization of azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. synarchive.com [synarchive.com]
- 12. mdpi.com [mdpi.com]
- 13. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. diglib.tugraz.at [diglib.tugraz.at]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 24. benchchem.com [benchchem.com]
Evaluating the Drug-Like Properties of 6-methoxy-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide Based on Lipinski's Rule of Five
In the landscape of modern drug discovery, the early assessment of a compound's potential for oral bioavailability is a critical determinant of its developmental trajectory. The "drug-likeness" of a molecule, or its resemblance to the physicochemical properties of known oral drugs, is a key filter in the hit-to-lead and lead optimization phases.[1] Christopher Lipinski's "Rule of Five" provides a foundational set of guidelines to predict the likelihood of a compound's successful oral absorption and permeation.[1] This guide offers an in-depth evaluation of the drug-like properties of a novel heterocyclic scaffold, 6-methoxy-1H-pyrrolo[3,2-c]pyridine, through the lens of Lipinski's rule. We will objectively compare its predicted physicochemical parameters with those of established kinase inhibitors, Imatinib and Staurosporine, providing a comprehensive analysis for researchers and drug development professionals.
The Gatekeeper of Oral Bioavailability: A Primer on Lipinski's Rule of Five
Formulated in 1997, Lipinski's Rule of Five is an empirically derived set of criteria that predicts poor oral absorption or permeation.[1] It is not a rigid law but rather a valuable heuristic that helps to identify potential liabilities in a drug candidate's profile early in the discovery process. The "five" in its name refers to the multiples of five used in its parameters:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are generally more readily absorbed.
-
Logarithm of the Octanol-Water Partition Coefficient (logP) ≤ 5: This parameter is a measure of the molecule's lipophilicity. An optimal balance between hydrophilicity and lipophilicity is crucial for membrane permeability and solubility.
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds in a molecule.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms in a molecule.
A compound is generally considered to have favorable drug-like properties if it violates no more than one of these rules.[1] It is important to note that many successful drugs, particularly in the kinase inhibitor class, are known to deviate from these guidelines, highlighting the evolving landscape of drug discovery and the importance of considering other factors such as active transport mechanisms.[2]
Comparative Analysis of Physicochemical Properties
To provide a clear and objective assessment, the predicted physicochemical properties of this compound are presented alongside the established kinase inhibitors, Imatinib and Staurosporine. The properties for this compound were calculated using its SMILES string (COC1=CC(NC=C2)=C2C=N1) and a validated online cheminformatics tool.[3] The data for Imatinib and Staurosporine were obtained from the PubChem database.[4]
| Property | This compound (Predicted) | Imatinib (Experimental) | Staurosporine (Experimental) | Lipinski's Rule Guideline |
| Molecular Weight ( g/mol ) | 148.16 | 493.6 | 466.5 | ≤ 500 |
| logP (Octanol-Water) | 1.8 | 3.5 | 3.8 | ≤ 5 |
| Hydrogen Bond Donors | 1 | 5 | 3 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 | 8 | 4 | ≤ 10 |
| Lipinski's Rule Violations | 0 | 0 | 0 | ≤ 1 |
Table 1: Comparative analysis of the physicochemical properties of this compound, Imatinib, and Staurosporine against Lipinski's Rule of Five.
As the data in Table 1 clearly indicates, this compound exhibits a highly favorable profile with respect to Lipinski's Rule of Five, with zero violations. Its low molecular weight, balanced lipophilicity, and minimal hydrogen bonding capacity suggest a high potential for good oral bioavailability. In comparison, both Imatinib and Staurosporine, while successful drugs, have properties that are closer to the upper limits of Lipinski's guidelines. This positions this compound as an attractive starting point for the design of novel, orally available drug candidates.
Methodologies for Property Determination: A Technical Overview
The determination of the physicochemical properties outlined in Lipinski's rule can be approached through both computational and experimental methods. Each approach offers distinct advantages in the drug discovery workflow.
Computational Prediction of Physicochemical Properties
In the early stages of drug discovery, where large numbers of virtual or newly synthesized compounds are being evaluated, computational methods are indispensable for rapid screening. These in silico techniques leverage algorithms that analyze the two-dimensional or three-dimensional structure of a molecule to predict its properties.[5][6][][8]
Workflow for Computational Property Prediction:
Caption: Computational workflow for predicting drug-like properties.
Step-by-Step Protocol:
-
Obtain the Chemical Structure: The starting point is the two-dimensional chemical structure of the molecule of interest.
-
Generate a SMILES String: The structure is converted into a Simplified Molecular Input Line Entry System (SMILES) string, a linear notation that represents the molecular structure.[9] This can be done using various chemical drawing software or online conversion tools.[10][11][12][13]
-
Utilize a Cheminformatics Tool: The SMILES string is inputted into a validated online cheminformatics tool or software package. These tools employ algorithms based on quantitative structure-property relationships (QSPR) to calculate the desired properties.[5][6][][8]
-
Analyze the Output: The tool will provide the calculated values for molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.
The causality behind this approach lies in the ability to rapidly assess large virtual libraries of compounds, allowing for the prioritization of synthetic efforts on molecules with a higher probability of possessing favorable drug-like properties.
Experimental Determination of logP
While computational predictions are invaluable for initial screening, experimental determination of key parameters like logP is crucial for lead optimization and regulatory submissions. The octanol-water partition coefficient is a direct measure of a compound's lipophilicity and is a cornerstone of the Lipinski ruleset.
Experimental Workflow for logP Determination (Shake-Flask Method):
Caption: Experimental workflow for determining logP via the shake-flask method.
Step-by-Step Protocol:
-
Prepare Saturated Phases: Prepare water-saturated n-octanol and n-octanol-saturated water to ensure thermodynamic equilibrium.
-
Dissolve the Compound: A known amount of the test compound is dissolved in one of the phases.
-
Partitioning: The two phases are mixed in a flask and shaken vigorously for a set period to allow the compound to partition between the aqueous and organic layers until equilibrium is reached.
-
Phase Separation: The mixture is then centrifuged to ensure complete separation of the two phases.
-
Concentration Measurement: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculate logP: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm (base 10) of P gives the logP value.
The trustworthiness of this protocol is established by its direct measurement of the compound's partitioning behavior, providing a gold-standard value for lipophilicity.
Conclusion and Future Directions
The in-silico evaluation of this compound reveals a highly promising profile that adheres to all of Lipinski's Rule of Five. Its low molecular weight and balanced physicochemical properties suggest a strong potential for oral bioavailability, making it an excellent scaffold for further drug discovery efforts. The comparison with established kinase inhibitors Imatinib and Staurosporine underscores the favorable starting point that this novel heterocycle represents.
Future work should focus on the experimental validation of these predicted properties, particularly the octanol-water partition coefficient. Furthermore, the exploration of structure-activity relationships (SAR) by synthesizing and testing derivatives of the this compound core will be crucial in identifying potent and selective drug candidates with optimized drug-like properties. This comprehensive approach, integrating computational prediction with experimental validation, will be instrumental in advancing this promising chemical series toward clinical development.
References
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. Rule of five violations among the FDA-approved small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 80862-08-4|this compound|BLD Pharm [bldpharm.com]
- 4. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. math.unipd.it [math.unipd.it]
- 6. Physicochemical Property Prediction → Area → Sustainability [esg.sustainability-directory.com]
- 8. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. leskoff.com [leskoff.com]
- 10. chemtoolshub.com [chemtoolshub.com]
- 11. sciencecodons.com [sciencecodons.com]
- 12. MOL to SMILES Converter | AAT Bioquest [aatbio.com]
- 13. Convert SMILES to 3D structure [novoprolabs.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-methoxy-1H-pyrrolo[3,2-c]pyridine
For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end when the experiment is over. Proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 6-methoxy-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound utilized in various research and development endeavors.
While specific toxicological and environmental impact data for this compound is not extensively documented, the precautionary principle dictates that it be handled with the utmost care, drawing upon safety data for structurally similar compounds. Analogs of this compound are known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, the disposal procedures outlined below are designed to mitigate these potential risks and ensure compliance with regulatory standards.
Immediate Safety and Handling: The Prerequisite to Disposal
Before initiating any disposal protocol, it is imperative to adhere to strict safety measures. This section details the necessary personal protective equipment (PPE) and handling precautions to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent accidental splashes and protect against potential serious eye irritation.[1][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid direct skin contact, which may cause irritation.[1][3][4] Contaminated gloves should be disposed of properly after use.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | To prevent the inhalation of any dust or vapors, which may lead to respiratory tract irritation.[1][2][3][4] |
| Protective Clothing | A laboratory coat or other protective apparel. | To protect personal clothing from contamination. |
The Disposal Workflow: A Step-by-Step Protocol
The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal service.[1][5][6] Adherence to local, state, and federal regulations is mandatory.[6][7]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, must be collected in a designated, properly labeled, and securely sealed container.
-
Labeling: The container must be clearly labeled with the chemical name "this compound" and the appropriate hazard pictograms (e.g., GHS07 for irritant and harmful).[1]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2][4]
Step 2: Preparing for Professional Disposal
For many institutions, the process of chemical disposal involves preparing the waste for pickup by a specialized service. One common practice for compounds like this compound is to prepare it for incineration.
-
Incineration with a Combustible Solvent: A widely accepted method for the disposal of organic compounds is to dissolve or mix the material with a combustible solvent.[6] This mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize any harmful byproducts of combustion.[6] This procedure should only be carried out by trained personnel in a controlled environment, such as that provided by a professional waste disposal company.
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1][2][3]
-
Containment: For liquid spills, use an inert absorbent material like sand, silica gel, or vermiculite to contain the substance.[1][7] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2][3]
-
Collection: Transfer the spilled material and any contaminated absorbents into a sealed container for disposal.[1][2]
-
Decontamination: Thoroughly clean the spill area.[7]
-
Environmental Protection: Prevent the spilled material from entering drains, waterways, or sewer systems.[1][2][3][5][7][8]
Disposal Decision Flowchart
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and contributing to a culture of safety.
References
A Comprehensive Guide to Personal Protective Equipment for Handling 6-methoxy-1H-pyrrolo[3,2-c]pyridine
This guide provides essential safety and handling protocols for 6-methoxy-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound utilized in advanced drug discovery and development. Due to its potential biological activity and chemical properties, a thorough understanding and implementation of appropriate personal protective equipment (PPE) are paramount to ensure the safety of laboratory personnel. This document synthesizes critical information from safety data sheets of structurally similar compounds to establish a robust framework for safe handling, operational procedures, and disposal.
Immediate Hazard Assessment and Core Safety Principles
Before handling this compound, a comprehensive risk assessment is mandatory. Based on data from analogous compounds, this chemical should be treated as hazardous.[1][2][3]
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Given these potential hazards, a proactive and stringent approach to safety is necessary. The core principle is to minimize all routes of exposure: inhalation, dermal contact, and ingestion.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection and proper use of PPE are the most critical barriers against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact which may cause serious irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact, as the compound can cause skin irritation.[4][5] |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][4][6] |
| Protective Clothing | A laboratory coat or other protective clothing. | To prevent contamination of personal clothing.[4] |
Expert Insight: The choice of glove material is critical. While nitrile gloves offer good resistance to a range of chemicals, it is advisable to consult a glove compatibility chart for specific breakthrough times, especially during prolonged handling.
Operational Workflow for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow diagram illustrates the key steps.
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Conduct all manipulations of the solid compound, including weighing and transferring, within the fume hood to contain any dust.[1]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill:
-
Major Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the designated safety officer.
-
Prevent entry to the contaminated area until it has been deemed safe by qualified personnel.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]
Waste Disposal Plan
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Waste Collection and Storage:
-
Collect all waste containing this compound, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container.[4]
Disposal Method:
-
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4]
-
A common practice for organic compounds is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Always adhere to federal, state, and local regulations for hazardous waste disposal.[4][7]
Conclusion
The safe handling of this compound is achievable through a combination of a thorough understanding of its potential hazards, the consistent and correct use of appropriate personal protective equipment, and adherence to established operational and disposal protocols. By prioritizing safety at every step, researchers can mitigate risks and maintain a secure laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
